Product packaging for Benzyl Alcohol(Cat. No.:CAS No. 66072-40-0)

Benzyl Alcohol

Cat. No.: B555163
CAS No.: 66072-40-0
M. Wt: 108.14 g/mol
InChI Key: WVDDGKGOMKODPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl Alcohol (C₇H₈O) is a versatile aromatic alcohol with a mild, pleasant aroma, serving as a fundamental reagent in numerous research and development workflows . Its structure, featuring a polar hydroxyl group and a non-polar benzene ring, confers both hydrophilic and lipophilic properties, making it an excellent solvent for a wide range of compounds . In the laboratory, its primary applications include its use as a bacteriostatic preservative at concentrations of 0.5-2.0% to maintain the sterility and longevity of multi-use reagent solutions, buffers, and instrument rinse lines . Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Furthermore, this compound is a valuable solvent for inks, dyes, paints, lacquers, epoxy resin coatings, and various organic syntheses . It is a key starting material and intermediate in organic chemistry, participating in reactions such as oxidation to benzaldehyde or benzoic acid, and esterification to form compounds like benzyl acetate for the flavor and fragrance industry . It also functions as a chain-terminating agent in the production of polymers like polyesters and epoxies, helping to control molecular weight . This product is strictly For Research Use Only (RUO). It is supplied as a lab-grade reagent and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O<br>C7H8O<br>C6H5CH2OH<br>C6H5CH2OH B555163 Benzyl Alcohol CAS No. 66072-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array, C6H5CH2OH
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ALCOHOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name benzyl alcohol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Benzyl_alcohol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27134-46-9
Record name Benzenemethanol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27134-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5020152
Record name Benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor.
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name BENZYL ALCOHOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Benzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZYL ALCOHOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Water-white liquid

CAS No.

100-51-6
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol [INN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name benzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F
Record name BENZYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ALCOHOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/36
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl alcohol (C₆H₅CH₂OH), the simplest aromatic alcohol, is a versatile and widely utilized compound in research and industry. Its unique combination of a reactive hydroxyl group and a stable aromatic ring makes it a valuable starting material and intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supplemented with detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, pleasant aromatic odor.[1][2] It is a useful solvent due to its polarity, low toxicity, and low vapor pressure.[1][3] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₈O[1][4]
Molar Mass 108.14 g/mol [1][4]
Appearance Colorless liquid[1][2]
Odor Mildly aromatic[1][2]
Density 1.044 g/cm³ at 20°C[1][5]
Melting Point -15.2 °C (4.6 °F)[1][4]
Boiling Point 205.3 °C (401.5 °F)[1][4]
Flash Point 93 °C (199 °F)[4][6]
Autoignition Temperature 436 °C (817 °F)[4]
Solubility in Water Moderately soluble (~4 g/100 mL)[1][7]
Solubility in Organic Solvents Miscible with alcohols, diethyl ether, chloroform, acetone, and benzene[1][7][8]
Acidity (pKa) 15.40[1]
Refractive Index (n²⁰/D) 1.5396[1][5]
Vapor Pressure 0.18 kPa at 60 °C[1][5]
Dipole Moment 1.67 D[1]

Spectral Data Summary

Spectroscopy Key Features References
Infrared (IR) ~3300 cm⁻¹ (O-H stretch), ~1000-1050 cm⁻¹ (C-O stretch)[5]
¹H NMR δ 4.60 ppm (CH₂), δ 7.25-7.35 ppm (aromatic protons)[5]

Chemical Reactivity

The reactivity of this compound is characterized by reactions of the hydroxyl group and the aromatic ring. The benzylic position is particularly reactive due to the resonance stabilization of intermediates such as carbocations, radicals, and anions.[9]

Reactions of the Hydroxyl Group

This compound can be selectively oxidized to benzaldehyde or further oxidized to benzoic acid, depending on the choice of oxidizing agent and reaction conditions.[4][10] Strong oxidizing agents like potassium permanganate (KMnO₄) typically lead to the formation of benzoic acid, while milder reagents are employed for the synthesis of benzaldehyde.[9][10]

Oxidation_of_Benzyl_Alcohol benzyl_alcohol This compound (C₆H₅CH₂OH) benzaldehyde Benzaldehyde (C₆H₅CHO) benzyl_alcohol->benzaldehyde Mild Oxidation (e.g., PCC, H₂O₂/catalyst) benzoic_acid Benzoic Acid (C₆H₅COOH) benzaldehyde->benzoic_acid Further Oxidation (e.g., KMnO₄)

Figure 1: Oxidation pathways of this compound.

Like most alcohols, this compound reacts with carboxylic acids in the presence of an acid catalyst to form esters.[1] This reaction, known as Fischer-Speier esterification, is a reversible process.[11][12] Benzyl esters are also valuable as protecting groups in organic synthesis because they can be cleaved by mild hydrogenolysis.[1][13]

Fischer_Esterification_Mechanism cluster_mechanism Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid (RCOOH) protonated_RCOOH Protonated Carboxylic Acid RCOOH->protonated_RCOOH + H⁺ H_plus H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_RCOOH->tetrahedral_intermediate + BnOH BnOH This compound (BnOH) protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer proton_transfer Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H₂O water_loss Loss of H₂O ester Benzyl Ester (RCOOBn) protonated_ester->ester - H⁺

Figure 2: Mechanism of Fischer-Speier esterification.

This compound can be converted to benzyl ethers through various methods, most commonly the Williamson ether synthesis.[10] This involves the deprotonation of this compound to form the benzylate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[1] Alternatively, benzyl ethers can be synthesized under acidic or neutral conditions.[10]

This compound can be reduced to toluene.[4] This can be achieved through catalytic hydrogenation, where the benzylic C-O bond is cleaved.[11] Other methods involve the use of hydriodic acid with red phosphorus.[14]

The hydroxyl group of this compound can be replaced by a halogen to form a benzyl halide. For instance, reaction with concentrated hydrochloric acid yields benzyl chloride.[3] Milder and more selective methods are also available, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) for chlorination under neutral conditions.[15]

Reactions of the Aromatic Ring

The hydroxymethyl group (-CH₂OH) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the hydroxyl group can be protonated, and subsequent elimination of water can lead to the formation of a benzyl cation, which can complicate the reaction outcome, potentially leading to polymerization or Friedel-Crafts type side reactions.[16][17]

Nitration of the aromatic ring can be achieved, but the reaction conditions must be carefully controlled to avoid oxidation of the alcohol functionality. Nitration of this compound itself can be complex, and often it is more practical to nitrate a derivative and then convert it to the desired nitrothis compound.[16][18]

Sulfonation of this compound can also be challenging due to the acidic conditions which can lead to side reactions.[17] Enzymatic sulfation of this compound has been studied, highlighting the role of sulfotransferases in its metabolism.[19]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Selective Oxidation of this compound to Benzaldehyde

This protocol utilizes a greener oxidizing agent, hydrogen peroxide, with a molybdate catalyst.[1][4]

Materials:

  • This compound (5 mL, ~50 mmol)

  • Tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%)

  • 15% Hydrogen peroxide (12 mL, ~60 mmol)

  • Sodium sulfate (anhydrous)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Add this compound (5 mL) and the catalyst (0.25 g) to a 50 mL round-bottom flask.[4]

  • Add 15% hydrogen peroxide (12 mL) to the flask.[4]

  • Set up the apparatus for reflux and heat the mixture for one hour.[4]

  • After cooling to near room temperature, set up for simple distillation.[4]

  • Distill the product, collecting the benzaldehyde and water in the receiving flask.[4]

  • Separate the lower benzaldehyde layer from the upper aqueous layer using a separatory funnel.[3]

  • Dry the benzaldehyde over anhydrous sodium sulfate.[3][4]

  • Weigh the product and characterize it (e.g., by IR spectroscopy).[4]

Oxidation_Workflow start Start reactants Combine this compound, Catalyst, and H₂O₂ in RBF start->reactants reflux Reflux for 1 hour reactants->reflux cool Cool to Room Temperature reflux->cool distill Simple Distillation cool->distill separate Separate Layers (Separatory Funnel) distill->separate dry Dry Benzaldehyde (Anhydrous Na₂SO₄) separate->dry characterize Characterize Product (Weigh, IR) dry->characterize end End characterize->end

Figure 3: Experimental workflow for the oxidation of this compound.
Protocol 2: Fischer-Speier Esterification of this compound with Acetic Acid

This classic method produces benzyl acetate, an ester with a characteristic fruity odor.[2]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and glacial acetic acid.[2] For example, use 10.00 mL of this compound (0.096 mol) and a slight excess of glacial acetic acid.

  • Add a few boiling chips to the flask.[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • The crude benzyl acetate can be purified by distillation.

Protocol 3: Synthesis of Dibenzyl Ether (Symmetrical Etherification)

This protocol uses an iron(III) chloride catalyst in a green solvent.[7]

Materials:

  • This compound (2.0 mmol)

  • FeCl₃·6H₂O (13.5 mg, 0.050 mmol)

  • Propylene carbonate (1 mL)

  • Pressure tube with a stirrer bar

  • Petroleum ether

  • Silica gel

Procedure:

  • Charge a pressure tube with this compound (2.0 mmol), FeCl₃·6H₂O (13.5 mg), and propylene carbonate (1 mL).[7]

  • Stir the reaction mixture at 100 °C for the specified time (monitor by TLC).[7]

  • After the reaction is complete, extract the product with petroleum ether.[7]

  • Concentrate the organic phases under reduced pressure.[7]

  • Filter the crude product through a short pad of silica gel to yield the pure dibenzyl ether.[7]

Key Reactivity Pathways

The following diagram summarizes the major chemical transformations of this compound.

Benzyl_Alcohol_Reactivity cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions BA This compound B_Ald Benzaldehyde BA->B_Ald Mild Oxidation B_Ester Benzyl Ester BA->B_Ester Esterification (RCOOH, H⁺) B_Ether Benzyl Ether BA->B_Ether Etherification (e.g., Williamson) Toluene Toluene BA->Toluene Reduction B_Halide Benzyl Halide BA->B_Halide Halogenation Nitro_BA Nitrothis compound BA->Nitro_BA Nitration (HNO₃, H₂SO₄) Sulf_BA Sulfonated this compound BA->Sulf_BA Sulfonation (SO₃, H₂SO₄) B_Acid Benzoic Acid B_Ald->B_Acid Strong Oxidation

Figure 4: Summary of the core reactivity of this compound.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound, essential for its application in research and development. The provided protocols offer practical starting points for the synthesis of key derivatives. For any specific application, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.[16][18]

References

Industrial and Laboratory Synthesis of Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl Alcohol

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for this compound, a crucial aromatic alcohol with wide-ranging applications in the pharmaceutical, cosmetic, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

This compound is produced on both an industrial and laboratory scale through several key chemical reactions. The most prominent methods include the hydrolysis of benzyl chloride, the hydrogenation of benzaldehyde, and the Cannizzaro reaction. For laboratory-scale synthesis, Grignard reactions also provide a viable pathway.

Hydrolysis of Benzyl Chloride

A primary industrial method for producing this compound is through the hydrolysis of benzyl chloride.[1][2] This reaction can be performed with water at elevated temperatures or, more commonly, with an aqueous alkali solution to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3]

Reaction: C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl[1]

The use of a base, such as sodium carbonate (soda ash) or potassium hydroxide, is preferred in industrial settings.[2][4][5] The reaction is typically carried out by heating benzyl chloride with an excess of an aqueous solution of an alkali or alkaline earth metal oxide, hydroxide, or carbonate.[2]

Experimental Protocol: Hydrolysis of Benzyl Chloride with Potassium Carbonate [5]

  • Reaction Setup: Benzyl chloride is combined with an excess of a 10% potassium carbonate solution in a round-bottomed flask fitted with a reflux condenser.

  • Reflux: The mixture is boiled under reflux for 12 hours, or until the characteristic smell of benzyl chloride has disappeared.

  • Extraction: After cooling, the reaction mixture is extracted with ether.

  • Drying and Evaporation: The ether extract is dried over anhydrous potassium carbonate or sodium sulfate, and the ether is subsequently removed by evaporation.

  • Purification: The resulting crude this compound is purified by distillation, collecting the fraction that boils at approximately 206°C.

Hydrogenation of Benzaldehyde

Another significant industrial route to this compound is the hydrogenation of benzaldehyde, which is often a by-product of the oxidation of toluene to benzoic acid.[1] This method represents a greener alternative to the hydrolysis of benzyl chloride as it avoids the formation of chlorinated byproducts.

Reaction: C₆H₅CHO + H₂ → C₆H₅CH₂OH

This process is typically carried out using a catalyst, such as nickel, palladium, or copper chromite, under high pressure and temperature.

Experimental Protocol: Biocatalytic Reduction of Benzaldehyde [6][7]

While not a traditional hydrogenation, biocatalytic methods using microorganisms or isolated enzymes are gaining traction as sustainable alternatives.

  • Biocatalyst Preparation: A culture of a suitable microorganism, such as Saccharomyces cerevisiae or a selected marine bacterium, is grown and harvested.[6][8]

  • Reaction Medium: The biotransformation is carried out in a suitable buffer or medium, which may contain co-solvents like DMSO to improve the solubility of benzaldehyde.[6]

  • Reaction Conditions: The harvested cells are incubated with benzaldehyde at a controlled temperature and pH. The reaction progress is monitored over time.

  • Product Isolation: Upon completion, the this compound is extracted from the reaction mixture using an organic solvent and purified by methods such as distillation or chromatography.

Cannizzaro Reaction

The Cannizzaro reaction is a classic method for the synthesis of this compound, particularly in a laboratory setting. This disproportionation reaction involves the base-induced conversion of two molecules of a non-enolizable aldehyde (like benzaldehyde) into a primary alcohol and a carboxylic acid.[9][10][11]

Reaction: 2 C₆H₅CHO + KOH → C₆H₅CH₂OH + C₆H₅COOK[9]

The reaction is typically carried out using a strong base, such as potassium hydroxide or sodium hydroxide.[9][12]

Experimental Protocol: Synthesis of this compound via the Cannizzaro Reaction [13]

  • Reactant Preparation: A concentrated solution of potassium hydroxide is prepared by dissolving it in water.

  • Reaction Initiation: Freshly distilled benzaldehyde is added to the potassium hydroxide solution in a flask. The flask is sealed and shaken vigorously until a stable emulsion is formed.

  • Reaction Period: The reaction mixture is allowed to stand, typically overnight, to ensure complete reaction.

  • Workup: Water is added to dissolve the potassium benzoate. The this compound is then extracted from the aqueous layer using diethyl ether.

  • Purification: The ether extracts are combined, washed with water, dried over a suitable drying agent, and the ether is removed by distillation. The crude this compound is then purified by vacuum distillation.

Grignard Reaction

For laboratory-scale synthesis, the Grignard reaction offers a versatile method for preparing this compound. This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with formaldehyde.[1][14]

Reaction: C₆H₅MgBr + CH₂O → C₆H₅CH₂OMgBr C₆H₅CH₂OMgBr + H₃O⁺ → C₆H₅CH₂OH + Mg(OH)Br

Experimental Protocol: Synthesis of this compound via Grignard Reaction [14]

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

  • Reaction with Formaldehyde: A source of formaldehyde (e.g., paraformaldehyde) is added to the Grignard reagent solution. The reaction is typically carried out at a low temperature.

  • Hydrolysis: The reaction mixture is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the magnesium alkoxide intermediate.

  • Extraction and Purification: The this compound is extracted from the aqueous layer with an organic solvent, dried, and purified by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis pathways of this compound.

Table 1: Industrial Production of this compound

Synthesis PathwayStarting MaterialReagentsTypical YieldPurityReference(s)
Hydrolysis of Benzyl ChlorideBenzyl ChlorideWater, Sodium Carbonate>90%>98%[2][15][16]
Hydrogenation of BenzaldehydeBenzaldehydeHydrogen, Catalyst (e.g., Ni, Pd)HighHigh[1][2]
Toluene OxidationTolueneAir/Oxygen, CatalystVariable (multiple products)-[2]

Table 2: Laboratory Synthesis of this compound

Synthesis PathwayStarting MaterialReagentsReported YieldReference(s)
Cannizzaro ReactionBenzaldehydePotassium Hydroxide79%[13]
Grignard ReactionBromobenzene, FormaldehydeMagnesium, Acid-[1][14]
Hydrolysis of Benzyl ChlorideBenzyl ChloridePotassium Carbonate-[5]
Biocatalytic ReductionBenzaldehydeSaccharomyces cerevisiae, β-Cyclodextrin326 mg/100 mL[8]
Biocatalytic ReductionBenzaldehydeG. arilaitensis 23289.6 mM[6]

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the key synthesis pathways and a general experimental workflow.

cannizzaro_reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Transfer benzaldehyde1 Benzaldehyde intermediate1 Tetrahedral Intermediate benzaldehyde1->intermediate1 hydroxide OH⁻ hydroxide->intermediate1 intermediate1_2 Tetrahedral Intermediate benzoate Benzoic Acid intermediate1_2->benzoate alkoxide Benzyl Alkoxide intermediate1_2->alkoxide Hydride Transfer benzaldehyde2 Benzaldehyde benzaldehyde2->alkoxide benzoate_2 Benzoic Acid alkoxide_2 Benzyl Alkoxide benzoate_ion Benzoate Ion benzoate_2->benzoate_ion Deprotonation benzyl_alcohol This compound alkoxide_2->benzyl_alcohol water H₂O water->benzyl_alcohol Protonation

Caption: Mechanism of the Cannizzaro Reaction for this compound Synthesis.

grignard_synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation bromobenzene Bromobenzene grignard_reagent Phenylmagnesium Bromide bromobenzene->grignard_reagent mg Mg mg->grignard_reagent grignard_reagent_2 Phenylmagnesium Bromide alkoxide_intermediate Magnesium Alkoxide Intermediate grignard_reagent_2->alkoxide_intermediate formaldehyde Formaldehyde formaldehyde->alkoxide_intermediate alkoxide_intermediate_2 Magnesium Alkoxide Intermediate benzyl_alcohol This compound alkoxide_intermediate_2->benzyl_alcohol acid H₃O⁺ acid->benzyl_alcohol

Caption: Grignard Synthesis Pathway for this compound.

hydrolysis_workflow start Start reactants Mix Benzyl Chloride and Aqueous Base start->reactants reflux Heat under Reflux reactants->reflux cool Cool Reaction Mixture reflux->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate distill Purify by Distillation evaporate->distill product This compound distill->product

Caption: Experimental Workflow for Benzyl Chloride Hydrolysis.

Signaling Pathways and Drug Development Context

This compound and its derivatives are not typically associated with specific signaling pathways in the same way as targeted therapeutics. However, its properties as a solvent, preservative, and local anesthetic are highly relevant in drug development.[17][18] Its low toxicity and antimicrobial properties make it a valuable excipient in injectable and topical formulations.[17][18] Furthermore, the synthesis of this compound is a foundational step in the production of various active pharmaceutical ingredients (APIs) and intermediates through esterification and other derivatization reactions.[19] The development of more efficient and sustainable synthesis methods, such as biocatalysis, is an active area of research with implications for greener pharmaceutical manufacturing.[6][7]

References

The Ubiquitous Aromatic: A Technical Guide to the Natural Occurrence of Benzyl Alcohol in Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol characterized by a mild, pleasant aromatic odor.[1] While widely synthesized for industrial applications, it is also a natural constituent of numerous plants, contributing to the characteristic fragrance of many essential oils.[1][2] In the pharmaceutical and cosmetic industries, this compound is utilized as a solvent, preservative, and fragrance ingredient.[2][3] Its natural presence in various botanicals is of significant interest for researchers in phytochemistry, drug discovery, and natural product chemistry. This guide provides a comprehensive overview of the natural occurrence of this compound in plants and essential oils, its biosynthetic pathways, and the methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound is found in a wide array of plants, including fruits, teas, and the essential oils of flowers like jasmine, hyacinth, and ylang-ylang.[1][2] Its concentration can vary significantly depending on the plant species, geographical location, and the extraction method employed.

Quantitative Data on this compound in Plants and Essential Oils

The following table summarizes the reported concentrations of this compound in various natural sources.

Plant/Essential OilScientific NamePlant PartConcentrationReference(s)
Jasmine AbsoluteJasminum grandiflorumFlowers5.75%[4]
Jasmine (unspecified)Jasminum spp.FlowersMain component[5]
Ylang-Ylang OilCananga odorataFlowers0.5%[6]
TuberosePolianthes tuberosaFlowersKey component[7][8][9]
Green TeaCamellia sinensisLeaves4.67 mg/kg[10]
Roasted Green TeaCamellia sinensisLeaves1.35 mg/kg[10]
Black TeaCamellia sinensisLeaves1-15 mg/kg[11]
Edible Fruits (general)-Fruitup to 5 mg/kg[11]
Cooked Sweet CornZea maysKernels<1 ppb to 8 ppb[12]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is primarily derived from the aromatic amino acid L-phenylalanine, which is synthesized through the shikimate pathway .[13][14][15][16] From L-phenylalanine, the pathway can proceed via two main routes: the Phenylalanine Ammonia-Lyase (PAL) pathway and a pathway involving phenylpyruvate.

Shikimate and Phenylalanine Ammonia-Lyase (PAL) Pathway

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[13][15] Chorismate is a key branch-point intermediate for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[14]

Once L-phenylalanine is synthesized, the Phenylalanine Ammonia-Lyase (PAL) pathway is initiated.[17][18] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[17] Through a series of enzymatic reactions, including β-oxidation, trans-cinnamic acid is converted to benzaldehyde. Finally, benzaldehyde is reduced to this compound. In some organisms, an alternative "mandelate pathway" has been identified for the synthesis of benzenoids from phenylpyruvate.[19][20]

Benzyl_Alcohol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylalanine Phenylalanine Synthesis cluster_pal PAL Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate E4P Erythrose 4-Phosphate (E4P) L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine PEP + E4P PEP + E4P ... ... PEP + E4P->... ...->Chorismate Benzaldehyde Benzaldehyde ...->Benzaldehyde trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL trans_Cinnamic_Acid->... β-oxidation Benzyl_Alcohol This compound Benzaldehyde->Benzyl_Alcohol Reduction

Biosynthesis of this compound via the Shikimate and PAL Pathways.

Methodologies for Analysis

The extraction and quantification of this compound from plant matrices and essential oils typically involve solvent extraction followed by chromatographic analysis.

Experimental Protocols

1. Sample Preparation and Extraction

  • Protocol: Ultrasonic Extraction

    • Weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of absolute ethanol.

    • Sonicate the mixture for 30 minutes.

    • Bring the final volume to 10 mL with absolute ethanol.

    • Centrifuge the mixture for 10 minutes at 3000 rpm.

For essential oils, a simple dilution in a suitable solvent like methanol is often sufficient before analysis.[22]

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol: GC-MS Analysis

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Injection: 1 µL of the prepared sample is injected, often in splitless or split mode.[22][24]

    • Temperature Program:

      • Initial oven temperature: 60°C, hold for 5 minutes.

      • Ramp: Increase temperature to 270°C at a rate of 35°C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plant materials.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., flowers, leaves) Homogenization Homogenization Plant_Material->Homogenization Solvent_Addition Solvent Addition (e.g., Ethanol) Ultrasonication Ultrasonication Solvent_Addition->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Supernatant (Extract) Centrifugation->Supernatant GC_MS GC-MS Analysis Supernatant->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

General workflow for the analysis of this compound from plant material.

Conclusion

This compound is a naturally occurring aromatic compound with a widespread distribution in the plant kingdom. Its presence in various essential oils contributes significantly to their characteristic aromas. Understanding the biosynthetic pathways and having robust analytical methods for its quantification are crucial for quality control in the food, fragrance, and pharmaceutical industries. The methodologies outlined in this guide provide a framework for researchers to explore the phytochemical landscape of this compound and its derivatives in natural products.

References

Benzyl alcohol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Alcohol as a Precursor in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BnOH) is a simple aromatic alcohol that serves as a remarkably versatile and economical precursor in modern organic synthesis.[1][2] Its utility spans a wide array of transformations, making it an indispensable building block in the pharmaceutical, fragrance, and fine chemical industries.[3][4][5][6] This guide provides a detailed exploration of its core applications, including its role as a robust protecting group, its conversion into key functional groups such as aldehydes, halides, esters, and ethers, and its use in C-N bond formation. The content herein is supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.

Core Synthetic Applications of this compound

The reactivity of the benzylic position—the first carbon bonded to the benzene ring—makes this compound a hub for numerous synthetic transformations.[7] It can be readily converted into a variety of valuable intermediates.

Benzyl Group in Protection Chemistry

The benzyl group (Bn) is one of the most common protecting groups for alcohols, carboxylic acids, and amines due to its general stability across a range of reaction conditions and its facile removal under specific, mild conditions.[7][8][9][10]

  • Protection of Alcohols : Alcohols are typically converted to benzyl ethers (ROBn). This is often achieved via the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base like sodium hydride (NaH), reacts with a benzyl halide (e.g., benzyl bromide, BnBr).[8][11]

  • Protection of Carboxylic Acids : Carboxylic acids are protected as benzyl esters (RCOOBn). This can be accomplished through standard esterification methods, such as Fischer-Speier esterification.[12][13]

  • Deprotection : The primary method for cleaving benzyl ethers and esters is catalytic hydrogenolysis.[10][14] This reaction involves hydrogen gas (H₂) or a hydrogen transfer source (e.g., ammonium formate) and a palladium on carbon (Pd/C) catalyst.[10][11][15] This process is highly efficient and chemoselective, leaving many other functional groups intact.[10][16]

Benzyl_Protecting_Group_Workflow ROH Alcohol (R-OH) ROBn Protected Alcohol (Benzyl Ether, R-OBn) ROH->ROBn Protection Base Base (e.g., NaH) Base->ROH BnBr Benzyl Bromide (BnBr) BnBr->ROH Deprotection Deprotection (H₂, Pd/C) ROBn->Deprotection Cleavage Deprotection->ROH Regenerated Alcohol Toluene Toluene Deprotection->Toluene

Caption: Workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection.

Oxidation to Benzaldehyde and Benzoic Acid

The selective oxidation of this compound to benzaldehyde is a fundamentally important transformation, as benzaldehyde is a widely used intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[17] Further oxidation yields benzoic acid, a common food preservative and synthetic precursor.[1][18] A variety of catalytic systems have been developed to achieve high selectivity for benzaldehyde, avoiding over-oxidation.[1]

Benzyl_Alcohol_Transformations BnOH This compound Benzaldehyde Benzaldehyde BnOH->Benzaldehyde Selective Oxidation BenzylHalide Benzyl Halide (e.g., BnCl) BnOH->BenzylHalide Halogenation BenzylEther Benzyl Ether (R-OBn) BnOH->BenzylEther Etherification (with R-OH) BenzylEster Benzyl Ester (RCOOBn) BnOH->BenzylEster Esterification (with RCOOH) NBenzylAmine N-Benzyl Amine (R₂N-Bn) BnOH->NBenzylAmine N-Alkylation (with R₂NH)

Caption: Key synthetic transformations originating from this compound as a precursor.

Synthesis of Benzyl Ethers and Esters

Beyond its role in protection, this compound is a direct precursor to benzyl ethers and esters that are themselves final products or key intermediates.[6]

  • Esterification : Benzyl esters, such as benzyl acetate and benzyl benzoate, are significant in the fragrance industry.[4] They are typically synthesized via Fischer-Speier esterification, reacting this compound with a carboxylic acid under acidic catalysis.[12]

  • Etherification : Symmetrical (dibenzyl ether) and unsymmetrical benzyl ethers can be formed through acid-catalyzed condensation or by reacting this compound with other alcohols.[19][20]

Conversion to Benzyl Halides

This compound can be converted to benzyl halides (chloride, bromide), which are highly reactive intermediates for nucleophilic substitution reactions.[21] For instance, treatment with 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) provides a rapid and highly selective method for chlorination under neutral conditions.[22]

N-Alkylation of Amines

This compound serves as a benign alkylating agent for the synthesis of secondary and tertiary N-benzylamines.[23] This transformation often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where a transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ.[24][25] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine and water as the sole byproduct.[24]

Data Presentation: Comparative Tables

Table 1: Selective Oxidation of this compound to Benzaldehyde
Catalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Fe(NO₃)₃-1,4-Dioxane80694.9~95[26][27]
Co₁/NCO₂Toluene100495.2>99[28]
FeCl₃/TEMPO/NaNO₂O₂DichloromethaneRT-->99[26][27]
Fe₃O₄ microspheresH₂O₂Water70899.6100[29]
CdS Quantum DotsVisible LightD₂O/d₄-MeOHRT10-99[30]
Table 2: Synthesis of Benzyl Ethers from Alcohols
MethodReagentsBase/CatalystConditionsYield (%)Reference
Williamson SynthesisBenzyl BromideNaHTHF, RTGood to Excellent[11]
In situ Reagent Formation2-Benzyloxypyridine, MeOTfMgOToluene, 90°C, 24h80-95[31][32]
Solvent-FreeBenzyl BromideSolid KOHRT, 20-35h81-91[19]
Iron-CatalyzedThis compound (self-condensation)FeCl₃·6H₂OPropylene Carbonate, 100°C, 14h83[20]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound with Ferric Nitrate[26][27]
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (3 mmol) and 1,4-dioxane (15 mL).

  • Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2 mmol).

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford benzaldehyde.

Protocol 2: Synthesis of a Benzyl Ether (General Williamson Synthesis)[11]
  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0°C and add benzyl bromide (BnBr, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis[14][15]
  • Dissolve the benzyl ether (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add palladium on carbon (10% Pd/C, 10-20% by weight of the substrate) to the solution.

  • The reaction can be performed using either:

    • Hydrogen Gas: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

    • Transfer Hydrogenation: Add a hydrogen donor, such as ammonium formate (5.0 eq), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Applications in Drug Development

This compound is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its derivatives are integral to cardiovascular drugs, antibiotics, and anesthetics.[3] The benzyl group is frequently installed to temporarily mask reactive hydroxyl or carboxyl groups during the synthesis of complex molecules, only to be removed in the final steps to unveil the active compound. Its low toxicity at typical concentrations also allows its use as a bacteriostatic preservative in injectable medications.[1][3]

References

Spectroscopic Analysis of Benzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl alcohol, a widely used aromatic alcohol in the pharmaceutical and chemical industries. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural elucidation in drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and visual aids to facilitate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₆H₅CH₂OH), both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration
Aromatic (C₆H₅)7.22 - 7.46Multiplet (m)5H
Methylene (CH₂)4.67Singlet (s)2H
Hydroxyl (OH)2.66Singlet (s, broad)1H

Data sourced from The Royal Society of Chemistry.[1]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows distinct signals for the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C1 (quaternary)140.86
C2, C6 (ortho)127.04
C3, C5 (meta)128.55
C4 (para)127.63
Methylene (CH₂)65.17

Data sourced from The Royal Society of Chemistry and other online databases.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[2]

    • If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[2][3]

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any fingerprints or dust.[2]

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition :

    • The spectrometer's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[2]

    • The magnetic field is then shimmed (either automatically or manually) to achieve maximum homogeneity and improve spectral resolution.[2]

    • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[2]

    • Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

    • Initiate the data acquisition.

  • Data Processing :

    • After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum.

    • The spectrum is then phased and the baseline is corrected.

    • The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Assignments This compound Structure with NMR Assignments cluster_benzyl_alcohol cluster_H_NMR ¹H NMR cluster_C_NMR ¹³C NMR img H_arom Aromatic (5H) δ 7.22-7.46 (m) H_ch2 Methylene (2H) δ 4.67 (s) H_oh Hydroxyl (1H) δ 2.66 (s) C_quat C1 δ 140.86 C_ortho C2, C6 δ 127.04 C_meta C3, C5 δ 128.55 C_para C4 δ 127.63 C_ch2 CH₂ δ 65.17

Caption: this compound structure with corresponding ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aromatic, and C-O bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3550 - 3200O-H stretch (alcohol)Strong, Broad
~3030C-H stretch (aromatic)Variable
2950 - 2850C-H stretch (alkyl)Medium/Strong
1700 - 1500C=C stretch (aromatic ring)Medium, Multiple bands
1300 - 1000C-O stretch (primary alcohol)Strong
860 - 680C-H bend (aromatic, out-of-plane)Strong

Data compiled from various IR spectroscopy data tables.[5][6]

Experimental Protocol for IR Spectroscopy (Liquid Film)

For a pure liquid sample like this compound, the neat (thin film) method is commonly used.[7]

  • Sample Preparation :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and wipe them with a soft, lint-free cloth.[7]

    • Place one to two drops of this compound onto the center of one salt plate.[7]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7] Avoid trapping air bubbles.

  • Instrument Setup :

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Place the sample in the beam path and acquire the sample spectrum. The instrument scans the sample with infrared radiation and records the amount of light transmitted at each wavelength.

  • Data Processing :

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

IR_Vibrations Key IR Vibrational Modes of this compound cluster_molecule Functional Groups cluster_vibrations Vibrational Modes (cm⁻¹) OH O-H OH_stretch O-H Stretch 3550-3200 (broad) OH->OH_stretch Aromatic_CH Aromatic C-H Aro_CH_stretch C-H Stretch ~3030 Aromatic_CH->Aro_CH_stretch Alkyl_CH Alkyl C-H₂ Alk_CH_stretch C-H Stretch 2950-2850 Alkyl_CH->Alk_CH_stretch Aromatic_CC Aromatic C=C Aro_CC_stretch C=C Stretch 1700-1500 Aromatic_CC->Aro_CC_stretch CO C-O CO_stretch C-O Stretch 1300-1000 CO->CO_stretch

Caption: Key functional groups in this compound and their corresponding IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (EI)

m/z Proposed Fragment Ion Formula Relative Intensity
108[C₇H₈O]⁺˙ (Molecular Ion)C₇H₈OModerate
107[M-H]⁺C₇H₇OHigh
91[M-OH]⁺C₇H₇Moderate
79[C₆H₇]⁺C₆H₇Base Peak
77[C₆H₅]⁺C₆H₅High

Data sourced from NIST Mass Spectrometry Data Center and other sources.[8][9]

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is common.

    • A small amount of the liquid sample is injected into the instrument. If using GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization :

    • In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺˙).

  • Mass Analysis :

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection :

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

    • The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation_Pathway Proposed EI-MS Fragmentation Pathway of this compound M This compound [C₇H₈O] m/z = 108 M_ion Molecular Ion [C₇H₈O]⁺˙ m/z = 108 M->M_ion -e⁻ m107 [M-H]⁺ [C₇H₇O]⁺ m/z = 107 M_ion->m107 - •H m91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M_ion->m91 - •OH m79 [C₆H₇]⁺ m/z = 79 m107->m79 - CO m77 Phenyl Cation [C₆H₅]⁺ m/z = 77 m79->m77 - H₂

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Solubility of Benzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl alcohol in a variety of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where this compound is frequently used as a solvent, co-solvent, or preservative.

Introduction

This compound (C₆H₅CH₂OH) is a versatile aromatic alcohol with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its utility is often dictated by its solvency power and miscibility with other components of a formulation. A thorough understanding of its solubility characteristics in different organic solvents is therefore crucial for formulation development, process chemistry, and ensuring product stability and efficacy. This guide summarizes available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these experimental procedures.

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by its chemical structure, featuring both a polar hydroxyl (-OH) group and a nonpolar benzene ring. This amphiphilic nature allows it to be a good solvent for a wide range of compounds and to be miscible with many common organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. For many common solvents, this compound is miscible, meaning it is soluble in all proportions. For others, quantitative data is provided where available.

SolventChemical FormulaSolubility ( g/100 g of solvent)Temperature (°C)Notes
Alcohols
MethanolCH₃OHMiscible[1][2]Room Temperature-
EthanolC₂H₅OHMiscible[2][3]Room Temperature-
Ketones
AcetoneC₃H₆OMiscible[1][4]Room Temperature-
Ethers
Diethyl Ether(C₂H₅)₂OMiscible[2][3]Room Temperature-
Halogenated Hydrocarbons
ChloroformCHCl₃Miscible[1][2]Room Temperature-
DichloromethaneCH₂Cl₂Soluble[5]Not SpecifiedQuantitative data not readily available.
Aromatic Hydrocarbons
BenzeneC₆H₆Soluble[1][2]Room TemperatureQuantitative data not readily available.
TolueneC₇H₈Soluble[2]Room TemperaturePartially miscible in the presence of water[6].
Aliphatic Hydrocarbons
n-HexaneC₆H₁₄Partially Miscible20Forms two liquid phases with significant mutual solubility.
Esters
Ethyl AcetateC₄H₈O₂SolubleNot SpecifiedQuantitative data not readily available.
Amides
N,N-Dimethylformamide (DMF)C₃H₇NOMiscibleNot Specified-
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆OSMiscibleNot Specified-
Water
WaterH₂O3.5020[1]
WaterH₂O4.2925[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following sections detail common experimental methods for quantifying the solubility of this compound in organic solvents.

Shake-Flask Method for Liquid-Liquid Systems

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a liquid in another liquid[7][8][9].

Objective: To determine the concentration of this compound in a solvent at saturation.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with Flame Ionization Detector (GC-FID) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • In a sealed container (e.g., a screw-cap flask or vial), add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase of this compound is necessary to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, cease agitation and allow the two phases to separate. If the phases do not separate cleanly by gravity, centrifugation at the same temperature can be employed.

  • Sampling:

    • Carefully withdraw an aliquot of the solvent phase (the phase in which the solubility of this compound is being determined) using a pipette. It is crucial to avoid drawing any of the undissolved this compound phase.

  • Sample Preparation for Analysis:

    • Accurately weigh the collected aliquot.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solvent phase, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound[10][11][12][13].

Objective: To determine the concentration of this compound in a solvent mixture.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for the analysis of alcohols and the solvent (e.g., a mid-polarity column like DB-624 or equivalent)

  • Autosampler or manual injection port

  • Data acquisition and processing software

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest or a compatible solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the unknown sample.

  • Instrumental Conditions:

    • Injector Temperature: Typically set to 250 °C.

    • Detector Temperature: Typically set to 280-300 °C.

    • Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp to a final temperature of 200-220 °C at a rate of 10-20 °C/min. The specific program should be optimized to achieve good separation of this compound from the solvent and any impurities.

    • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injection Volume: 1 µL is typical.

  • Calibration Curve:

    • Inject the standard solutions into the GC-FID system.

    • Record the peak area of the this compound peak for each standard.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Inject the diluted sample from the shake-flask experiment.

    • Record the peak area of the this compound peak.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be a simpler and faster alternative to GC-FID for quantifying this compound, which has a characteristic UV absorbance due to its benzene ring[14][15].

Objective: To determine the concentration of this compound in a solvent mixture, provided the solvent does not interfere with the absorbance measurement.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 257 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of calibration standards by serial dilution of the stock solution. The absorbance of these standards should fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax using the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should adhere to the Beer-Lambert law (linear with a high correlation coefficient).

  • Sample Analysis:

    • Measure the absorbance of the diluted sample from the shake-flask experiment at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by analytical quantification.

SolubilityDeterminationWorkflow cluster_Preparation 1. Preparation of Saturated Solution cluster_Separation 2. Phase Separation cluster_Sampling 3. Sampling and Dilution cluster_Analysis 4. Quantification cluster_GC GC-FID Analysis cluster_UV UV-Vis Analysis cluster_Calculation 5. Calculation prep1 Add excess this compound to Solvent prep2 Equilibrate at constant Temperature (e.g., 24-48h with agitation) prep1->prep2 sep1 Allow phases to separate (Gravity or Centrifugation) prep2->sep1 samp1 Withdraw aliquot of solvent phase sep1->samp1 samp2 Dilute sample with known factor samp1->samp2 analysis_choice Choose Method samp2->analysis_choice cluster_GC cluster_GC analysis_choice->cluster_GC Volatile & Complex Matrix cluster_UV cluster_UV analysis_choice->cluster_UV UV-active & Non-interfering Solvent gc1 Prepare Standards gc2 Generate Calibration Curve gc1->gc2 gc3 Analyze Sample gc2->gc3 uv1 Determine λmax uv2 Prepare Standards uv1->uv2 uv3 Generate Calibration Curve uv2->uv3 uv4 Analyze Sample uv3->uv4 calc1 Calculate concentration in saturated solution cluster_GC->calc1 cluster_UV->calc1

Workflow for Solubility Determination

Conclusion

This technical guide has provided a consolidated resource on the solubility of this compound in various organic solvents. While this compound is miscible with many common polar and some nonpolar solvents, its solubility in aliphatic hydrocarbons is limited. The provided experimental protocols for the shake-flask method, coupled with GC-FID or UV-Vis spectrophotometry, offer robust procedures for the quantitative determination of this compound solubility. This information is essential for formulators and researchers to predict and control the behavior of this compound in their systems, leading to the development of stable and effective products. Further research to quantify the temperature-dependent solubility of this compound in a wider range of solvents would be a valuable addition to the existing literature.

References

Navigating the Laboratory Landscape: A Technical Guide to Benzyl Alcohol Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl alcohol, a widely used aromatic alcohol with the formula C₆H₅CH₂OH, is a common fixture in laboratory settings, valued for its utility as a solvent and preservative.[1] While it possesses a relatively low acute toxicity, a thorough understanding of its health and safety considerations is paramount for ensuring a safe working environment. This technical guide provides an in-depth overview of the essential safety data, experimental protocols for toxicity assessment, and the metabolic pathways of this compound to empower laboratory personnel in its safe handling and management.

Section 1: Physicochemical and Toxicological Profile

A foundational aspect of laboratory safety is a comprehensive knowledge of a substance's intrinsic properties and its potential to cause harm. The following tables summarize the key physicochemical characteristics and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈O[1]
Molecular Weight 108.14 g/mol [2]
Appearance Colorless liquid[1][3]
Odor Mild, pleasant, aromatic[1][3]
Boiling Point 205.3 °C (401.5 °F)[2]
Melting Point -15.3 °C (5.4 °F)[2]
Flash Point 93 °C (199.4 °F) (closed cup)[4]
Autoignition Temperature 436 °C (817 °F)[5]
Vapor Pressure 0.13 hPa at 20 °C[6]
Solubility in Water Approx. 4 g/100 mL[1]
Density 1.045 g/cm³ at 20 °C[2]

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesLD50 ValueReference
OralRat1.2 g/kg[1]
OralMouse1,580 mg/kg[7]
IntraperitonealAdult Mouse650 mg/kg (observed over 7 days)[8][9]
IntraperitonealNeonatal Mouse1000 mg/kg (observed over 4 hours)[8]
Inhalation (vapour)Rat>4,178 mg/m³ (4 hours)[7]

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueReference
MAK (Germany)8-hour TWA5 ppm (22 mg/m³)[4]
WEEL (USA)8-hour TWA10 ppm (44.2 mg/m³)[10]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[11][12] It may also cause an allergic skin reaction in some individuals.[11][13] Therefore, adherence to appropriate safety protocols and the use of personal protective equipment are mandatory.

Potential Health Effects:

  • Inhalation: High concentrations of vapor may cause dizziness, headache, and effects on the nervous system.[4]

  • Skin Contact: May cause redness and irritation.[4] Repeated or prolonged contact can lead to skin sensitization.[4]

  • Eye Contact: Causes serious eye irritation, including redness.[4][11]

  • Ingestion: Harmful if swallowed, and may cause abdominal pain, nausea, vomiting, and diarrhea.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[14][15]

  • Skin and Body Protection: A laboratory coat should be worn to protect skin and clothing.[14]

  • Respiratory Protection: In poorly ventilated areas or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13][14]

Section 3: Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimizing the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][14]

  • Avoid contact with skin, eyes, and clothing.[14]

  • Do not breathe vapor or mist.[14]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from strong oxidants.[4][5]

  • Keep containers tightly closed.[5]

  • Protect from light, as it can accelerate decomposition.[5][7]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[14]

  • In case of eye contact: Rinse cautiously with water for several minutes.[14]

  • If inhaled: Move the person to fresh air.[14]

  • If swallowed: Rinse mouth with water and seek medical attention. Do not induce vomiting.[14]

  • In case of a spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4][5]

Section 4: Experimental Protocols for Safety Assessment

To determine the toxicological profile of substances like this compound, standardized experimental protocols are employed. The following workflows are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

experimental_workflows cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal_tox Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) cluster_dermal_irrit Acute Dermal Irritation (OECD 404) cluster_eye Acute Eye Irritation (OECD 405) oral_start Test Substance Administration (Oral Gavage) oral_obs Observation (14 days) for clinical signs and mortality oral_start->oral_obs oral_necropsy Gross Necropsy oral_obs->oral_necropsy dermal_tox_start Test Substance Application (Dermal) dermal_tox_obs Observation (14 days) for skin reactions and systemic toxicity dermal_tox_start->dermal_tox_obs dermal_tox_necropsy Gross Necropsy dermal_tox_obs->dermal_tox_necropsy inhalation_start Exposure to Test Substance (Inhalation Chamber) inhalation_obs Observation (14 days) for clinical signs and mortality inhalation_start->inhalation_obs inhalation_necropsy Gross Necropsy inhalation_obs->inhalation_necropsy dermal_irrit_start Test Substance Application (Dermal Patch) dermal_irrit_obs Observation (up to 14 days) for erythema and edema dermal_irrit_start->dermal_irrit_obs eye_start Test Substance Instillation (Conjunctival Sac) eye_obs Observation (up to 21 days) for corneal, iridial, and conjunctival effects eye_start->eye_obs

Workflow for Acute Toxicity and Irritation Testing.

Methodology for Acute Oral Toxicity (based on OECD Guideline 401): [14][16][17]

  • Test Animals: Typically, rats are used.[14]

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dosage: Multiple dose levels are used to determine the LD50.

  • Observation Period: Animals are observed for at least 14 days.[14]

  • Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes are recorded.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[14]

Methodology for Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): [4][8][9][11]

  • Test Animals: Albino rabbits are commonly used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A small amount of the test substance is applied to a small area of skin and covered with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

Methodology for Acute Eye Irritation/Corrosion (based on OECD Guideline 405): [6][7][12][18][19]

  • Test Animals: Albino rabbits are the preferred species.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctivae. The observation period may be extended to 21 days to evaluate the reversibility of effects.

Section 5: Metabolic and Toxic Signaling Pathways

Understanding the metabolic fate of this compound is crucial for comprehending its toxicity. In healthy individuals, this compound is rapidly metabolized in the liver.

metabolic_pathway cluster_metabolism This compound Metabolism BA This compound BD Benzaldehyde BA->BD Alcohol Dehydrogenase BAc Benzoic Acid BD->BAc Aldehyde Dehydrogenase HA Hippuric Acid BAc->HA Glycine Conjugation Excretion Excretion in Urine HA->Excretion

Metabolic Pathway of this compound.

The primary metabolic pathway involves the oxidation of this compound to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[1][20][21] The key enzymes in this process are alcohol dehydrogenase and aldehyde dehydrogenase.[22][23][24]

A critical safety concern, particularly in neonates, is the "gasping syndrome."[25][26][27] This life-threatening condition is characterized by metabolic acidosis, respiratory distress, and gasping respirations.[25][27] It arises from the immature metabolic capacity of infants, leading to the accumulation of this compound and its metabolites.[20][26]

gasping_syndrome_pathway cluster_toxic_effect Toxic Effects of this compound Overload (e.g., in Neonates) BA_overload This compound Overload Immature_metabolism Immature Metabolic Pathway (low enzyme activity) BA_overload->Immature_metabolism exacerbates Accumulation Accumulation of this compound and Benzoic Acid Immature_metabolism->Accumulation Metabolic_acidosis Severe Metabolic Acidosis Accumulation->Metabolic_acidosis Hypotension Hypotension & Vasodilation Accumulation->Hypotension CNS_depression CNS Depression (convulsions, paralysis) Accumulation->CNS_depression Respiratory_distress Respiratory Distress & Gasping Metabolic_acidosis->Respiratory_distress Cardiovascular_collapse Cardiovascular Collapse Respiratory_distress->Cardiovascular_collapse Hypotension->Cardiovascular_collapse CNS_depression->Cardiovascular_collapse

Simplified Pathway of this compound Toxicity.

Section 6: Conclusion

This compound is a valuable tool in the laboratory, but its use necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines for personal protective equipment, proper handling and storage, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this chemical. Furthermore, an appreciation of its toxicological properties and metabolic pathways provides a deeper understanding of the importance of these safety measures. This guide serves as a critical resource for fostering a culture of safety and responsibility in any laboratory where this compound is used.

References

The Dual Nature of Benzyl Alcohol: A Metabolite in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl alcohol, a ubiquitous aromatic alcohol, is not only a widely used excipient in pharmaceutical formulations and a component of various consumer products but also a significant metabolite in diverse biological systems. Its metabolic fate is intrinsically linked to its physiological and toxicological profile. In mammalian systems, this compound is primarily metabolized in the liver through a two-step oxidation process to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid for urinary excretion. This pathway, however, can be saturated at high concentrations, leading to alternative metabolic routes and potential toxicity. In microorganisms, this compound can serve as a carbon source, being catabolized through distinct pathways, such as the catechol ortho-cleavage pathway. Understanding the metabolic intricacies of this compound is paramount for drug development, risk assessment, and the elucidation of its broader biological roles. This guide provides a comprehensive technical overview of this compound's role as a metabolite, detailing its metabolic pathways, the enzymes involved, quantitative kinetic and toxicological data, and its influence on cellular signaling.

Metabolic Pathways of this compound

The metabolism of this compound varies significantly across different biological systems, with the most well-characterized pathways occurring in mammals and microorganisms.

Mammalian Metabolism

In humans and other mammals, the primary route of this compound metabolism is a detoxification process that occurs predominantly in the liver. This pathway can be summarized in two main stages:

  • Oxidation to Benzoic Acid: this compound is first oxidized to benzaldehyde by alcohol dehydrogenase (ADH). Subsequently, benzaldehyde is rapidly converted to benzoic acid by aldehyde dehydrogenase (ALDH).[1][2] This two-step oxidation is the rate-limiting part of the metabolic process.

  • Conjugation and Excretion: The resulting benzoic acid is then conjugated with the amino acid glycine to form N-benzoylglycine, commonly known as hippuric acid.[3][4] This reaction is catalyzed by glycine N-acyltransferase. Hippuric acid is a water-soluble compound that is efficiently eliminated from the body via renal excretion.[3][5]

At high concentrations of this compound, the glycine conjugation pathway can become saturated, leading to an accumulation of benzoic acid and potential metabolic acidosis.[6] In such cases, a minor pathway involving conjugation with glucuronic acid to form benzoyl glucuronide may become more significant.[7]

cluster_liver Liver cluster_excretion Excretion BA This compound BD Benzaldehyde BA->BD Alcohol Dehydrogenase (ADH) BOA Benzoic Acid BD->BOA Aldehyde Dehydrogenase (ALDH) HA Hippuric Acid BOA->HA Glycine N-acyltransferase BG Benzoyl Glucuronide BOA->BG UDP-glucuronosyl- transferase Urine Urine HA->Urine BG->Urine

Figure 1: Primary metabolic pathway of this compound in mammals.
Microbial Metabolism

Certain microorganisms, such as Pseudomonas putida, can utilize this compound as a sole source of carbon and energy.[8][9] The metabolic pathway in these bacteria differs significantly from that in mammals. In Pseudomonas putida CSV86, this compound is metabolized via the catechol ortho-cleavage pathway:[8][10][11][12]

  • Oxidation to Benzoate: Similar to mammals, this compound is oxidized to benzaldehyde and then to benzoate (the ionized form of benzoic acid). This is catalyzed by NAD+-dependent this compound dehydrogenase and benzaldehyde dehydrogenase.[10]

  • Ring Dioxygenation and Cleavage: Benzoate is then converted to catechol by benzoate dioxygenase. Catechol subsequently undergoes ortho-ring cleavage by catechol 1,2-dioxygenase to form cis,cis-muconate.

  • TCA Cycle Intermediate Formation: Through a series of enzymatic reactions, cis,cis-muconate is converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which can then enter central metabolism.

The enzymes in this pathway are often encoded by genes located on plasmids, such as the TOL plasmid in some Pseudomonas strains.[8] The expression of these genes is typically inducible by the presence of aromatic compounds like this compound.[8][13]

BA This compound BD Benzaldehyde BA->BD This compound Dehydrogenase B Benzoate BD->B Benzaldehyde Dehydrogenase C Catechol B->C Benzoate Dioxygenase CCM cis,cis-Muconate C->CCM Catechol 1,2- Dioxygenase TCA TCA Cycle Intermediates CCM->TCA Further Metabolism

Figure 2: this compound metabolism in Pseudomonas putida.

Quantitative Data

Enzyme Kinetics

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes involved.

EnzymeSubstrateOrganism/IsozymeKm (µM)Vmax or kcatReference(s)
Alcohol Dehydrogenase (ADH)This compoundHuman Liver (Class I isoenzymes)100 - 1000 fold lower than for ethanolkcat relatively constant across isoenzymes[1][14]
Aldehyde Dehydrogenase (ALDH)BenzaldehydeHuman Salivary (hsALDH)147.7-[14]
Aldehyde Dehydrogenase (ALDH)BenzaldehydeHuman Liver (ALDH1A1)Submicromolar to low micromolar-[15]
Aldehyde Dehydrogenase (ALDH)BenzaldehydeHuman Liver (ALDH2)--[11]
This compound DehydrogenaseThis compoundPseudomonas putida CSV86Low Km-[10]
Benzaldehyde DehydrogenaseBenzaldehydePseudomonas putida CSV86Low KmHigh catalytic efficiency[10]

Note: Specific Vmax values for human ADH and ALDH with this compound and benzaldehyde, respectively, are not consistently reported in the literature. kcat values for human liver ADH class I isoenzymes are in the range of approximately 10 min-1 for β1β1-ADH to 5-15 fold higher for other isoenzymes.[1]

Toxicological Data

The toxicity of this compound is related to its concentration and the capacity of the metabolic pathways to clear it.

ParameterSpeciesRouteValueReference(s)
LD50RatOral1.2 - 3.2 g/kg[16]
LD50MouseOral1.4 - 1.6 g/kg[16]
NOAEL (Subchronic)RatOral (gavage)400 mg/kg/day[17][18]
LOAEL (Subchronic)RatOral (gavage)800 mg/kg/day[17]
ADI (Acceptable Daily Intake)Human-4 mg/kg bw/day[19]
Biological Concentrations

The concentrations of this compound and its metabolites in biological fluids can be used as biomarkers of exposure.

AnalyteMatrixPopulationConcentration RangeReference(s)
This compoundUrineExposed Workers8.4 - 45.2 mg/m³ (air exposure)[1][20]
Hippuric AcidUrineExposed WorkersPost-shift geometric mean ratio of 4.3-4.5 compared to pre-shift[1][20]
Benzoic AcidSerumPreterm NeonatesPeak levels ~2130.6 µg/L[21]
Benzoic AcidSerumTerm NeonatesPeak levels ~237.8 µg/L[21]
This compoundPlasmaPediatric Subjects (topical application)1.63 - 2.99 µg/mL[6]

Experimental Protocols

In Vitro Enzyme Assay: Alcohol Dehydrogenase Activity

This protocol describes a spectrophotometric method to determine the activity of alcohol dehydrogenase (ADH) using this compound as a substrate. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified alcohol dehydrogenase

  • This compound solution (substrate)

  • NAD+ solution (cofactor)

  • Assay buffer (e.g., 0.1 M glycine-NaOH, pH 10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ solution, and this compound solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the ADH enzyme solution and mix quickly.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a few minutes.

  • The initial linear rate of the reaction (ΔA340/min) is used to calculate the enzyme activity.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

A Prepare Reaction Mixture (Buffer, NAD+, this compound) B Equilibrate Temperature A->B C Initiate with ADH B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Rate D->E F Determine Enzyme Activity E->F

Figure 3: Workflow for in vitro ADH activity assay.
Cell-Based Assay: Cytotoxicity in HepG2 Cells

This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound on HepG2 human liver carcinoma cells, a common model for in vitro hepatotoxicity studies.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control.[22][23][24][25]

In Vivo Study: Toxicokinetics in Rats (Following OECD Guideline 417)

This protocol provides a general framework for a toxicokinetic study of this compound in rats, based on OECD Test Guideline 417.[3][26][27][28]

Animals:

  • Male and female Sprague-Dawley or Wistar rats.

Administration:

  • Administer this compound via the intended route of exposure (e.g., oral gavage, dermal application, or intravenous injection).

  • Include at least two dose groups and a control group.

Sample Collection:

  • Collect blood samples at multiple time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Collect urine and feces over the course of the study.

Analysis:

  • Analyze the concentrations of this compound and its major metabolites (benzoic acid and hippuric acid) in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS or GC-MS).

Pharmacokinetic Parameters:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), half-life (t1/2), and clearance.

Effects on Signaling Pathways

This compound and its metabolites can modulate various cellular signaling pathways, which may contribute to their physiological and toxicological effects.

Cyclic AMP (cAMP) Signaling

This compound has been shown to increase intracellular cAMP levels in various cell types. The proposed mechanism involves an increase in membrane fluidity, which can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This effect can be complex, with lower concentrations of this compound potentiating the effects of other signaling molecules that act via cAMP, while higher concentrations can be inhibitory.

BA This compound Membrane Cell Membrane BA->Membrane Increases Fluidity AC Adenylyl Cyclase Membrane->AC Modulates Activity cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 4: Proposed influence of this compound on the cAMP/PKA signaling pathway.
Autophagy

This compound has been reported to inhibit autophagy, the cellular process of degrading and recycling cellular components.[28][29] The mechanism appears to involve a block in the formation of autophagic vacuoles (autophagosomes).[29] This inhibition of the lysosomal pathway of protein degradation is reversible. The precise molecular targets of this compound within the autophagy machinery are not fully elucidated but may be related to its effects on membrane dynamics, which are crucial for autophagosome formation.[18]

BA This compound Phagophore Phagophore Formation BA->Phagophore Inhibits Initiation Autophagy Initiation Initiation->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Figure 5: Inhibition of autophagosome formation by this compound.

Conclusion

This compound's role as a metabolite is a critical determinant of its biological activity. The efficient metabolic pathway in the mammalian liver, leading to the formation and excretion of hippuric acid, is a key detoxification mechanism. However, the saturation of this pathway at high doses underscores the potential for toxicity. In contrast, the ability of some microorganisms to utilize this compound as a growth substrate highlights the metabolic diversity in nature. The modulation of cellular signaling pathways, such as cAMP and autophagy, by this compound suggests that its biological effects extend beyond its role as a simple solvent or preservative. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's metabolism and its downstream consequences is essential for its safe and effective use in pharmaceutical and other applications. Further research is warranted to fully elucidate the molecular mechanisms underlying its effects on signaling pathways and to refine our understanding of its complex toxicokinetic and toxicodynamic properties.

References

An In-depth Technical Guide to the Industrial Production of Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial production methods for benzyl alcohol. It includes detailed experimental protocols, quantitative data for process comparison, and visualizations of the key chemical pathways.

Introduction

This compound (C₆H₅CH₂OH) is a simple aromatic alcohol with significant applications in the pharmaceutical, cosmetic, and food industries. It serves as a versatile solvent, a precursor for the synthesis of esters and other derivatives, and a bacteriostatic agent in various formulations.[1] The industrial production of this compound primarily relies on three established methods: the hydrolysis of benzyl chloride, the hydrogenation of benzaldehyde, and the oxidation of toluene.[1][2][3] Emerging technologies, including biocatalytic and electrocatalytic routes, are also being explored to offer more sustainable and efficient alternatives.[1][4]

Core Industrial Production Methods

The selection of a specific manufacturing process depends on factors such as raw material availability, energy costs, and desired product purity. This section details the most prominent industrial methods for this compound synthesis.

Hydrolysis of Benzyl Chloride

The hydrolysis of benzyl chloride is a well-established and widely used method for producing this compound.[5] The reaction can be carried out using water or an alkaline solution.

Chemical Equation: C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl[3]

Process Description: This process involves the nucleophilic substitution of the chlorine atom in benzyl chloride by a hydroxyl group.[6] The reaction is typically performed in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct and drive the reaction to completion.[7][8] Industrial processes can be operated in batch or continuous modes.[2][9]

Experimental Protocol:

A representative batch process for the alkaline hydrolysis of benzyl chloride is as follows:[2]

  • Reaction Setup: A reaction vessel equipped with a reflux condenser and a stirrer is charged with 610 parts of a 10% aqueous sodium carbonate (soda) solution.

  • Heating: The soda solution is heated to its boiling point.

  • Addition of Benzyl Chloride: 126.5 parts of benzyl chloride are gradually added to the boiling solution with continuous stirring.[2]

  • Reflux: The reaction mixture is maintained at reflux for approximately 5-6 hours, or until the evolution of carbon dioxide ceases.[2] To shorten the reaction time, sodium hydroxide can be added after about 3 hours to hydrolyze the remaining benzyl chloride.[2]

  • Cooling and Separation: The mixture is cooled, leading to the separation of two layers. The upper layer, consisting of crude this compound, is collected.[2]

  • Extraction: The lower aqueous layer, containing sodium chloride, is extracted with an organic solvent like benzene or toluene to recover any dissolved this compound.[2]

  • Purification: The combined crude this compound and the extract are purified by fractional distillation under reduced pressure to yield pure this compound.[2]

Quantitative Data:

ParameterValueReference
This compound Yield67%[2]
Dibenzyl Ether Byproduct Yield8%[2]
Raw Material ConsumptionBenzyl Chloride: 1600 kg/t ; Soda Ash: 1000 kg/t [10]
Continuous Process Temperature120-150 °C[2]
Continuous Process Stoichiometric Excess of Saponifying Agent5-25%[2]
Hydrolysis with Water (no base) Temperature80-180 °C[11]
Hydrolysis with Water (no base) Molar Ratio (Benzyl Chloride:Water)1:10 to 1:70[11]
Hydrolysis with Water (no base) Conversion35-99%[11]
Hydrolysis with Water (no base) Yield>90%[11]

Process Pathway:

Hydrolysis_of_Benzyl_Chloride BC Benzyl Chloride Reactor Hydrolysis Reactor (Reflux, 5-6h) BC->Reactor H2O Water / Alkaline Solution (e.g., Na2CO3) H2O->Reactor HCl Hydrochloric Acid (Neutralized by base) Reactor->HCl Separation Phase Separation Reactor->Separation BA_crude Crude this compound Purification Fractional Distillation (Reduced Pressure) BA_crude->Purification Separation->BA_crude BA_pure Pure this compound Purification->BA_pure Byproducts Dibenzyl Ether Purification->Byproducts

Caption: Hydrolysis of Benzyl Chloride to this compound.

Hydrogenation of Benzaldehyde

The hydrogenation of benzaldehyde is another significant industrial route, particularly viable when benzaldehyde is available as a byproduct from other processes, such as the production of phenol or caprolactam.[2]

Chemical Equation: C₆H₅CHO + H₂ → C₆H₅CH₂OH

Process Description: This method involves the catalytic reduction of the aldehyde group of benzaldehyde to a primary alcohol. A variety of catalysts can be employed, including transition metals (Nickel, Copper, Cobalt) and noble metals (Platinum, Palladium, Ruthenium, Gold). The choice of catalyst and reaction conditions is crucial to achieve high selectivity towards this compound and minimize the formation of byproducts like toluene.[2][12]

Experimental Protocol (General):

The following is a generalized protocol for the catalytic hydrogenation of benzaldehyde:

  • Catalyst Preparation: A suitable heterogeneous catalyst (e.g., Ni, Cu, Co, Pt, Pd, Ru, or Au supported on materials like Al₂O₃, CeO₂, ZrO₂) is prepared and activated.

  • Reaction Setup: A high-pressure reactor (autoclave) is charged with benzaldehyde, a solvent (if not a solvent-free process), and the catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated to the desired temperature while being agitated.

  • Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples using techniques like gas chromatography.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.

  • Purification: The resulting crude this compound is purified by distillation.

Quantitative Data:

Catalyst SystemTemperature (°C)Pressure (MPa)Benzaldehyde Conversion (%)This compound Selectivity (%)Reference
Au/Al₂O₃ (Gas Phase)1200.1 (1 atm)-100%[12]
Au/Al₂O₃ (Liquid Phase)800.9 (9 bar)-100%[13]
γ-Fe₂O₃@HAP-Pd251 (10 bar)~100~100[14]
Pd@Ni-MOF (Electrochemical)Ambient--FE: 76-96%[15]
Ni, Cu, Co-based (Liquid Phase)Varied1.6 - 4VariedVaried

Process Pathway:

Hydrogenation_of_Benzaldehyde Benzaldehyde Benzaldehyde Reactor High-Pressure Reactor Benzaldehyde->Reactor Hydrogen Hydrogen (H₂) Hydrogen->Reactor Catalyst Catalyst (e.g., Ni, Pd, Pt, Au) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Byproducts Toluene Reactor->Byproducts BA_crude Crude this compound Purification Distillation BA_crude->Purification Filtration->BA_crude BA_pure Pure this compound Purification->BA_pure

Caption: Hydrogenation of Benzaldehyde to this compound.

Oxidation of Toluene

The direct oxidation of toluene to this compound is challenging because the product, this compound, is more susceptible to further oxidation than the starting material, leading to the formation of benzaldehyde and benzoic acid.[2][16] Consequently, industrial processes often involve intermediate steps or specialized catalytic systems to improve selectivity.

Process Description: One approach involves the oxidation of toluene in the presence of acetic anhydride to form benzyl acetate, which is then hydrolyzed to this compound.[2] Another method is the direct, controlled oxidation of toluene using specific catalysts and reaction conditions to maximize the yield of this compound.[17][18][19]

Experimental Protocol (via Benzyl Acetate): [2]

  • Oxidation: Toluene is oxidized with air (oxygen-depleted) at 140-240 °C and 1-3 MPa in the presence of acetic anhydride. The reaction is stopped at a low toluene conversion (e.g., 10%) to maintain selectivity.

  • Saponification: The resulting mixture, containing benzyl acetate, is saponified (hydrolyzed) using an alkaline solution.

  • Separation and Purification: The product mixture, containing this compound, benzaldehyde, and benzoic acid, is separated and purified, typically through distillation.

Experimental Protocol (Direct Catalytic Oxidation): [20]

  • Reaction Setup: A reactor is charged with toluene, a catalyst (e.g., MnMoO₄ nanomaterials), and an oxidant (e.g., H₂O₂).

  • Oxidation: The mixture is heated (e.g., to 80 °C) and stirred for a specific duration (e.g., 1-18 hours).

  • Analysis: The reaction products are analyzed by methods like GC-MS to determine conversion and selectivity.

  • Purification: The this compound is separated from the reaction mixture and purified.

Quantitative Data:

MethodCatalyst/ConditionsToluene Conversion (%)This compound Selectivity (%)NotesReference
Via Benzyl Acetate140-240 °C, 1-3 MPa10%-Yields 350g this compound from 500g reacted toluene[2]
Liquid-phase oxidationCeO₂–MnOx6.9%64.4% (combined with benzaldehyde)Solvent-free[17]
Liquid-phase oxidationNiCu/MgAlO7.2%70.7% (combined with benzaldehyde)Solvent-free, <180 °C[18]
Catalytic OxidationMnMoO₄ (CH1) / H₂O₂3.45% (at 1h)62.33% (at 1h)80 °C[19][20][21]
Electrocatalytic Oxidation[NiFe]-(OH)₂ nanosheets87%100%Wet DMF electrolyte[4]

Process Pathway (via Benzyl Acetate):

Toluene_Oxidation_via_Acetate Toluene Toluene OxidationReactor Oxidation Reactor (140-240°C, 1-3 MPa) Toluene->OxidationReactor Oxygen Oxygen (Air) Oxygen->OxidationReactor AceticAnhydride Acetic Anhydride AceticAnhydride->OxidationReactor BenzylAcetate Benzyl Acetate OxidationReactor->BenzylAcetate Saponification Saponification (Hydrolysis) BenzylAcetate->Saponification CrudeProducts Crude Product Mix (this compound, Benzaldehyde, Benzoic Acid) Saponification->CrudeProducts Purification Separation/Distillation CrudeProducts->Purification BA_pure Pure this compound Purification->BA_pure

Caption: Toluene Oxidation to this compound via Benzyl Acetate.

Emerging Production Methods

Research into more sustainable and environmentally friendly methods for this compound production is ongoing. Key emerging areas include biocatalysis and electrocatalysis.

Biocatalytic Production

Microorganisms or their enzymes can be used to convert benzaldehyde to this compound.[1] This approach offers the potential for reactions under mild conditions (ambient temperature and pressure) and with high selectivity, reducing energy consumption and byproduct formation.[1] For example, the fungus Rhodotorula muciluginosa and the marine bacterium G. arilaitensis 232 have been shown to effectively reduce benzaldehyde to this compound.[1][22] Challenges include substrate solubility and product inhibition, which researchers are addressing through techniques like two-phase systems and cell immobilization.[1][22]

Electrocatalytic Synthesis

Electrocatalysis presents a novel route for the selective oxidation of toluene to this compound. One reported method uses water as the oxygen source and a [NiFe]-(OH)₂ nanosheet catalyst.[4] This process can achieve exceptionally high selectivity (100%) and conversion (87%) for this compound under optimized conditions in a wet organic solvent, preventing overoxidation to benzaldehyde and benzoic acid.[4] This technology offers a promising pathway for sustainable chemical synthesis by leveraging electricity and water.

Purification

Regardless of the synthesis route, the final step in industrial production is the purification of crude this compound. Fractional distillation under reduced pressure is the most common method used to separate this compound from unreacted starting materials, solvents, and byproducts like dibenzyl ether, benzaldehyde, or benzoic acid.[2] For this compound produced from toluene oxidation, which may contain phenolic impurities like cresols, a purification step involving washing the this compound vapor with a countercurrent of an alkali benzylate solution may be employed.[2][23]

Conclusion

The industrial production of this compound is dominated by chemical synthesis routes starting from toluene derivatives. The hydrolysis of benzyl chloride and the hydrogenation of benzaldehyde are the most mature and widely practiced methods. Toluene oxidation presents a more direct but challenging route due to selectivity issues. Each method has its own set of operating conditions, yields, and byproduct profiles, which must be carefully considered for commercial-scale production. Emerging biocatalytic and electrocatalytic methods hold significant promise for future sustainable and highly selective production of this compound, aligning with the growing demand for greener chemical manufacturing processes.

References

Methodological & Application

Application Notes and Protocols for Utilizing Benzyl Alcohol as a Solvent for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol, an aromatic alcohol with the chemical formula C₆H₅CH₂OH, is a widely utilized excipient in the pharmaceutical industry. Its utility stems from its dual role as a bacteriostatic preservative and a versatile solvent.[1][2] This is particularly valuable for the formulation of poorly soluble active pharmaceutical ingredients (APIs). Many APIs exhibit low aqueous solubility, presenting a significant challenge in the development of various dosage forms, especially parenteral and topical formulations where a clear and stable solution is often required.[1] this compound's polarity allows it to effectively dissolve a range of hydrophobic compounds, thereby enhancing their bioavailability and enabling their therapeutic application.[1][3]

These application notes provide a comprehensive overview of the use of this compound as a solvent for poorly soluble compounds, including quantitative solubility data, detailed experimental protocols, and insights into its effects on cellular pathways.

Data Presentation: Solubility of Poorly Soluble Compounds

The selection of an appropriate solvent is critical in the early stages of drug formulation. The following tables summarize the solubility of several poorly soluble drugs in this compound compared to other common organic solvents. This data is intended to serve as a reference for formulation scientists in selecting the optimal solvent system for their specific API.

Table 1: Solubility of Selected Poorly Soluble Drugs in this compound and Other Solvents

CompoundThis compound (mg/mL)Ethanol (mg/mL)Propylene Glycol (mg/mL)Polyethylene Glycol 400 (PEG 400) (mg/mL)Water (mg/mL)
Celecoxib >100[4][5]~114[5]->400[5]<0.005[5]
Diazepam Soluble[2]~67[6]Sparingly soluble[6]Soluble~0.05[6]
Itraconazole Soluble[7]~0.3[8]--<0.001[8]
Ketoprofen High~467--~0.13
Lorazepam Soluble[9]~14[10]~16[10]Soluble[11]~0.08[12]
Progesterone -Soluble--Practically insoluble

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound as a solvent in different pharmaceutical formulations.

Protocol 1: Preparation of a Parenteral Solution using this compound as a Co-solvent (Example: Diclofenac Sodium Injection)

This protocol is adapted from a study on the formulation of a diclofenac sodium injection.[13]

Materials:

  • Diclofenac Sodium (API)

  • This compound

  • Sodium Metabisulfite (SMS)

  • Sodium Hydroxide (NaOH)

  • Water for Injection (WFI)

  • Nitrogen gas

  • 0.45 µm and 0.2 µm filter papers

  • Ampoules

Procedure:

  • Preparation of the Aqueous Phase:

    • Take a suitable volume of Water for Injection (WFI).

    • Purge the WFI with nitrogen gas for approximately 10 minutes to displace dissolved oxygen. Continue nitrogen purging throughout the process.

  • Dissolution of API:

    • Gradually add the accurately weighed quantity of diclofenac sodium to the WFI with continuous stirring until it is fully dissolved.

  • Initial Filtration:

    • Filter the solution through a 0.45 µm filter paper to remove any particulate matter.

    • Bring the solution to the final volume with WFI.

  • Co-solubilization with this compound:

    • Allow the solution to cool to room temperature.

    • Slowly add this compound to the solution while stirring until a clear solution is obtained. The concentration of this compound should be optimized based on the required solubility of the API, typically in the range of 1-5% v/v for parenteral formulations.

  • Addition of Excipients and pH Adjustment:

    • Add sodium metabisulfite (as an antioxidant) and dissolve it completely.

    • Adjust the pH of the solution to approximately 8.0 using a sodium hydroxide solution.

  • Sterile Filtration and Filling:

    • Filter the final solution through a 0.2 µm sterile filter paper.

    • Fill the sterile solution into pre-sterilized ampoules under aseptic conditions.

    • Seal the ampoules.

  • Quality Control:

    • Perform necessary quality control tests, including sterility, clarity, pH, and drug content analysis.

Protocol 2: General Protocol for Formulating a Topical Cream with this compound as a Solvent and Preservative

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound

  • Oil phase components (e.g., mineral oil, cetyl alcohol, stearyl alcohol)

  • Aqueous phase components (e.g., purified water, glycerin)

  • Emulsifying agent (e.g., polysorbate 80, sorbitan monostearate)

  • Thickening agent (e.g., carbomer, xanthan gum)

  • pH adjusting agent (e.g., triethanolamine)

Procedure:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine the oil phase components.

    • Heat the mixture to 70-75°C until all components are melted and uniform.

  • Solubilization of the API:

    • In a separate container, dissolve the accurately weighed API in this compound. Gentle warming may be applied if necessary to facilitate dissolution.

    • Add the API-benzyl alcohol solution to the heated oil phase and mix until uniform.

  • Preparation of the Aqueous Phase:

    • In another vessel, combine the aqueous phase components.

    • If using a thickening agent like carbomer, disperse it in the aqueous phase with vigorous stirring until a uniform gel is formed.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the heated oil phase to the heated aqueous phase with continuous homogenization or high-speed stirring.

    • Continue mixing until a uniform emulsion is formed.

  • Cooling and Final Adjustments:

    • Allow the emulsion to cool to room temperature with gentle stirring.

    • If a carbomer was used, neutralize it by adding a pH adjusting agent (e.g., triethanolamine) to achieve the desired viscosity.

    • Adjust the final pH of the cream as required.

  • Packaging and Quality Control:

    • Package the cream in appropriate containers.

    • Perform quality control tests, including appearance, pH, viscosity, drug content, and microbial limit testing.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound

This protocol provides a general workflow for developing a SEDDS formulation.[14][15]

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • Oil (e.g., Capmul MCM, olive oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (this compound)

Procedure:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to select the components with the highest solubilization capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare a series of isotropic mixtures of oil, surfactant, and this compound at different ratios.

    • Visually observe the mixtures for clarity and phase separation.

    • Titrate the mixtures with water and observe the formation of emulsions.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and this compound.

    • Dissolve the accurately weighed API in the selected vehicle with gentle stirring and warming if necessary.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-emulsification Time: Add a known amount of the SEDDS to an aqueous medium and measure the time it takes to form a uniform emulsion under gentle agitation.

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

  • In Vitro Dissolution Studies:

    • Perform in vitro dissolution studies in a suitable dissolution medium to evaluate the drug release profile from the SEDDS formulation.

Mandatory Visualizations

Experimental Workflow for Parenteral Solution Preparation

G cluster_prep Preparation cluster_final Finalization A Nitrogen Purging of WFI B Dissolve API in WFI A->B C 0.45 µm Filtration B->C D Add this compound (Co-solvent) C->D E Add Excipients & Adjust pH D->E F 0.2 µm Sterile Filtration E->F G Aseptic Filling into Ampoules F->G H Sealing G->H I Quality Control H->I

Caption: Workflow for preparing a parenteral solution.

Logical Relationship in SEDDS Formulation

G cluster_components Components API Poorly Soluble API Formulation Isotropic Mixture (SEDDS) API->Formulation Oil Oil Oil->Formulation Surfactant Surfactant Surfactant->Formulation BA This compound (Co-solvent) BA->Formulation Emulsion Fine Oil-in-Water Emulsion (in GI tract) Formulation->Emulsion Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: Formulation and action of SEDDS.

Example Signaling Pathway Modulation by a this compound Derivative

The following diagram illustrates a potential signaling pathway that could be investigated for a drug formulated with this compound. This example is based on the neuroprotective effects of p-hydroxythis compound, a derivative of this compound, which has been shown to modulate the ROS-dependent JNK/Jun/caspase-3 pathway.[16]

G Stress Cellular Stress (e.g., Oxidative Stress) ROS Increased ROS Production Stress->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Caspase3 Caspase-3 Activation cJun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Drug Drug in this compound Formulation Drug->JNK Inhibition

Caption: Hypothetical drug action on a signaling pathway.

Considerations and Safety

While this compound is a valuable solvent, its use is not without considerations.

  • Toxicity in Neonates: this compound has been associated with "gasping syndrome," a fatal condition in premature infants. Therefore, its use in neonatal preparations is contraindicated.[17]

  • Pain on Injection: Although it possesses mild anesthetic properties, high concentrations of this compound in injectable formulations can cause pain at the injection site.

  • Stability: this compound can oxidize to benzaldehyde, which may affect the stability of the API.[18] Formulations should be protected from light and air, and the inclusion of an antioxidant may be necessary.

  • Cellular Effects: Studies have shown that this compound can increase membrane fluidity and modulate cellular processes like endocytosis and cAMP synthesis.[19][20] These effects should be considered when interpreting in vitro data for drugs formulated with this compound.

Conclusion

This compound is an effective and versatile solvent for a wide range of poorly soluble compounds, enabling the development of various pharmaceutical dosage forms. Its dual functionality as a preservative further enhances its utility. However, researchers and formulation scientists must be mindful of its safety profile and potential effects on cellular processes. The protocols and data provided in these application notes offer a foundation for the rational use of this compound in pharmaceutical research and development. Careful consideration of the specific API properties and the intended application is crucial for the successful formulation of safe and effective drug products.

References

Application Notes: Benzyl Alcohol in the Synthesis of Esters and Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl alcohol is a versatile and widely utilized reagent in organic synthesis, particularly in the formation of esters and ethers. The benzyl group (Bn) is a common protecting group for alcohols, carboxylic acids, and amines in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) due to its relative stability under various conditions and its susceptibility to cleavage by hydrogenolysis.[1] This document provides detailed application notes and protocols for the synthesis of benzyl esters and benzyl ethers, aimed at researchers, scientists, and drug development professionals.

Synthesis of Benzyl Esters

Benzyl esters are frequently synthesized through the acid-catalyzed reaction between this compound and a carboxylic acid, known as Fischer-Speier esterification.[2] Alternative methods include oxidative esterification and reactions involving activating agents for milder conditions.

Fischer-Speier Esterification

Fischer esterification is a classic, reversible reaction where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.[3][4] To drive the equilibrium towards the product, water is typically removed, often with a Dean-Stark apparatus.[3]

General Reaction: R-COOH + BnOH ⇌ R-COOBn + H₂O (in the presence of H⁺)

Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic zeolites.[3][5] While effective, care must be taken with this compound, as it can be prone to polymerization or sulfonation with excessive amounts of strong acid catalyst.[6]

Quantitative Data for Benzyl Ester Synthesis

Carboxylic AcidCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidH₂SO₄ (catalytic)NoneReflux194.3[7]
Acetic Acid9% S-Fe-MCM-48None606>98[8]
Acetic AcidNa-β ZeoliteNone1184~83[5]
Tartaric Acidp-TsOH (5 mol%)BenzeneReflux2096[3]
VariousTBAI (0.2 mmol)Water901275-95[9]
Acetic AcidPAFR (0.7 mol%)None501296[10]

Experimental Protocol: Synthesis of Benzyl Acetate via Fischer Esterification [7][11]

This protocol describes the synthesis of benzyl acetate from this compound and acetic acid using sulfuric acid as a catalyst.

  • Reagent Preparation : To a 50 mL round-bottom flask, add this compound (4.5 mL) and glacial acetic acid (5.5 mL).[11]

  • Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (~2 mL) to the mixture while stirring.[11] Add boiling chips to the flask.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for 60-90 minutes.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing :

    • Wash the organic layer with an equal volume of distilled water.[6]

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate (NaHCO₃) solution (10 mL) until effervescence ceases.[11]

    • Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.

  • Drying and Isolation : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3] Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl acetate.

  • Purification : If necessary, the product can be further purified by distillation.[6]

Logical Workflow: Fischer Esterification

Fischer_Esterification_Workflow Start Reactants: This compound Carboxylic Acid Reaction Add Acid Catalyst (e.g., H₂SO₄) Reflux (Heat) Remove H₂O Start->Reaction Workup Cool Reaction Quench/Neutralize (e.g., NaHCO₃) Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., with Ether/Water) Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Filter Concentrate (Rotovap) Purify (Distillation/Chromatography) Drying->Purification Product Pure Benzyl Ester Purification->Product

Caption: General experimental workflow for benzyl ester synthesis.

Synthesis of Benzyl Ethers

Benzyl ethers are valuable as protecting groups for alcohols and phenols. The most common method for their preparation is the Williamson ether synthesis.[1] Modern, greener alternatives using iron catalysts have also been developed.[12]

Williamson Ether Synthesis

This method is a versatile Sɴ2 reaction involving an alkoxide nucleophile and a primary alkyl halide (e.g., benzyl bromide or benzyl chloride).[13][14] The reaction requires a base to deprotonate the alcohol, forming the nucleophilic alkoxide.

General Reaction: R-OH + Base → R-O⁻ R-O⁻ + Bn-X → R-O-Bn + X⁻ (where X = Cl, Br)

Strong bases like sodium hydride (NaH) are often used for complete deprotonation.[15] For substrates sensitive to harsh bases, milder conditions using bases like potassium hydroxide (KOH) or silver(I) oxide (Ag₂O) can be employed.[15][16]

Signaling Pathway: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide TransitionState Sɴ2 Transition State [R-O···Bn···Br]⁻ Alkoxide->TransitionState Nucleophilic Attack BnBr Benzyl Bromide (Bn-Br) BnBr->TransitionState Product Benzyl Ether (R-O-Bn) TransitionState->Product Byproduct Salt (NaBr) TransitionState->Byproduct

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of Allyl Benzyl Ether [16]

This solvent-free protocol demonstrates the benzylation of an alcohol using benzyl bromide and solid potassium hydroxide.

  • Reaction Setup : In a flask, mix this compound (108 mg, 1 mmol), allyl bromide, and solid potassium hydroxide pellets (~120 mg, 2 mmol).

  • Stirring : Stir the mixture at room temperature.

  • Monitoring : Monitor the reaction for completion using TLC (approximately 4.5 hours).

  • Work-up : Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Iron-Catalyzed Etherification

Recent advancements have led to greener synthetic routes. Iron(III) chloride can catalyze the symmetrical etherification (homo-coupling) of benzyl alcohols to form dibenzyl ethers.[12][17]

Quantitative Data for Symmetrical Benzyl Ether Synthesis [12]

This compound SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundFeCl₃·6H₂OPropylene Carbonate1001488
4-Methylthis compoundFeCl₃·6H₂OPropylene Carbonate701491
4-Chlorothis compoundFeCl₃·6H₂OPropylene Carbonate1001485
2-Trifluoromethylthis compoundFeCl₃·6H₂OPropylene Carbonate1204856

Experimental Protocol: Symmetrical Etherification of this compound [12]

  • Reaction Setup : Charge a pressure tube with this compound (2.0 mmol) and FeCl₃·6H₂O (13.5 mg, 0.050 mmol) in propylene carbonate (1 mL).

  • Heating : Place a stirrer bar in the tube, seal it, and stir the reaction mixture at 100 °C for the specified time (e.g., 14 hours).

  • Monitoring : Monitor the reaction for completion by TLC.

  • Isolation : After the reaction is complete, cool the mixture.

  • Purification : Isolate the analytically pure product by extraction with petroleum ether. Concentrate the organic phases under reduced pressure and filter through a short plug of silica gel.

Applications in Drug Development

The benzyl group is a cornerstone in medicinal chemistry and drug development.

  • Protecting Group : It is widely used to protect hydroxyl and carboxyl groups during the synthesis of complex APIs. Its key advantage is its stability to many reagents and its clean removal via catalytic hydrogenation (e.g., H₂/Pd-C), which releases the free functional group and toluene as a byproduct.[1]

  • Prodrugs : Benzyl esters can be used to create prodrugs of carboxylic acid-containing pharmaceuticals.[18] The ester linkage can improve properties like liposolubility, stability, and bioavailability. In vivo, the ester is cleaved by esterase enzymes to release the active drug.[18]

  • Structural Moiety : The benzyl ether and ester motifs are present in numerous biologically active compounds and natural products. Their synthesis is therefore a critical step in the total synthesis of these molecules.

References

Application Notes: The Multifunctional Role of Benzyl Alcohol in Paint and Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl alcohol (C₆H₅CH₂OH) is a low-volatility, aromatic alcohol widely utilized in the paint and coatings industry.[1] It is a clear, colorless liquid with a mild aromatic odor, valued for its excellent solvency, low toxicity, and low vapor pressure.[2][3] Its versatility allows it to function as a general solvent, a coalescing agent, a viscosity reducer, and a curing accelerator, making it a critical ingredient in a variety of formulations, including inks, lacquers, and particularly epoxy resin coatings.[2][4][5][6] This document provides a detailed protocol for researchers and scientists on the effective use of this compound in paint and coating systems.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
CAS Number 100-51-6[1]
Molecular Formula C₇H₈O[4]
Molecular Weight 108.14 g/mol [7]
Appearance Clear, colorless liquid[1][2]
Boiling Point 205 °C (401 °F)[8]
Vapor Pressure 0.03 hPa at 20 °C[8]
Solubility in Water Moderately soluble (approx. 4 g/100 mL)[2]
Miscibility Miscible with alcohols and diethyl ether[2]
Refractive Index 1.538–1.541 at 20°C[9]

Primary Functions and Formulation Guidelines

This compound's utility in coatings stems from several key functions, each contributing to the final properties of the liquid paint and the cured film.

1. Solvent and Co-Solvent: this compound is an effective solvent for a wide range of resins, including epoxies, acrylics, polyurethanes, shellacs, and lacquers.[2][4][6] Its strong solvency ensures that resins, polymers, and other components are fully dissolved, promoting a smooth application and uniform consistency.[1] In water-based systems, it can act as a co-solvent to dissolve hydrophobic components.[10]

2. Viscosity Reducer (Diluent): In high-solids systems like epoxy coatings, this compound effectively reduces viscosity.[1][11] This improves the flow and leveling of the coating, allowing for easier application and resulting in a smoother, uniform finish without bubbles or ridges.[6][11]

3. Coalescing Agent: In latex or emulsion paints, polymer particles must fuse together to form a continuous, durable film. This compound acts as a coalescing agent, temporarily softening the polymer particles and reducing the minimum film formation temperature (MFFT).[10][12] This ensures proper film integrity, especially when coatings are applied at lower temperatures.[10]

4. Curing Accelerator: In some epoxy formulations, this compound can function as an accelerator, speeding up the curing process and enhancing the mechanical properties of the final product.[6] It works synergistically with curing agents like Triethylenetetramine (TETA), reducing production time without compromising quality.[11]

The logical relationship between these functions and their benefits to coating formulations is illustrated below.

G cluster_functions Primary Functions cluster_benefits Formulation Benefits BA This compound Solvent Solvent Action BA->Solvent Viscosity Viscosity Reduction BA->Viscosity Coalescent Coalescence Aid BA->Coalescent Accelerator Curing Accelerator BA->Accelerator Solubility Improves Resin Solubility Solvent->Solubility Flow Enhances Flow & Leveling Viscosity->Flow Film Promotes Continuous Film Formation Coalescent->Film Cure Reduces Curing Time & Improves Hardness Accelerator->Cure

Fig. 1: Logical relationships of this compound's functions in coatings.

Formulation Concentration Guidelines

The optimal concentration of this compound depends on the specific application and resin system. The table below provides typical ranges. Exceeding recommended levels can negatively impact properties like cure time and film strength.[11]

ApplicationTypical Concentration (by weight)Primary Function(s)Reference
Epoxy Resin Coatings 5% - 15%Viscosity Reducer, Solvent, Accelerator[11]
Waterborne Latex Paints 1% - 5% (of binder solids)Coalescing Agent[10][12]
General Solvent-Based Coatings 2% - 10%Solvent, Flow Aid[1][4]
Paint Strippers 25% - 50%Active Solvent[13]

Experimental Protocols

The following protocols outline the procedures for incorporating and evaluating this compound in a coating formulation.

Protocol 1: General Formulation and Incorporation

This protocol describes the standard method for adding this compound to a coating formulation.

  • Preparation: Assemble all formulation components (resin, pigments, fillers, other additives).

  • Control Batch: Prepare a control formulation without this compound according to the standard manufacturing procedure.

  • Test Batch Preparation: For the test batch, calculate the required amount of this compound based on the desired percentage in the formulation.

  • Incorporation: this compound is typically added during the "let-down" phase of paint manufacturing, after the pigment dispersion phase. Add it slowly to the vortex of the mixture under moderate agitation. In epoxy systems, it is often added to the resin side (Part A) before the curing agent is incorporated.[10]

  • Homogenization: Continue mixing for 15-30 minutes to ensure complete and uniform dispersion.

  • Equilibration: Allow the mixture to equilibrate for at least one hour before conducting performance tests.

Protocol 2: Performance Testing Methodologies

A systematic evaluation is crucial to determine the effect of this compound on the coating's properties. The following workflow and tests are recommended.

G Start Start: Define Control Formulation Prep Prepare Test Formulations (Ladder study with varying % this compound) Start->Prep Liquid Measure Liquid Properties (e.g., Viscosity) Prep->Liquid Apply Apply Coating (e.g., Drawdown Bar) Liquid->Apply Cure Cure / Dry Film (Specified Time & Temp) Apply->Cure Film Measure Cured Film Properties Cure->Film End Analyze Data & Conclude Film->End Gloss Gloss Hardness Hardness Adhesion Adhesion Resistance Chemical Resistance G Coalescence Mechanism cluster_0 Polymer Particles Dispersed in Water cluster_1 Particles Pack Together; This compound Softens Particles cluster_2 Particles Fuse into a Continuous, Clear Film a1 P a2 P a3 P a4 P b1 P+BA a3->b1 Evaporation a5 P b2 P+BA b3 P+BA b4 P+BA b5 P+BA c1 b5->c1 Fusion

References

Benzyl Alcohol as a Topical Anesthetic: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of benzyl alcohol as a local anesthetic in topical preparations. This compound, an aromatic alcohol, offers a unique profile as a mild local anesthetic, preservative, and solvent, making it a versatile excipient and active ingredient in dermatological and pharmaceutical formulations.

Introduction

This compound is a colorless liquid with a mild aromatic odor, recognized for its antiseptic and local anesthetic properties.[1] While it is widely used as a preservative in injectable and topical medications, its application as a primary local anesthetic agent in topical formulations is an area of growing interest.[2][3][4] this compound can reduce the pain associated with skin procedures and can be an alternative for patients with allergies to traditional local anesthetics like lidocaine.[5][6][7] This document outlines its mechanism of action, formulation considerations, and detailed protocols for evaluating its efficacy and safety.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[8] This action is similar to that of traditional local anesthetics like lidocaine.

Signaling Pathway of Local Anesthesia:

  • Resting State: The neuron maintains a resting membrane potential, with a higher concentration of sodium ions (Na+) outside the cell. The voltage-gated sodium channel is in a closed state.

  • Depolarization: Upon stimulation, the sodium channel opens, allowing a rapid influx of Na+ into the neuron. This influx causes depolarization, generating an action potential that propagates along the nerve fiber, transmitting a pain signal.

  • This compound Intervention: this compound, in its uncharged form, penetrates the nerve cell membrane. Inside the neuron, a portion of it may become protonated (cationic form).

  • Channel Blockade: The this compound molecule then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[9][10] This binding physically obstructs the channel, preventing the influx of Na+.

  • Inhibition of Action Potential: By blocking the sodium influx, this compound prevents the nerve from reaching the threshold for depolarization. Consequently, the generation and conduction of the action potential are inhibited, resulting in a localized anesthetic effect.[2][9]

Mechanism of Action cluster_0 Neuronal Membrane Resting_Potential Resting State (Na+ Channel Closed) Depolarization Stimulation & Depolarization (Na+ Channel Open) Resting_Potential->Depolarization Nerve Impulse Benzyl_Alcohol This compound Penetrates Membrane Channel_Block Na+ Channel Blockade Benzyl_Alcohol->Channel_Block Binds to Channel No_Signal Pain Signal Blocked Channel_Block->No_Signal Inhibits Na+ Influx

Caption: Mechanism of this compound as a Local Anesthetic.

Formulation of a Topical Anesthetic Gel

This section provides an example formulation for a 20% this compound topical gel. The concentrations of excipients can be adjusted based on desired viscosity, feel, and penetration characteristics.

IngredientFunctionConcentration (% w/w)
This compoundActive Anesthetic, Preservative20.0
Carbomer 940Gelling Agent1.0
Propylene GlycolCo-solvent, Penetration Enhancer15.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100

Table 1: Example Formulation of a 20% this compound Topical Gel.[10]

Formulation Protocol:

  • Gelling Agent Dispersion: Slowly disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is formed.

  • Active Phase Preparation: In a separate vessel, dissolve this compound in propylene glycol.

  • Emulsification: Slowly add the active phase to the aqueous dispersion while stirring continuously.

  • Neutralization: Adjust the pH of the gel to between 6.5 and 7.0 by adding triethanolamine dropwise with gentle mixing. This will cause the gel to thicken.

  • Final Mixing: Continue mixing until a homogenous, transparent gel is formed.

Efficacy and Safety Data

The following tables summarize quantitative data from clinical studies on the anesthetic efficacy and safety of this compound. It is important to note that much of the existing data is from intradermal injections rather than topical applications.

Study ParameterThis compound (0.9% with Epinephrine)Lidocaine (1% with Epinephrine)Placebo (Saline)Reference
Pain on Injection (10-cm VAS)Significantly less painful than lidocaine and placebo--[5]
Anesthesia at 15 min (% decrease from baseline VAS)48%76%-[5]
Anesthesia at 30 min (% decrease from baseline VAS)49%84%-[5]
Anesthesia at 45 min (% decrease from baseline VAS)51%88%-[5]

Table 2: Comparison of Anesthetic Efficacy of Intradermal this compound and Lidocaine.[5]

Study ParameterLidocaine (1%) with this compound (0.86%)Lidocaine (1%) PlainReference
Pain of Injection27% less painful-[11]
Duration of Anesthesia29% longer-[11]

Table 3: Effect of this compound as an Adjuvant to Lidocaine Anesthesia.[11]

Study ParameterThis compound with EpinephrineLidocaine with Epinephrine
Median Pain of Infiltration (100-mm VAS)7.5 mm19.5 mm
Patients Requiring Additional Anesthesia8 out of 262 out of 26

Table 4: Comparison of this compound and Lidocaine for Laceration Repair.[7]

Experimental Protocols

In Vitro Skin Permeation Study

This protocol is for assessing the permeation of this compound from a topical formulation through a skin membrane using a Franz diffusion cell.

Franz Diffusion Cell Workflow Start Start Prepare_Skin Prepare Skin Membrane (e.g., porcine ear skin) Start->Prepare_Skin Assemble_Cell Assemble Franz Diffusion Cell Prepare_Skin->Assemble_Cell Equilibrate Equilibrate Cell at 32°C Assemble_Cell->Equilibrate Apply_Formulation Apply Topical Formulation to Donor Compartment Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Predetermined Intervals Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples (e.g., by HPLC) Sample_Receptor->Analyze_Samples Calculate_Flux Calculate Permeation Flux Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Caption: Workflow for an In Vitro Skin Permeation Study.

Methodology:

  • Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a uniform thickness (approximately 500-750 µm).

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C ± 1°C.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

In Vitro Skin Irritation Test (MTT Assay)

This protocol utilizes a reconstructed human epidermis (RhE) model to assess the potential of a topical this compound formulation to cause skin irritation.

MTT Assay Workflow Start Start Prepare_RhE Prepare Reconstructed Human Epidermis Tissues Start->Prepare_RhE Apply_Substance Topically Apply Test Substance, Positive & Negative Controls Prepare_RhE->Apply_Substance Incubate Incubate Tissues Apply_Substance->Incubate Rinse Rinse Tissues Incubate->Rinse MTT_Incubation Incubate with MTT Solution Rinse->MTT_Incubation Extract_Formazan Extract Formazan Crystals MTT_Incubation->Extract_Formazan Measure_Absorbance Measure Absorbance (570 nm) Extract_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for an In Vitro Skin Irritation (MTT) Assay.

Methodology:

  • Tissue Preparation: Culture RhE tissues to the appropriate stage of differentiation according to the manufacturer's instructions.

  • Application of Test Substance: Apply a defined amount of the this compound formulation (e.g., 25 µL) to the surface of the RhE tissue. Use a known irritant (e.g., 5% sodium dodecyl sulfate) as a positive control and a non-irritant (e.g., phosphate-buffered saline) as a negative control.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: After incubation, thoroughly rinse the tissues to remove the test substance.

  • MTT Assay: Transfer the tissues to a fresh plate containing MTT solution (e.g., 1 mg/mL) and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the absorbance of the extracted formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[7][12]

Quantitative Sensory Testing (QST) for Anesthetic Efficacy

QST provides objective and quantifiable measures of sensory function, allowing for a detailed assessment of the anesthetic effect of a topical formulation.[13][14][15]

Methodology:

  • Subject Recruitment: Recruit healthy volunteers and obtain informed consent. The test area (e.g., the volar forearm) should be free of any skin abnormalities.

  • Baseline Measurements: Before applying the formulation, perform baseline QST measurements to determine the subject's normal sensory thresholds.

  • Application of Formulation: Apply a standardized amount of the this compound formulation and a placebo control to separate, marked areas on the skin.

  • Sensory Testing: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after application, perform the following QST assessments:

    • Mechanical Pain Threshold (MPT): Use calibrated von Frey filaments or a pinprick stimulator to determine the minimum force required to elicit a sensation of pain.

    • Thermal Thresholds: Use a thermal sensory analyzer to determine the detection thresholds for warm and cool sensations, as well as the pain thresholds for hot and cold stimuli.

  • Data Analysis: Compare the changes in sensory thresholds from baseline for the this compound-treated site versus the placebo-treated site. A significant increase in pain thresholds indicates an anesthetic effect.

Safety Considerations

While generally considered safe for topical use in appropriate concentrations, this compound can cause skin irritation in some individuals.[1] It is a known contact allergen, although sensitization is rare.[14][15][16] Overdose in adults can lead to central nervous system depression.[1] It is crucial to avoid use on broken or irritated skin.[10]

Conclusion

This compound presents a promising option as a topical local anesthetic, both as a primary active ingredient and as an adjuvant to other anesthetics. Its multifaceted properties as a preservative and solvent add to its formulation benefits. The protocols outlined in this document provide a framework for the systematic evaluation of the efficacy and safety of novel topical formulations containing this compound. Further research is warranted to optimize formulations for enhanced skin penetration and to expand the clinical data on its topical anesthetic effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Benzyl Alcohol in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyl alcohol is a widely used antimicrobial preservative in a variety of pharmaceutical formulations, including injectable, oral, and topical products.[1][2] Its concentration must be carefully controlled to ensure product stability and patient safety, as excessive amounts can lead to toxic effects.[2] This application note provides a detailed, validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in pharmaceutical products. The method is simple, specific, precise, and accurate, making it suitable for routine quality control and stability testing.[3]

Chromatographic Conditions

A simple isocratic RP-HPLC method with UV detection was developed and validated for the determination of this compound.[4] The separation is typically achieved on a C18 or C8 stationary phase.[2][3]

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (40:60 v/v)[5]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[6]
Column Temp. Ambient (or controlled at 30 °C)[3]
Detector UV-Vis Detector
Wavelength 254 nm[3][7]
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (USP or Ph. Eur. grade)

  • Acetonitrile (HPLC grade)

  • Purified Water (HPLC grade or equivalent)

  • 0.45 µm membrane filters for solvent and sample filtration

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.[2]

  • Dilute to the mark with the mobile phase and mix well.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 20 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[8] This solution is used for calibration and system suitability checks.

Preparation of Sample Solutions (Example for an Injectable Formulation)
  • Transfer an accurately measured volume of the pharmaceutical product, equivalent to about 50 mg of this compound, into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly. This creates a stock sample solution.

  • Further dilute this stock solution with the mobile phase to achieve a final theoretical concentration of approximately 100 µg/mL of this compound.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The general workflow for the analysis involves system preparation, a system suitability test to ensure the system is performing correctly, and the analysis of the prepared samples.

HPLC Analysis Workflow prep Sample and Standard Preparation setup HPLC System Setup (Mobile Phase, Flow Rate, Wavelength) prep->setup equilibration Column Equilibration setup->equilibration sst System Suitability Test (SST) (Inject Working Standard 5x) equilibration->sst check_sst Check SST Criteria (%RSD ≤ 2.0%, Tailing ≤ 2.0) sst->check_sst check_sst->setup Fail analysis Inject Blank, Standards, and Samples check_sst->analysis Pass processing Data Processing (Peak Integration and Area Calculation) analysis->processing report Calculate Concentration and Generate Report processing->report

Caption: A typical workflow for the HPLC quantification of this compound.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][9] Validation parameters included specificity, system suitability, linearity, accuracy, and precision.[8]

System Suitability

System suitability was established by injecting the working standard solution five replicate times. The acceptance criteria for the system are defined in the table below.[8]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) Not more than 2.01.2
Theoretical Plates (N) Not less than 2000> 4500
% RSD of Peak Areas Not more than 2.0%0.5%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range.[2]

Concentration Range (µg/mL)Number of LevelsCorrelation Coefficient (r²)
50 - 1505≥ 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a placebo formulation with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).[4]

Spiked LevelMean Recovery (%)% RSD
80% 99.8%0.7%
100% 101.0%0.5%
120% 100.5%0.6%
Precision

The precision of the method was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six separate sample preparations.[8]

Precision Type% RSD of Assay Results
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

System Components and Logic

A standard HPLC system consists of several key components that work together to perform the separation and analysis. The logical flow of the solvent and sample through the system is depicted below.

HPLC System Components reservoir Solvent Reservoir (Mobile Phase) degasser Degasser reservoir->degasser pump HPLC Pump degasser->pump injector Autosampler/ Injector pump->injector column HPLC Column injector->column detector UV Detector column->detector data_system Data Acquisition System (PC) detector->data_system

Caption: Logical relationship of components in a typical HPLC system.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound in pharmaceutical products.[3] The validation results confirm that the method is suitable for its intended use in quality control laboratories for the routine analysis of this compound content, ensuring product quality and regulatory compliance.[4]

References

Application Note: Determination of Benzyl Alcohol Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-001

Abstract

This application note details a comprehensive protocol for the determination of benzyl alcohol purity using gas chromatography with flame ionization detection (GC-FID). The method is suitable for quantifying this compound and identifying common impurities, such as benzaldehyde and residual manufacturing solvents. This document provides researchers, scientists, and drug development professionals with a detailed experimental workflow, instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

This compound is a widely used aromatic alcohol with applications as a solvent, preservative, and fragrance ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] Its bacteriostatic properties make it a common preservative in injectable drug formulations.[3][4] The purity of this compound is a critical quality attribute, as impurities can affect the safety, stability, and efficacy of the final product. Gas chromatography is a robust and sensitive analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[3][4] This method allows for the separation and quantification of the main component and any potential impurities. Common impurities can include benzaldehyde, the primary oxidation product of this compound, and residual solvents from the manufacturing process such as toluene, benzene, and chlorobenzene.[1][4][5]

Experimental Protocol

This protocol provides a general procedure for the GC analysis of this compound purity. It is recommended to validate the method for its intended use.

Reagents and Materials
  • This compound reference standard (>99% purity)

  • Benzaldehyde reference standard

  • Toluene, Benzene, Chlorobenzene reference standards (for residual solvent analysis)

  • Methanol, HPLC grade or equivalent[4]

  • Dimethyl sulfoxide (DMSO), AR grade (as a diluent for residual solvent analysis)[1]

  • Volumetric flasks and pipettes, Class A

  • GC vials with caps and septa

  • Syringe filters (if required for sample clarification)

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required. A capillary column suitable for the separation of polar and non-polar compounds is recommended.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/splitless inlet

  • Carrier Gas: Helium or Nitrogen[1][8]

Preparation of Solutions

Standard Solution (Assay):

  • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This yields a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 25, 50, 100, 250, 500 µg/mL).

Standard Solution (Impurities):

  • Prepare a stock solution containing known concentrations of potential impurities (e.g., benzaldehyde, toluene, benzene, chlorobenzene) in a suitable solvent like methanol or DMSO.[1]

  • Prepare working standards by diluting the stock solution to appropriate concentrations for determining the limit of detection (LOD) and limit of quantification (LOQ).

Sample Solution:

  • Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Gas Chromatography Conditions

The following are typical GC parameters. These may need to be optimized based on the specific instrument and column used.

ParameterValue
Injector Temperature 250 - 280 °C[4][6]
Injection Mode Split (e.g., 50:1 or 100:1)
Injection Volume 1 µL
Carrier Gas Helium or Nitrogen
Flow Rate 1 - 2.5 mL/min[1][5][6]
Oven Temperature Program Initial: 50-60 °C, hold for 2-5 minRamp: 10-35 °C/min to 250-270 °CFinal hold: 2-5 min[3][6]
Detector Temperature 300 - 310 °C[7][8][9]
Detector Gases Hydrogen, Air, and Makeup gas (as per instrument recommendations)
Data Analysis
  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification (Assay): Calculate the purity of this compound using the external standard method with the calibration curve. The percentage purity is calculated as follows:

    Purity (%) = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100

  • Quantification (Impurities): Quantify any identified impurities using their respective calibration curves. The amount of each impurity is typically expressed in percentage (%) or parts per million (ppm).

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (this compound & Impurities) GC_Setup Set Up GC Instrument (Column, Temps, Flow) Standard_Prep->GC_Setup Sample_Prep Prepare Sample Solution Sample_Prep->GC_Setup Injection Inject Standards & Samples GC_Setup->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Peak_ID Peak Identification (Retention Time Matching) Chromatogram->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Purity_Calc Calculate Purity & Impurity Levels Quantification->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Experimental workflow for the GC analysis of this compound purity.

Factors Affecting Purity Analysis

G cluster_factors Influencing Factors Sample_Matrix Sample Matrix Purity_Analysis Accurate Purity Analysis Sample_Matrix->Purity_Analysis affects resolution Instrument_Params Instrument Parameters Instrument_Params->Purity_Analysis impacts separation Column_Chem Column Chemistry Column_Chem->Purity_Analysis determines selectivity Impurities Potential Impurities Impurities->Purity_Analysis co-elution risk

Caption: Logical relationship of factors influencing the accuracy of this compound purity analysis.

Summary of Quantitative Data

The following table summarizes typical quantitative data and chromatographic conditions gathered from various sources for the GC analysis of this compound.

ParameterMethod 1 (Injectable Formulations)[3]Method 2 (Cosmetics)[6]Method 3 (Residual Solvents)[1][5]Method 4 (Pharmacopoeial Method)[7][8]
Column 30 m x 0.53 mm, DimethylpolysiloxaneDB-5MS (30 m x 0.25 mm, 0.25 µm)DB-624 (30 m x 0.53 mm, 3 µm)InertCap Pure-WAX (30 m x 0.32 mm, 0.50 µm)
Injector Temp. Not specified260 °CNot specified200 °C
Detector FIDMS (SIM mode)FIDFID
Detector Temp. Not specified250 °C (Interface)240 °C310 °C
Carrier Gas Not specifiedHeliumNitrogenHelium
Flow Rate Not specified1 mL/min2.5 mL/min1.2 mL/min (at 50 °C)
Oven Program Isothermal hold, then ramp at 14 °C/min to 250 °C60 °C (5 min), ramp at 35 °C/min to 270 °C (1 min)Not specified50 °C to 220 °C at 5 °C/min, hold for 35 min
Linearity Range 25 - 175 µg/mL0.0625 - 100 µg/mLNot specifiedNot specified
Retention Time (this compound) Not specifiedNot specifiedNot applicable~23.6 minutes[10]
Retention Time (Impurities) Not specifiedNot specifiedBenzene: ~8.8 minToluene: ~11.5 minChlorobenzene: ~13.5 minBenzaldehyde: ~0.68 (relative to this compound)

Conclusion

The gas chromatographic method described in this application note is a reliable and accurate technique for determining the purity of this compound. The protocol can be adapted for the analysis of various impurities, including degradation products and residual solvents. Proper method validation is crucial to ensure the reliability of the results for quality control and regulatory purposes in the pharmaceutical and other relevant industries.

References

The Untapped Potential of Benzyl Alcohol in the Extraction of Plant Secondary Metabolites: A Theoretical and Practical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl alcohol, an aromatic alcohol with the formula C₆H₅CH₂OH, is a colorless liquid characterized by a mild, pleasant aromatic odor. While widely recognized for its utility as a solvent in inks, paints, and coatings, and as a preservative in cosmetics and pharmaceutical formulations, its application as a primary solvent for the extraction of plant secondary metabolites remains a largely unexplored frontier.[1] This document aims to provide comprehensive application notes and theoretical protocols for researchers, scientists, and drug development professionals interested in the potential use of this compound in this capacity. Due to a notable scarcity of published studies employing this compound as a primary extraction solvent for phytochemicals, the protocols presented herein are based on established principles of solvent extraction and are intended as a foundational guide for further investigation and optimization.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its application as an extraction solvent.

PropertyValueReference
Formula C₆H₅CH₂OH[1]
Molar Mass 108.14 g/mol
Appearance Colorless liquid[1]
Odor Mild, pleasant, aromatic[1]
Boiling Point 205 °C
Solubility in Water Moderately soluble (approx. 4 g/100 mL)[1]
Miscibility Miscible with alcohols and diethyl ether[1]
Toxicity Low acute toxicity[1]
Vapor Pressure Low[1]

The polarity, low toxicity, and low vapor pressure of this compound make it an interesting candidate for the extraction of a wide range of plant secondary metabolites.[1]

Current Applications and Natural Occurrence

This compound is a naturally occurring compound in many plants and is a constituent of various essential oils, including jasmine, hyacinth, and ylang-ylang.[1] It is also found in fruits and teas.[1] In the realm of natural products, its use is predominantly as a fragrance component and a preservative in final product formulations. While not commonly used as a primary extraction solvent, its presence in essential oils suggests a natural affinity for certain secondary metabolites.

Theoretical Application in Secondary Metabolite Extraction

Based on its physicochemical properties, this compound could theoretically be employed for the extraction of a variety of secondary metabolites. Its moderate polarity suggests it may be effective for extracting a broad spectrum of compounds, from nonpolar to moderately polar molecules.

Potential Target Metabolites:
  • Alkaloids: Many alkaloids are soluble in alcohols. While acidic or alkaline water and other organic solvents are more commonly used, the solvent properties of this compound could be advantageous in specific cases.

  • Flavonoids: The extraction of flavonoids is highly dependent on the polarity of the solvent. This compound's polarity may allow for the extraction of a different profile of flavonoids compared to more polar solvents like ethanol or methanol.

  • Terpenoids: As constituents of essential oils, many terpenoids are lipophilic and would likely be soluble in this compound.

  • Phenolic Compounds: The solubility of phenolic compounds varies, and this compound could offer an alternative to commonly used solvents like methanol, ethanol, and acetone mixtures.

  • Glycosides: this compound glycosides have been isolated from plants, indicating a natural interaction that could be leveraged in extraction processes.

Experimental Protocols: A Theoretical Framework

The following protocols are generalized frameworks for the extraction of plant secondary metabolites using this compound. These should be considered starting points for method development and will require optimization for specific plant materials and target compounds.

Protocol 1: Maceration Extraction of Flavonoids and Phenolic Compounds

This protocol is designed for the general extraction of flavonoids and other phenolic compounds from dried plant material.

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Glass container with a tight-fitting lid (e.g., Erlenmeyer flask)

  • Orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into the glass container.

  • Add 100 mL of this compound to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on an orbital shaker.

  • Agitate the mixture at a moderate speed (e.g., 150 rpm) at room temperature for 24-48 hours.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of fresh this compound to ensure maximum recovery of the extract.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the this compound. The high boiling point of this compound will require higher temperatures and a good vacuum.

  • The resulting crude extract can be further purified using techniques such as column chromatography.

Maceration_Workflow start Start: Dried Plant Material maceration Maceration with this compound start->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end End: Crude Extract concentration->end

Maceration Extraction Workflow
Protocol 2: Soxhlet Extraction of Terpenoids and Other Lipophilic Compounds

Soxhlet extraction is suitable for a more exhaustive extraction and is particularly useful for less soluble compounds.

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place approximately 10-20 g of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 250 mL of this compound.

  • Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.

  • Heat the this compound to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the plant material, extracting the desired compounds.

  • After the extraction is complete, cool the apparatus and dismantle it.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the this compound.

  • The resulting crude extract can be used for further analysis and purification.

Soxhlet_Workflow start Start: Plant Material in Thimble soxhlet Soxhlet Extraction with this compound start->soxhlet concentration Concentration (Rotary Evaporator) soxhlet->concentration end End: Crude Extract concentration->end

Soxhlet Extraction Workflow
Protocol 3: Liquid-Liquid Extraction for Alkaloid Purification (Hypothetical)

This protocol outlines a theoretical approach for the purification of alkaloids from a crude extract, leveraging the pH-dependent solubility of alkaloids.

Materials:

  • Crude plant extract (obtained from a primary extraction)

  • This compound

  • Aqueous acid solution (e.g., 5% HCl)

  • Aqueous base solution (e.g., 10% NH₄OH)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

  • Acidify the solution to a pH of approximately 2 with the aqueous acid solution. This will convert the alkaloids into their salt form, which are typically water-soluble.

  • Transfer the acidified solution to a separatory funnel and add an equal volume of a nonpolar solvent (e.g., hexane) to remove nonpolar impurities. Shake vigorously and allow the layers to separate. Discard the nonpolar solvent layer.

  • Basify the aqueous layer to a pH of approximately 9-10 with the aqueous base solution. This will convert the alkaloid salts back to their free base form, which are generally less water-soluble and more soluble in organic solvents.

  • Add an equal volume of this compound to the separatory funnel.

  • Shake vigorously to extract the free base alkaloids into the this compound layer.

  • Allow the layers to separate and collect the this compound layer containing the alkaloids.

  • Repeat the extraction of the aqueous layer with fresh this compound to maximize recovery.

  • Combine the this compound extracts and concentrate using a rotary evaporator to obtain the purified alkaloid fraction.

Alkaloid_Purification_Logic start Start: Crude Extract acidify Acidify to pH 2 (Alkaloids as Salts) start->acidify wash Wash with Nonpolar Solvent acidify->wash basify Basify to pH 9-10 (Alkaloids as Free Bases) wash->basify extract Extract with this compound basify->extract end End: Purified Alkaloid Fraction extract->end

Logical Flow for Alkaloid Purification

Challenges and Considerations

  • High Boiling Point: The high boiling point of this compound (205 °C) presents a challenge for its removal from the extract. This requires high temperatures and/or a high vacuum, which may not be suitable for thermolabile compounds.

  • Limited Data: The lack of comparative studies means that the efficiency and selectivity of this compound as an extraction solvent are unknown. Extensive optimization and comparison with conventional solvents would be necessary.

  • Potential for Esterification: this compound can react with carboxylic acids present in the plant material to form esters, potentially altering the chemical composition of the extract.

Conclusion and Future Perspectives

While this compound is not a conventional solvent for the extraction of plant secondary metabolites, its properties warrant further investigation. The theoretical protocols provided here offer a starting point for researchers to explore its potential. Future studies should focus on comparing the extraction efficiency of this compound with standard solvents for various classes of phytochemicals and different plant materials. Quantitative analysis of extraction yields, purity, and the biological activity of the resulting extracts will be crucial in determining the viability of this compound as a green and effective solvent in natural product research and development. The development of novel removal techniques for this high-boiling-point solvent would also be beneficial for its broader application.

References

Application Notes and Protocols: Benzyl Alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol (C₆H₅CH₂OH) is a versatile aromatic alcohol widely utilized in pharmaceutical formulations.[1] It is a clear, colorless liquid with a mild aromatic odor and is characterized by its polarity, low vapor pressure, and moderate solubility in water (approximately 4 g/100 mL).[2][3][4] Its value in drug delivery stems from its multifaceted roles as a solvent, a bacteriostatic preservative, a viscosity-decreasing agent, and a penetration enhancer.[1][2] These properties make it a critical excipient in a variety of dosage forms, including parenteral (injectable), topical, and ophthalmic preparations.[1][5] This document provides detailed application notes and protocols for the use of this compound in modern drug delivery systems.

Key Applications in Drug Delivery

As a Solvent and Co-solvent

Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, presenting a significant challenge for formulation scientists, especially for injectable products that require a clear, stable solution.[1] this compound's polarity allows it to function as an effective co-solvent, dissolving a wide range of APIs and preventing their precipitation, thereby ensuring the homogeneity and integrity of the drug product throughout its shelf life.[1]

As a Bacteriostatic Preservative

In multi-dose parenteral and ophthalmic formulations, preventing microbial contamination after the vial has been opened is critical for patient safety.[1] this compound acts as a potent bacteriostatic agent, inhibiting the growth of a broad spectrum of bacteria and fungi.[1] Its antimicrobial mechanism involves the disruption of microbial cell membranes. This preservative action is essential for maintaining the sterility and extending the usability of these formulations.[1]

In Topical and Transdermal Systems

In topical formulations, this compound serves multiple functions. It is used as a preservative and can also act as a local anesthetic, helping to reduce pain at the application or injection site.[5][6] Furthermore, it can function as a penetration enhancer, potentially increasing the absorption of other topical agents through the skin.[7][8] It is an active ingredient in 5% topical lotions for the treatment of head lice, where it works by asphyxiating the lice.[6]

Quantitative Data and Formulation Properties

The concentration and role of this compound vary significantly depending on the type of formulation. The following tables summarize typical concentrations and properties of drug delivery systems incorporating this compound.

Table 1: Typical Concentrations of this compound in Pharmaceutical Formulations

Formulation TypeApplicationTypical Concentration RangeReference(s)
Parenteral (Injectable)Preservative / Co-solvent0.9% - 1.1% (w/v)[9]
Topical FormulationsPreservativeUp to 3%[4]
Topical FormulationsActive Ingredient (e.g., Pediculicide)5%[6][10]
CosmeticsPreservative0.5% - 2%[11]

Table 2: Physicochemical Properties of Example this compound-Containing Microemulsions

DrugOil Phase CompositionSurfactant / Co-surfactantMean Droplet Size (nm)Reference(s)
ItraconazoleThis compound / Medium Chain Triglyceride (3:1)Polyoxyethylene (50) hydrogenated castor oil / Ethanol (3:1)< 150[12]
ClotrimazoleThis compoundTween 80 / n-butanolNot specified[13]
Miconazole NitrateIsopropyl palmitateSpan 80 / Polyethylene glycol 400144[14]
Itraconazole (in Microemulsion-Based Hydrogel)This compoundTranscutol / Ethanol + Phosphatidylcholine (3:2)Not specified[15]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of common drug delivery systems utilizing this compound.

Protocol 1: Preparation of a Parenteral Formulation with this compound as a Preservative/Co-solvent

Objective: To prepare a sterile, preserved aqueous solution for parenteral administration containing a poorly water-soluble API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Parenteral Grade)[16]

  • Co-solvent (e.g., Propylene Glycol, Polyethylene Glycol 400)[17]

  • Buffering agents (e.g., citrate, phosphate)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • 0.22 µm sterile filter

Procedure:

  • In a sterile vessel, weigh the required amount of the API.

  • Add the specified volume of this compound and the primary co-solvent (e.g., PEG 400). Mix using a sterile magnetic stirrer until the API is completely dissolved.[17]

  • In a separate vessel, prepare the aqueous phase by dissolving the buffering agents in the bulk of the WFI.

  • Slowly add the aqueous phase to the API-solvent mixture while stirring continuously to avoid precipitation.

  • Adjust the final volume with WFI and check the pH. Adjust if necessary using an appropriate acid or base solution.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptically fill the solution into sterile vials and seal with sterile stoppers.

Protocol 2: Formulation of a Topical Microemulsion-Based Hydrogel

Objective: To formulate a microemulsion for enhanced solubilization of a hydrophobic API and incorporate it into a hydrogel for topical application.

Materials:

  • Hydrophobic API (e.g., Itraconazole, Clotrimazole)[13][15]

  • Oil Phase: this compound[15]

  • Surfactant: (e.g., Transcutol, Tween 80)[13][15]

  • Co-surfactant: (e.g., Ethanol, n-butanol)[13][15]

  • Purified Water

  • Gelling Agent: (e.g., Carbopol 940, Xanthan Gum)[15]

  • Neutralizer (if using Carbopol): Triethanolamine[15]

Procedure:

  • Solubility Studies & Phase Diagram Construction:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the optimal components. This compound is often selected for its high solubilizing capacity.[13]

    • Construct a pseudo-ternary phase diagram by titrating mixtures of oil and a fixed surfactant/co-surfactant (S/CoS) ratio with water. This identifies the concentration ranges that form a stable o/w microemulsion.[12][15]

  • Microemulsion Preparation:

    • Based on the phase diagram, weigh the appropriate amounts of this compound (oil phase), surfactant, and co-surfactant.

    • Dissolve the API in this mixture with gentle stirring until a clear solution is formed.

    • Add the required amount of purified water dropwise to the oil/surfactant mixture with continuous stirring to allow for spontaneous formation of the microemulsion.

  • Hydrogel Incorporation:

    • Disperse the gelling agent (e.g., 0.7% w/w Carbopol 940) in a separate portion of purified water and allow it to swell completely.[15]

    • Slowly add the prepared microemulsion to the aqueous gel base with vigorous mixing until a homogenous, translucent microemulsion-based hydrogel is formed.

    • If using Carbopol, add triethanolamine dropwise to neutralize the polymer and achieve the desired viscosity.[15]

Protocol 3: Characterization of Formulations - Particle Size Analysis

Objective: To determine the mean droplet size and size distribution (Polydispersity Index, PDI) of a nano- or microemulsion.

Method: Dynamic Light Scattering (DLS)

Instrument: Zetasizer or equivalent DLS instrument.

Procedure:

  • Sample Preparation: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. The final solution should be transparent.

  • Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity and refractive index (use values for water), and equilibration time (e.g., 120 seconds).

  • Measurement:

    • Rinse a clean cuvette with the diluted sample, then fill it and ensure no air bubbles are present.

    • Place the cuvette in the instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument software will use the autocorrelation function of the scattered light intensity to calculate the mean particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population suitable for drug delivery.

Protocol 4: Characterization of Formulations - In Vitro Release Testing (IVRT)

Objective: To evaluate the rate of drug release from a semi-solid topical formulation (e.g., microemulsion-based gel).

Method: Franz Diffusion Cell System[10]

Apparatus:

  • Vertical Franz diffusion cells

  • Synthetic membrane (e.g., Polysulfone, Tuffryn®)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizer like SLS to maintain sink conditions)

  • Stirring plate with magnetic stir bars

  • Water bath for temperature control (32°C for skin models)

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.

  • Cell Assembly:

    • Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed (32°C) receptor medium and place a small magnetic stir bar inside.

    • Place the assembled cells in the diffusion apparatus, maintaining the temperature at 32°C.

  • Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the microemulsion-based gel evenly onto the surface of the membrane in the donor compartment.[10]

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the API in each sample using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point. Plot this value against the square root of time. The slope of the linear portion of the curve represents the release rate (k).[10]

Visualized Workflows and Mechanisms of Action

The following diagrams illustrate key experimental workflows and cellular mechanisms associated with this compound in drug delivery systems.

cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_perf Performance & Stability Testing API API Mix Mixing & Homogenization API->Mix BA This compound BA->Mix Excipients Other Excipients (Surfactants, Gelling Agents) Excipients->Mix Formulation Formulation Mix->Formulation Topical Formulation (e.g., Microemulsion Gel) Appearance Visual Appearance & pH Formulation->Appearance pH pH Formulation->pH Rheology Rheology (Viscosity, Yield Stress) Formulation->Rheology ParticleSize Droplet Size & PDI (DLS) Formulation->ParticleSize IVRT In Vitro Release Test (IVRT) (Franz Cell) Formulation->IVRT Stability Stability Studies (Temp, Humidity) Formulation->Stability Final Final Product Specification Rheology->Final ParticleSize->Final IVRT->Final Stability->Final

Caption: General workflow for the characterization of a topical drug delivery system containing this compound.

NativeProtein Native Protein (Folded, Soluble) Intermediate Partially Unfolded Intermediate (Exposed Hydrophobic Regions) NativeProtein->Intermediate Weak hydrophobic interaction BA This compound (BA) BA->Intermediate Binds to protein, induces local unfolding Aggregate Insoluble Aggregates Intermediate->Aggregate Self-association of exposed regions

Caption: Mechanism of this compound-induced protein aggregation via partial unfolding.[18][19][20]

Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome (Double Membrane Vesicle) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion BA This compound BA->Phagophore BLOCKS Formation

Caption: this compound inhibits autophagy by blocking the formation of autophagic vacuoles.[21]

cluster_pathway Retrograde Transport Pathway Endosome Endosome TGN trans-Golgi Network (TGN) Endosome->TGN Transport Golgi Golgi Apparatus (Intact Stack) FragmentedGolgi Fragmented Golgi Golgi->FragmentedGolgi Fragmentation BA This compound BA->TGN INHIBITS BA->FragmentedGolgi INDUCES

Caption: this compound inhibits endosome-to-Golgi trafficking and induces Golgi fragmentation.[22]

Safety and Regulatory Considerations

While this compound is generally regarded as safe for use in adults within established concentration limits, it has a critical safety warning for neonatal populations.[9] Intravenous administration has been linked to a fatal "gasping syndrome" in premature infants due to their immature metabolic pathways.[5] Consequently, formulations containing this compound as a preservative are contraindicated for use in neonates.[9] For topical products, the potential for skin irritation or nonimmunologic contact reactions should be considered, especially in formulations designed for infants and children.[4] Researchers must adhere to the concentration limits and warnings specified by regulatory bodies like the FDA and EMA.[5][10]

References

Application of Benzyl Alcohol in the Cleaning and Conservation of Oil Paintings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The use of benzyl alcohol in the conservation of oil paintings has become a valuable technique for the controlled removal of aged varnishes and overpaints. Its efficacy as a solvent, coupled with its relatively low toxicity, makes it a suitable alternative to more aggressive organic solvents. This document provides detailed application notes and protocols for the use of this compound, with a focus on gelled and emulsified systems that offer greater control and minimize the risk of damage to the original paint layers.

Properties and Mechanism of Action

This compound (C₆H₅CH₂OH) is a colorless aromatic alcohol with a mild aromatic odor.[1] Its solvent action is attributed to its ability to swell and soften aged natural resins (such as dammar and mastic) and oxidized linseed oil, which are common components of varnishes and overpaints.[2] The presence of both a polar hydroxyl group and a non-polar benzene ring allows it to interact with a range of materials found on a painting's surface.[1]

However, neat this compound is a strong swelling agent for oil paint films and can cause significant leaching of fatty acids from the paint binder if not used with caution.[3] To mitigate these effects, this compound is often incorporated into aqueous gel or emulsion systems. These formulations control the release of the solvent onto the painting's surface, increasing the dwell time and allowing for a more targeted and gentle cleaning action.[4]

Data Presentation: Quantitative Analysis of Cleaning Systems

The following tables summarize quantitative data from studies on the use of this compound for cleaning oil paintings.

Table 1: Fatty Acid Leaching from Oil Paint after Treatment with this compound and Emulsions
Treatment Azelaic Acid (C9di) Leaching (µg/cm²) Palmitic Acid (C16) Leaching (µg/cm²) Stearic Acid (C18) Leaching (µg/cm²)
Untreated Control0.10.50.3
Pure this compound15.225.812.4
5% this compound in Xanthan Gum Gel (pH 7)3.15.22.5
5% this compound in Xanthan Gum Gel with D5 Pre-saturation (pH 7)1.83.01.4
5% this compound in Polyacrylate Gel (pH 7)4.57.63.6
5% this compound in Polyacrylate Gel with D5 Pre-saturation (pH 7)2.54.22.0

Data adapted from a study on surfactant-free water-in-oil gelled emulsions.[3] The use of a temporary hydrophobic barrier (Cyclomethicone D5) significantly reduces the leaching of fatty acids.

Table 2: Recommended this compound Concentrations in Cleaning Formulations
Formulation Type Recommended this compound Concentration (%)
Aqueous Gel (Xanthan Gum)2 - 10%[4]
Emulsion (Pemulen™ TR-2)2 - 20%[5][6]
Acidic Stripper Formulation (for industrial use, not recommended for fine art)25 - 35%
Alkaline Stripper Formulation (for industrial use, not recommended for fine art)30 - 50%

Experimental Protocols

Preparation of a 2% this compound in Xanthan Gum Emulsion Gel

This protocol describes the preparation of a gelled emulsion suitable for the removal of surface dirt and some sensitive varnish layers.

Materials:

  • Deionized water

  • Xanthan gum

  • This compound

  • Disodium EDTA (chelator)

  • Boric acid

  • 1M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare a 2% (w/v) Xanthan Gum Stock Gel:

    • Weigh 2 g of xanthan gum.

    • Measure 100 mL of deionized water into a beaker.

    • While stirring the water vigorously with a magnetic stirrer, slowly sprinkle in the xanthan gum to avoid clumping.

    • Continue stirring until the gel is homogeneous. This may take several hours.

  • Prepare an Aqueous Stock Solution 'F': [4]

    • To 100 mL of deionized water, add 0.5 g of Disodium EDTA and 0.5 g of Boric acid.

    • Stir until dissolved.

    • Adjust the pH of the solution to 8.0 using a 1M NaOH solution.

  • Prepare the Final Emulsion Gel:

    • In a beaker, combine 50 g of the 2% xanthan gum stock gel with 25 mL of the aqueous stock solution 'F'.

    • Slowly add 2.5 mL of this compound (for a final concentration of approximately 2%) while stirring continuously to form a stable emulsion. The final volume will be approximately 77.5 mL.

Preparation of a Pemulen™ TR-2 Emulsion with this compound

This protocol outlines the preparation of a stable oil-in-water emulsion using Pemulen™ TR-2, which is effective for removing more resistant varnishes.

Materials:

  • Deionized water

  • Pemulen™ TR-2 powder

  • Triethanolamine (TEA)

  • This compound

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • pH meter or pH indicator strips

Procedure:

  • Prepare a 2% Pemulen™ TR-2 Stock Gel:

    • Suspend 4 g of Pemulen™ TR-2 into 100 mL of deionized water in a beaker. Stir until the powder is well dispersed.

    • In a separate beaker, dissolve 4.0 g (3.56 mL) of triethanolamine (TEA) into 95 mL of deionized water.

    • With vigorous stirring, add the TEA solution to the Pemulen™ suspension. The mixture will thicken into a gel.

    • Adjust the pH to 6.5 by adding small amounts of either the TEA solution (to increase pH) or the Pemulen™ suspension (to decrease pH).

  • Prepare the Working Emulsion:

    • Take a desired amount of the 1% working Pemulen™ gel (diluted from the 2% stock).

    • Slowly add this compound while stirring. A good starting point for testing is 2% this compound.[5] For more resistant varnishes, the concentration can be increased up to 20%.[6]

    • Continue stirring until a stable, milky-white emulsion is formed.

Application and Clearance

Application:

  • Always perform a spot test on an inconspicuous area of the painting before overall application.

  • Apply the gel or emulsion to the surface using a soft-bristled brush or a cotton swab.

  • The application time will vary depending on the thickness and age of the varnish or overpaint. Typical application times range from 1 to 3 minutes.[4]

  • Gently agitate the surface with the brush or swab to aid in the solubilization of the unwanted layer.

Clearance:

  • Remove the gel or emulsion from the surface using a dry cotton swab or a soft, lint-free cloth.

  • Rinse the treated area with a swab lightly dampened with deionized water or a pH-adjusted aqueous solution. It is crucial to remove any gel residue from the surface.

  • A final clearance with a non-polar solvent like isooctane may be necessary for samples treated with pure this compound.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_clear Clearance cluster_eval Evaluation prep_gel Prepare Gel (Xanthan or Pemulen™) add_ba Add this compound prep_gel->add_ba prep_aq Prepare Aqueous Solution (optional) prep_aq->add_ba spot_test Spot Test add_ba->spot_test apply_gel Apply Gel/Emulsion spot_test->apply_gel dwell_time Dwell Time (1-3 min) apply_gel->dwell_time remove_gel Remove Gel dwell_time->remove_gel rinse_aq Aqueous Rinse remove_gel->rinse_aq rinse_solvent Solvent Rinse (optional) rinse_aq->rinse_solvent visual_insp Visual Inspection rinse_aq->visual_insp rinse_solvent->visual_insp microscopy Microscopy visual_insp->microscopy gc_ms GC-MS Analysis (for leaching) microscopy->gc_ms

Caption: Experimental workflow for the application of this compound in oil painting conservation.

chemical_interaction cluster_cleaning_agent Cleaning Agent cluster_paint_layers Oil Painting Layers benzyl_alcohol This compound (in Gel/Emulsion) varnish Aged Varnish (Dammar, Mastic) benzyl_alcohol->varnish Swells & Softens overpaint Overpaint (Aged Oil Paint) benzyl_alcohol->overpaint Swells & Softens original_paint Original Paint Layer (Linseed Oil Binder) benzyl_alcohol->original_paint Potential Swelling & Fatty Acid Leaching (Mitigated by Gel)

Caption: Chemical interaction of this compound with oil painting layers.

References

Application Notes and Protocols for DNA Purification Using Benzyl Alcohol and Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of high-quality deoxyribonucleic acid (DNA) is a cornerstone of molecular biology, essential for a vast array of downstream applications, from polymerase chain reaction (PCR) and sequencing to cloning and genomic library construction. Traditional methods often rely on hazardous organic solvents like phenol and chloroform or commercially available kits with proprietary reagents. This document details an alternative method for DNA purification utilizing a mixture of benzyl alcohol and isoamyl alcohol (BIA). This method serves as a less hazardous substitute for phenol-chloroform extraction, primarily functioning to remove protein and detergent contaminants from DNA samples.

This compound, an aromatic alcohol, acts as the primary protein precipitant. Its mechanism involves hydrophobic interactions with protein molecules, leading to a disruption of their native conformation, aggregation, and subsequent precipitation. Isoamyl alcohol, a branched-chain alcohol, is incorporated primarily as an anti-foaming agent, preventing the formation of stable emulsions during the extraction process. It also contributes to the denaturation and precipitation of proteins, including ribonucleases (RNases), thereby protecting the integrity of the isolated DNA.

Data Presentation: Comparative Analysis of DNA Purification Methods

While direct, peer-reviewed comparative studies detailing the quantitative yield and purity of the this compound:Isoamyl Alcohol (BIA) method against traditional methods are not extensively available, the following tables provide typical expected values for DNA purification from various sources using standard phenol-chloroform and spin-column kit methods. These values can serve as a benchmark for researchers optimizing the BIA protocol. A ratio of A260/A280 around 1.8 is generally considered indicative of pure DNA.[1][2] The A260/A230 ratio, ideally between 2.0 and 2.2, reflects contamination by residual salts or organic solvents.[2][3]

Table 1: Expected DNA Yield and Purity from Human Blood (per ml)

MethodTypical DNA Yield (µg)Typical A260/A280 RatioTypical A260/A230 Ratio
Phenol-Chloroform-Isoamyl Alcohol20 - 401.8 - 1.91.8 - 2.2
Commercial Spin-Column Kit10 - 301.8 - 2.02.0 - 2.2
This compound:Isoamyl Alcohol (BIA) Data not available Data not available Data not available

Table 2: Expected DNA Yield and Purity from Animal Tissue (per 25 mg)

MethodTypical DNA Yield (µg)Typical A260/A280 RatioTypical A260/A230 Ratio
Phenol-Chloroform-Isoamyl Alcohol15 - 501.8 - 1.91.7 - 2.1
Commercial Spin-Column Kit10 - 401.8 - 2.02.0 - 2.2
This compound:Isoamyl Alcohol (BIA) Data not available Data not available Data not available

Table 3: Expected DNA Yield and Purity from Cultured Mammalian Cells (per 1x10^6 cells)

MethodTypical DNA Yield (µg)Typical A260/A280 RatioTypical A260/A230 Ratio
Phenol-Chloroform-Isoamyl Alcohol5 - 101.8 - 1.91.8 - 2.2
Commercial Spin-Column Kit3 - 81.8 - 2.02.0 - 2.2
This compound:Isoamyl Alcohol (BIA) Data not available Data not available Data not available

Note: The absence of quantitative data for the BIA method highlights an area for future research and validation by interested laboratories.

Experimental Protocols

The following protocols provide detailed methodologies for DNA purification using a this compound:Isoamyl Alcohol (BIA) mixture. It is recommended to first perform a pilot experiment to optimize the protocol for your specific sample type and downstream application.

Protocol 1: General Purification of an Aqueous DNA Solution

This protocol is suitable for cleaning up DNA from enzymatic reactions such as restriction digests or ligations.[4]

Materials:

  • DNA solution (e.g., post-enzymatic reaction)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound:Isoamyl Alcohol (BIA) solution (9:1 v/v)

  • Absolute or 95% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge tubes (1.5 ml)

  • Microcentrifuge

Procedure:

  • In a 1.5 ml microcentrifuge tube, combine your DNA solution with TE buffer to a final volume of 200 µl. For example, add 150 µl of TE buffer to a 50 µl DNA solution.[4]

  • Add 20 µl of the 9:1 (v/v) this compound:Isoamyl Alcohol (BIA) solution.[4]

  • Vortex the tube vigorously until the solution becomes a milky emulsion.

  • Centrifuge at maximum speed (≥12,000 x g) for 3 minutes at room temperature.

  • After centrifugation, you will observe two phases. The upper aqueous phase contains the DNA. The lower organic phase may appear cloudy.

  • Carefully aspirate the upper aqueous phase and transfer it to a new, clean 1.5 ml microcentrifuge tube. Be cautious not to disturb the interface or carry over any of the organic phase.

  • To precipitate the DNA, add 2 to 2.5 volumes of ice-cold absolute or 95% ethanol.

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to facilitate precipitation.

  • Mix gently by inversion and incubate at -20°C for at least 1 hour, or at -80°C for 30 minutes.

  • Centrifuge at maximum speed for 20-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the DNA pellet.

  • Wash the pellet with 500 µl of ice-cold 70% ethanol to remove residual salts.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: DNA Extraction from Whole Blood (Adapted from Phenol-Chloroform Principles)

This protocol is an adaptation of standard cell lysis and protein removal steps, substituting the BIA mixture for phenol-chloroform.

Materials:

  • Whole blood (collected in EDTA tubes)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/ml solution)

  • RNase A (10 mg/ml solution)

  • This compound:Isoamyl Alcohol (BIA) solution (9:1 v/v)

  • Absolute or 95% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge tubes (1.5 ml or 2 ml)

  • Microcentrifuge

Procedure:

  • To 500 µl of whole blood in a 2 ml microcentrifuge tube, add 1.5 ml of RBC Lysis Buffer.

  • Incubate on ice for 10-15 minutes with occasional inversion to lyse red blood cells.

  • Centrifuge at 2,500 x g for 5 minutes at 4°C. Discard the supernatant, retaining the white blood cell pellet.

  • Resuspend the pellet in 500 µl of Cell Lysis Buffer.

  • Add 10 µl of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 25 µl of Proteinase K solution and incubate at 56°C for 1-3 hours, or until the solution is clear.

  • Cool the lysate to room temperature.

  • Add an equal volume (approximately 500 µl) of the 9:1 (v/v) this compound:Isoamyl Alcohol (BIA) solution.

  • Vortex vigorously for 30 seconds to create an emulsion.

  • Centrifuge at maximum speed (≥12,000 x g) for 10 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the BIA extraction (steps 8-11) for enhanced purity if necessary.

  • Precipitate the DNA using ethanol and sodium acetate as described in Protocol 1 (steps 7-15).

Protocol 3: DNA Extraction from Animal Tissue or Cultured Cells (Adapted)

Materials:

  • Animal tissue (≤ 25 mg) or cultured cells (1-5 x 10^6)

  • Phosphate-Buffered Saline (PBS) for cell washing

  • Tissue Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.2% SDS, 200 mM NaCl)

  • Proteinase K (20 mg/ml solution)

  • RNase A (10 mg/ml solution)

  • This compound:Isoamyl Alcohol (BIA) solution (9:1 v/v)

  • Ethanol (absolute/95% and 70%), ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes, micro-pestle for tissue homogenization

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Tissue: Mince the tissue sample on a clean surface and place it in a 1.5 ml microcentrifuge tube. Add 500 µl of Tissue Lysis Buffer and homogenize thoroughly using a micro-pestle.

    • Cultured Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the pellet once with PBS. Resuspend the cell pellet in 500 µl of Tissue Lysis Buffer.

  • Add 25 µl of Proteinase K solution and incubate at 56°C in a shaking water bath overnight, or until tissue/cells are completely lysed.

  • Add 10 µl of RNase A solution and incubate at 37°C for 30-60 minutes.

  • Cool the lysate to room temperature.

  • Proceed with the BIA extraction and DNA precipitation as described in Protocol 2, starting from step 8.

Visualizations

Experimental Workflow: DNA Purification with this compound:Isoamyl Alcohol

DNA_Purification_Workflow cluster_lysis 1. Sample Lysis cluster_extraction 2. BIA Extraction cluster_precipitation 3. DNA Precipitation Start Biological Sample (Blood, Tissue, Cells) Lysis Cell Lysis (Detergents, Enzymes) Start->Lysis Lysate Crude Lysate (DNA, RNA, Proteins, Lipids) Lysis->Lysate Add_BIA Add this compound: Isoamyl Alcohol (9:1) Lysate->Add_BIA Vortex Vortex to Emulsify Add_BIA->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Phases Phase Separation: Aqueous (DNA) Organic (Proteins, Lipids) Centrifuge->Phases Aqueous_Phase Collect Aqueous Phase Phases->Aqueous_Phase Add_Ethanol Add Cold Ethanol & Salt Aqueous_Phase->Add_Ethanol Precipitate Incubate (-20°C) & Centrifuge Add_Ethanol->Precipitate Wash Wash Pellet with 70% Ethanol Precipitate->Wash End Pure DNA Wash->End Protein_Precipitation_Mechanism cluster_initial Initial State in Aqueous Solution cluster_action Action of this compound cluster_result Resulting State Protein_Native Native Protein (Soluble) Benzyl_Alcohol This compound (Hydrophobic Interaction) Protein_Native->Benzyl_Alcohol Binds to hydrophobic regions DNA DNA Protein_Denatured Partially Unfolded Protein Benzyl_Alcohol->Protein_Denatured Induces unfolding Protein_Aggregate Protein Aggregates (Precipitated) Protein_Denatured->Protein_Aggregate Aggregates DNA_Free Purified DNA (in Aqueous Phase)

References

Troubleshooting & Optimization

Overcoming challenges in the purification of benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in this compound often depend on the synthetic route but typically include:

  • Benzaldehyde: Forms from the oxidation of this compound.

  • Benzoic Acid: Results from the further oxidation of benzaldehyde.

  • Benzyl Chloride: Often a starting material or intermediate in synthesis.

  • Cresols (o-, m-, p-): Common contaminants from certain manufacturing processes, particularly those involving toluene oxidation.[1]

  • Dibenzyl ether: Can form as a byproduct during synthesis.

  • Toluene: May be present as a residual solvent from the reaction.

Q2: Which analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and commonly used techniques for identifying and quantifying impurities in this compound.[2] These methods offer high resolution and sensitivity for detecting even trace amounts of contaminants.

Q3: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound include:

  • Oxidation: this compound is susceptible to air oxidation, forming benzaldehyde and subsequently benzoic acid.

  • Hygroscopic Nature: It readily absorbs moisture from the air.

  • Close Boiling Points of Impurities: Some impurities, like benzaldehyde, have boiling points relatively close to this compound, making simple distillation less effective.

  • Azeotrope Formation: this compound can form azeotropes with certain impurities, complicating separation by distillation.

  • Co-elution in Chromatography: Polar impurities can co-elute with this compound on certain stationary phases.

Troubleshooting Guides

Distillation Issues

Q4: My this compound is turning yellow and I smell almonds during distillation. What is happening and how can I prevent it?

This indicates the oxidation of this compound to benzaldehyde. High temperatures during atmospheric distillation can accelerate this process.

Troubleshooting Steps:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of this compound, minimizing thermal decomposition and oxidation.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.

  • Pre-treatment: If significant amounts of acidic impurities are present, consider a pre-wash with a dilute sodium bicarbonate solution to neutralize them, as acids can catalyze oxidation.

Q5: I'm having difficulty separating cresols from this compound by distillation. What should I do?

Cresols and this compound have very close boiling points, making their separation by conventional fractional distillation challenging.[3]

Troubleshooting Steps:

  • Azeotropic Distillation: This technique can be employed to separate components with close boiling points.

  • Chemical Treatment: A patented process involves passing this compound vapor through a solution of an alkali metal benzylate. The cresols react to form less volatile alkali metal cresolates, allowing for the purification of this compound by condensation.[1]

  • Solvent Extraction: Dissolve the mixture in an organic solvent and wash with an aqueous base (e.g., NaOH). The acidic cresols will be deprotonated and move to the aqueous layer, while the neutral this compound remains in the organic layer.[4]

Chromatography Issues

Q6: I'm observing co-elution of this compound with other polar impurities during flash chromatography. How can I improve the separation?

Co-elution is a common issue when impurities have similar polarities to this compound.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with different solvent systems. A less polar eluent may improve separation. Utilize a shallow gradient during elution to enhance resolution.[5]

  • Stationary Phase Selection: Consider using a different stationary phase. If using silica gel, alumina (basic or neutral) could offer different selectivity.

  • Dry Loading: Adsorbing the crude sample onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[5]

  • Add a Modifier: For basic impurities, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve separation.[6]

Analytical Issues

Q7: I'm seeing significant carryover of this compound in my HPLC/GC analysis. How can this be minimized?

This compound is known to be "sticky" and can cause carryover issues in chromatographic systems.[7]

Troubleshooting Steps:

  • Injector Port Temperature (GC): Increasing the injector port temperature can help prevent carryover.[7]

  • Wash Solvents (HPLC): Use a strong, appropriate wash solvent in the autosampler to effectively clean the needle and injection port between runs.

  • System Optimization (HPLC): Some HPLC systems are designed to minimize carryover.

  • Blank Injections: Run blank solvent injections after samples with high concentrations of this compound to ensure the system is clean before the next analysis.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound108.14205.3
Benzaldehyde106.12178.1
Benzoic Acid122.12249
Benzyl Chloride126.58179.3
o-Cresol108.14191
m-Cresol108.14202.7
p-Cresol108.14201.9
Dibenzyl Ether198.26298
Toluene92.14110.6

Table 2: Typical GC-MS Parameters for this compound Purity Analysis

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film)[8]
Carrier Gas Helium[9]
Flow Rate 1 mL/min[8]
Injection Port Temp. 260°C[8]
Oven Program 60°C (5 min), then ramp to 270°C at 35°C/min, hold for 1 min[8]
MS Interface Temp. 250°C[8]
Ionization Mode Electron Ionization (EI)[9]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for removing less volatile impurities (e.g., benzoic acid, dibenzyl ether) and some more volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter to minimize bumping. Ensure all glassware is clean and dry. Use a stir bar in the distillation flask.

  • System Sealing: Lightly grease all ground-glass joints to ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump). Turn on the vacuum and allow the pressure to stabilize. A typical pressure for this distillation is around 10-20 mmHg.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect a small forerun fraction, which may contain more volatile impurities like toluene.

    • Collect the main fraction of pure this compound at its boiling point corresponding to the applied pressure (e.g., approx. 93°C at 10 mmHg).

    • Stop the distillation before all the material has distilled to avoid concentrating non-volatile impurities in the final product.

  • Shutdown: Cool the distillation flask to room temperature before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Flash Chromatography

This protocol is effective for removing impurities with different polarities from this compound.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder (dry loading).[5]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[5]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the this compound. A typical solvent system for eluting this compound is a mixture of hexanes and ethyl acetate.

  • Fraction Monitoring: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

experimental_workflow start Crude this compound analysis1 Initial Purity Analysis (GC-MS or HPLC) start->analysis1 decision Select Purification Method analysis1->decision distillation Vacuum Distillation decision->distillation High boiling impurities chromatography Flash Chromatography decision->chromatography Polar/Non-polar impurities chemical_treatment Chemical Treatment (e.g., base wash for acidic impurities) decision->chemical_treatment Acidic/Basic impurities analysis2 Purity Analysis of Fractions distillation->analysis2 chromatography->analysis2 chemical_treatment->analysis1 Re-analyze combine Combine Pure Fractions analysis2->combine solvent_removal Solvent Removal combine->solvent_removal final_product Purified this compound solvent_removal->final_product final_analysis Final Purity and Characterization final_product->final_analysis

Caption: Workflow for this compound Purification.

troubleshooting_distillation start Distillation Problem Observed yellowing Product is yellowing/ Smell of almonds start->yellowing poor_separation Poor separation of close-boiling impurities start->poor_separation oxidation Oxidation to Benzaldehyde yellowing->oxidation Cause solution3 Consider Azeotropic Distillation poor_separation->solution3 Solution solution4 Chemical Treatment/ Solvent Extraction poor_separation->solution4 Solution solution1 Use Vacuum Distillation oxidation->solution1 Solution solution2 Use Inert Atmosphere oxidation->solution2 Solution end Improved Purification solution1->end solution2->end solution3->end solution4->end

References

Methods for removing cresol impurities from benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common methods used to remove cresol impurities from benzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove cresol impurities from this compound?

A1: Cresol impurities, even in trace amounts (e.g., 0.01%), can be detrimental to the end-use of this compound, particularly in high-purity applications. In the pharmaceutical industry, such impurities can affect the stability, safety, and efficacy of drug formulations.[1] this compound is often used as a solvent in injectable preparations and as a preservative in various medications.[2][3] For these uses, stringent purity standards are required. In the perfume and dye industries, cresols can alter the odor profile of fragrances and cause the formation of colored contaminants.[1]

Q2: What are the primary methods for removing cresol from this compound?

A2: The primary methods for removing cresol impurities from this compound include:

  • Reactive Distillation: This technique involves a chemical reaction that converts the cresol into a non-volatile salt, which is then easily separated by distillation.

  • Liquid-Liquid Extraction: This method leverages the difference in acidity between cresol (a weak acid) and this compound (a neutral compound) to separate them into two different liquid phases.

  • Adsorption: This process utilizes solid adsorbents that preferentially bind to either the cresol or the this compound, allowing for their separation.

  • Fractional Distillation: While challenging due to the close boiling points of this compound and cresol isomers, this method can be optimized for separation.[4]

Q3: Which purification method is most suitable for my application?

A3: The choice of method depends on several factors, including the initial concentration of cresol, the required final purity of the this compound, the scale of the operation, and the available equipment.

  • Reactive Distillation is highly effective for achieving very low levels of cresol (less than 0.0005%) and is suitable for continuous industrial-scale purification.[1]

  • Liquid-Liquid Extraction is a versatile and common laboratory technique that is effective for removing cresols, especially when the initial concentration is relatively high.

  • Adsorption can be a good option for polishing steps to remove trace amounts of cresol or for applications where distillation is not feasible.

  • Fractional Distillation may be considered if the cresol isomer has a sufficiently different boiling point from this compound and high-purity requirements are less stringent.

Troubleshooting Guides

Method 1: Reactive Distillation

This process typically involves the reaction of cresol with an alkali metal benzylate to form a non-volatile cresolate salt.

Troubleshooting Common Issues in Reactive Distillation

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cresol Removal - Insufficient amount of alkali metal benzylate.- Poor contact between the vapor and liquid phases.- Operating temperature or pressure is outside the optimal range.- Ensure a molar excess of the alkali metal benzylate is used.- Check for column flooding or channeling. Ensure proper packing or plate design.- Optimize the temperature and pressure to ensure this compound remains in the vapor phase for effective contact.[1]
Low Yield of Purified this compound - High temperatures (above 220-230°C) can lead to the formation of undesirable by-products.[1]- Entrainment of the non-volatile cresolate in the distillate.- Operate at a suitable temperature, typically between 150°C and 200°C, under vacuum.[1]- Ensure the distillation column has an efficient demister or sufficient theoretical plates to prevent carryover.
Column Flooding or High-Pressure Drop - Vapor flow rate is too high.[5]- Foaming inside the column.[5]- Reduce the vapor flow rate by adjusting the heat input to the reboiler.- Consider adding an anti-foaming agent if compatible with the process.
Method 2: Liquid-Liquid Extraction

This method exploits the acidic nature of cresol to separate it from the neutral this compound.

Troubleshooting Common Issues in Liquid-Liquid Extraction

Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation at the Interface - Vigorous shaking or mixing of the two phases.- Presence of surfactants or particulate matter in the sample.[6]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[6]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[6]- If the emulsion persists, try centrifugation or filtering through a glass wool plug.[6]
Incomplete Cresol Removal - Insufficient amount or concentration of the aqueous base (e.g., NaOH).- Not enough extraction cycles performed.- pH of the aqueous phase is not high enough to deprotonate the cresol.- Use a sufficient volume of an appropriately concentrated basic solution.- Perform multiple extractions with fresh aqueous base to ensure complete removal.- Check the pH of the aqueous phase after extraction to ensure it remains basic.
Loss of this compound into the Aqueous Phase - this compound has some solubility in water.- Minimize the volume of the aqueous phase used for extraction.- Back-extract the aqueous phase with a small amount of a fresh organic solvent to recover any dissolved this compound.
Method 3: Adsorption

This method uses a solid adsorbent to selectively remove cresol.

Troubleshooting Common Issues in Adsorption

Problem Potential Cause(s) Recommended Solution(s)
Low Adsorption Capacity for Cresol - Incorrect pH of the solution.- Adsorbent is not properly activated or has a low surface area.- Competitive adsorption from other impurities.- Adjust the pH of the solution. For phenolic compounds, adsorption is often more effective at a pH below their pKa.[7]- Ensure the adsorbent is properly prepared and activated according to the manufacturer's instructions.- Consider pre-treating the this compound to remove other impurities that may compete for adsorption sites.
Adsorbent Fouling - Presence of polymeric or high-molecular-weight impurities that block the pores of the adsorbent.- Pre-filter the this compound solution to remove any particulate matter.- Consider a pre-treatment step to remove fouling agents.
Adsorbent Aggregation - Overdosing the adsorbent can lead to aggregation, reducing the available surface area for adsorption.[7]- Optimize the adsorbent dosage to avoid excessive amounts that can lead to aggregation.[7]

Experimental Protocols

Protocol 1: Reactive Distillation for Cresol Removal

This protocol is based on the process described in US Patent 3,523,978.[1]

Objective: To remove cresol impurities from crude this compound to a level below 0.0005%.

Materials:

  • Crude this compound containing cresol impurities (e.g., 0.05% cresol).

  • Sodium hydroxide (NaOH).

  • Purified this compound (for preparing the NaOH solution).

  • Distillation column (packed or plate-type).

  • Heating and vacuum system.

Procedure:

  • Prepare a 2% by weight solution of sodium hydroxide in purified this compound.

  • Set up the distillation column. For example, a column with 8 plates.

  • Heat the upper part of the column (e.g., to 140°C).

  • Introduce the crude this compound (e.g., containing 0.05% cresols) as a vapor at the base of the column. The feed rate and conditions should be controlled (e.g., 150 kg/hr at 145°C under an absolute pressure of 85 mm Hg).

  • Introduce the 2% NaOH solution at the top plate of the column at a controlled rate (e.g., 15 kg/hr ).

  • Maintain the temperature at the top of the column at approximately 122°C and an absolute pressure of 50 mm Hg.

  • Collect the purified this compound vapor from the top of the column and condense it.

  • The liquid containing sodium cresolate and excess NaOH is removed from the base of the column.

Expected Outcome: The collected this compound will contain less than 0.0005% cresol.

Protocol 2: Liquid-Liquid Extraction for Cresol Removal

Objective: To separate cresol from this compound using a basic aqueous solution.

Materials:

  • Mixture of this compound and cresol.

  • Organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M).

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M).

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • Dissolve the this compound/cresol mixture in the chosen organic solvent in a separatory funnel.

  • Add the aqueous NaOH solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing sodium cresolate.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete removal of cresol.

  • Wash the organic layer with water to remove any residual NaOH.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain purified this compound.

  • (Optional) To recover the cresol, combine the aqueous extracts and acidify with dilute HCl until the solution is acidic. The cresol will precipitate or form an oily layer, which can then be extracted with an organic solvent.

Data Presentation

Table 1: Example of Reactive Distillation Performance for Cresol Removal

ParameterValue
Initial Cresol Concentration0.05% by weight
Final Cresol Concentration< 0.0005% by weight
This compound Feed Rate150 kg/hr
NaOH Solution Feed Rate15 kg/hr
Column Top Temperature122 °C
Column Top Pressure50 mm Hg
Column Bottom Temperature145 °C
Column Bottom Pressure85 mm Hg

Data derived from the example provided in US Patent 3,523,978.[1]

Table 2: Azeotropic Distillation Data of m-Cresol and p-Cresol with this compound

FractionColumn Head Temp. (°C at 760 mm Hg)% m-cresol% p-cresol% this compound
1205.055-
2205.64852-
3205.74951-
4203.54951-
7211.9273142
9212.2222850
12212.3192061
Residue-221563

This table illustrates the separation of cresol isomers using this compound in azeotropic distillation. While not a direct method for removing cresol from this compound, it provides relevant physical data. Data adapted from US Patent 3,031,383.[8]

Visualizations

Reactive_Distillation_Workflow cluster_column Distillation Column top_out Purified this compound Vapor condenser Condenser top_out->condenser top_in 2% NaOH in this compound plates Contact Plates/Packing top_in->plates bottom_in Crude this compound Vapor plates->bottom_in bottom_out Liquid Waste (Sodium Cresolate) waste Waste Stream bottom_out->waste crude_feed Crude this compound (with Cresol) heater Vaporizer crude_feed->heater heater->bottom_in naoh_prep NaOH Solution Preparation naoh_prep->top_in product Purified this compound condenser->product

Caption: Workflow for reactive distillation of this compound.

Liquid_Liquid_Extraction_Workflow cluster_extraction Separatory Funnel mix Mix this compound/Cresol in Organic Solvent add_base Add Aqueous NaOH mix->add_base separate Separate Layers add_base->separate organic_phase Organic Phase (this compound) separate->organic_phase aqueous_phase Aqueous Phase (Sodium Cresolate) separate->aqueous_phase drying Dry with Na2SO4 organic_phase->drying evaporation Solvent Evaporation drying->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for liquid-liquid extraction of cresol.

References

Technical Support Center: Optimizing the Oxidation of Benzyl Alcohol to Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the selective oxidation of benzyl alcohol to benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective oxidation of this compound to benzaldehyde?

A1: The primary challenges include:

  • Over-oxidation: The desired product, benzaldehyde, is susceptible to further oxidation to benzoic acid, which can be a significant side product.

  • Low Yield: Incomplete conversion of this compound or the formation of byproducts other than benzaldehyde can lead to low yields.

  • Purification Difficulties: Separating the product benzaldehyde from unreacted this compound, the benzoic acid byproduct, and the catalyst can be challenging due to their similar physical properties.

  • Use of Hazardous Reagents: Traditional methods often employ stoichiometric oxidants like chromium-based reagents, which are toxic and generate hazardous waste.[1][2][3]

Q2: How can I prevent the over-oxidation of benzaldehyde to benzoic acid?

A2: Several strategies can be employed to minimize over-oxidation:

  • Control of Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.[4] It is crucial to determine the optimal temperature that favors benzaldehyde formation without significantly promoting benzoic acid formation.

  • Choice of Oxidant and Catalyst: Utilizing milder and more selective oxidizing agents and catalysts is key. For instance, hydrogen peroxide in the presence of certain catalysts can offer high selectivity.[5] Bimetallic catalysts, such as Au-Pd, have also been shown to suppress the formation of benzoic acid.[6]

  • Reaction Time: Prolonging the reaction time can lead to the accumulation of benzoic acid. Therefore, monitoring the reaction progress and stopping it at the optimal point is important.

  • Presence of this compound: Interestingly, the presence of unreacted this compound can inhibit the further oxidation of benzaldehyde.[5]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of the risk of over-oxidation.

  • Catalyst Deactivation or Insufficient Loading: The catalyst may have lost its activity or the amount used might be insufficient. Ensure the catalyst is fresh and consider increasing the catalyst loading.

  • Poor Mixing in Biphasic Systems: In reactions involving two phases (e.g., using a phase transfer catalyst), inefficient stirring can limit the reaction rate. Ensure vigorous agitation to maximize the interfacial area.

  • Product Inhibition: In some systems, the product benzaldehyde or the byproduct benzoic acid can inhibit the catalyst, slowing down the reaction.[7]

Q4: What are the recommended "green" or more environmentally friendly methods for this oxidation?

A4: Greener alternatives to traditional methods focus on using less hazardous reagents and solvents:

  • Hydrogen Peroxide as Oxidant: H₂O₂ is a clean oxidant as its byproduct is water.[3][5] It is often used with a catalyst, such as a molybdate-based catalyst with a phase transfer agent.[1][2]

  • Molecular Oxygen or Air as Oxidant: Using O₂ or air as the primary oxidant is highly atom-economical. This is typically performed with a heterogeneous catalyst containing noble metals like Pd, Pt, or Au.

  • Solvent-Free Conditions: Running the reaction without a solvent, where this compound itself acts as the liquid phase, reduces solvent waste.[8]

Q5: How can I effectively purify the synthesized benzaldehyde?

A5: Purification strategies depend on the main impurities:

  • Removal of Benzoic Acid: A wash with a basic aqueous solution, such as 5-10% sodium bicarbonate or sodium carbonate, will convert the acidic benzoic acid into its water-soluble salt, which can then be separated in the aqueous layer.

  • Removal of Unreacted this compound: Fractional distillation is a common method to separate benzaldehyde (boiling point: 178.1 °C) from this compound (boiling point: 205.3 °C).

  • Bisulfite Adduct Formation: Benzaldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The unreacted this compound will remain in the organic phase. The benzaldehyde can then be regenerated from the adduct by treatment with an acid or base.[9][10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the oxidation of this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions.

Table 1: Effect of Catalyst and Oxidant on this compound Oxidation

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Fe(NO₃)₃·9H₂O- (in N₂ atm)1,4-Dioxane80694.9>95[4][11]
Al(NO₃)₃·9H₂O- (in N₂ atm)1,4-Dioxane80688.180[4][11]
Cu(NO₃)₂·3H₂O- (in N₂ atm)1,4-Dioxane80682.370[4][11]
1% PdFe/TiO₂H₂/O₂ (in situ H₂O₂)Methanol500.5~1096[5][12]
0.5%Pd-0.5%Fe/Al₂O₃H₂/O₂ (in situ H₂O₂)Methanol500.5~12~96[13]
Pt@CHsO₂Toluene80399>99[14]
Co₁/NCO₂Toluene100495.2>99.9

Table 2: Influence of Temperature on Benzaldehyde Selectivity (Au-Pd/TiO₂ Catalyst)

Temperature (°C)Conversion (%)Selectivity to Benzaldehyde (%)Selectivity to Toluene (%)
8078.58116
100-70-
120-7527
140955640
Data adapted from a review on Pd-based catalysts.[6]

Experimental Protocols

Protocol 1: Green Oxidation using Hydrogen Peroxide and a Phase Transfer Catalyst

This protocol is adapted from a method utilizing a molybdate-based catalyst activated by hydrogen peroxide, a greener alternative to traditional heavy-metal oxidants.[1][2][3]

Part A: Preparation of the Tetra(benzyltriethylammonium) Octamolybdate Catalyst

  • In a vial, dissolve 0.30 g of sodium molybdate dihydrate in 1 mL of water and add 0.5 mL of 4 M HCl.

  • In a separate vial, dissolve 0.525 g of benzyltriethylammonium chloride (BTEAC) in approximately 3 mL of water with stirring.

  • Heat the BTEAC solution to 70 °C with stirring.

  • Add the molybdate solution dropwise to the heated BTEAC solution.

  • Continue stirring for an additional five minutes after the addition is complete.

  • Remove the mixture from heat and collect the solid catalyst by vacuum filtration.

  • Wash the solid on the filter with about 5 mL of water. The catalyst can be used immediately (wet) or dried for later use.

Part B: Oxidation of this compound

  • To a 50 mL round-bottom flask, add 5 mL of this compound and 0.25 g of the dry catalyst from Part A.

  • Add 12 mL of 15 wt% hydrogen peroxide to the flask.

  • Heat the mixture to reflux and maintain reflux for one hour.

  • After one hour, cool the reaction flask to near room temperature.

  • Isolate the product by simple distillation. The distillate will contain benzaldehyde and water.

  • Separate the water from the benzaldehyde using a pipette.

  • Dry the benzaldehyde over anhydrous sodium sulfate.

Protocol 2: Aerobic Oxidation using a Heterogeneous Palladium Catalyst

This protocol is a general representation of a solvent-free aerobic oxidation using a supported palladium catalyst.

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the supported palladium catalyst (e.g., 1 mol% Pd relative to the substrate).

  • Add this compound to the vessel.

  • If required by the specific procedure, add a base (e.g., K₂CO₃).

  • Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Introduce a continuous flow of air or oxygen into the reaction mixture through a needle or a gas inlet tube.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Once the reaction has reached the desired conversion, stop the heating and the gas flow.

  • Cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Purify the crude product by vacuum distillation to separate the benzaldehyde from unreacted this compound and any high-boiling byproducts.

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution start Start Troubleshooting low_yield Low Benzaldehyde Yield start->low_yield over_oxidation Significant Benzoic Acid Formation (Over-oxidation) start->over_oxidation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction High amount of starting material left? catalyst_issue Catalyst Inactivity low_yield->catalyst_issue Reaction sluggish from the start? purification_loss Product Loss During Workup low_yield->purification_loss Yield low after purification? high_temp Reaction Temperature Too High over_oxidation->high_temp Is the reaction run at high T? long_time Reaction Time Too Long over_oxidation->long_time Is the reaction left for an extended period? strong_oxidant Oxidant Too Strong / Non-selective over_oxidation->strong_oxidant Using a strong oxidant? increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp check_catalyst Check Catalyst Activity / Increase Loading catalyst_issue->check_catalyst optimize_purification Optimize Purification Method (e.g., vacuum distillation) purification_loss->optimize_purification reduce_temp Reduce Reaction Temperature high_temp->reduce_temp optimize_time Optimize Reaction Time (Monitor Progress) long_time->optimize_time change_oxidant Use Milder / More Selective Oxidant strong_oxidant->change_oxidant

Caption: Troubleshooting workflow for this compound oxidation.

Reaction_Pathway reactant reactant product product byproduct byproduct intermediate intermediate benzyl_alcohol This compound benzaldehyde Benzaldehyde (Desired Product) benzyl_alcohol->benzaldehyde Selective Oxidation benzyl_benzoate Benzyl Benzoate (Esterification) benzyl_alcohol->benzyl_benzoate Esterification toluene Toluene (Side Product) benzyl_alcohol->toluene Reduction/ Decarbonylation benzoic_acid Benzoic Acid (Over-oxidation) benzaldehyde->benzoic_acid Further Oxidation benzaldehyde->benzyl_benzoate Esterification

Caption: Reaction pathways in this compound oxidation.

References

Troubleshooting broad peaks in HPLC analysis of benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzyl alcohol and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor chromatographic results, with a specific focus on broad peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of broad peaks in the HPLC analysis of this compound and its derivatives?

Broad peaks in HPLC can stem from a variety of chemical, instrumental, and methodological factors. For aromatic compounds like this compound derivatives, the most frequent causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the analytes, causing peak tailing, which contributes to broader peaks.[1]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH, especially one close to the pKa of an analyte, can lead to the co-existence of ionized and unionized forms, resulting in peak distortion and broadening.[1][2][3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical and broad peaks.[1][5][6]

  • Column Degradation: Over time, columns can degrade due to silica breakdown, the formation of voids, or contamination, all of which can cause peak broadening.[5]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector, resulting in broader peaks.[1][7]

  • Inappropriate Mobile Phase Conditions: An inconsistent mobile phase composition, improper pH, or a low buffer concentration can all contribute to poor peak shape.[5][8]

Q2: My this compound derivative is showing significant peak tailing. How can I troubleshoot this?

Peak tailing is a common form of peak asymmetry and is often a key contributor to broad peaks. A systematic approach to troubleshooting this issue is crucial. The following workflow can help identify and resolve the root cause.

Troubleshooting workflow for peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound derivatives?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[3][4][9] For this compound itself, which is a neutral compound, the effect of pH on retention and peak shape is generally insignificant.[9] However, many of its derivatives contain acidic or basic functional groups.

For these derivatives, if the mobile phase pH is close to the analyte's pKa, both the ionized and unionized forms of the molecule will be present. This can lead to peak splitting or broadening because the two forms may have different retention times.[3][4] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2] For acidic analytes, a lower pH will suppress ionization, leading to better retention and peak shape on a reversed-phase column.[9]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase and Column Selection

Broad peaks are often resolved by systematically adjusting the mobile phase composition and ensuring the correct column is in use.

Problem: Broad, asymmetric peaks are observed for a new this compound derivative.

Troubleshooting Steps & Methodologies:

  • Evaluate Mobile Phase pH:

    • Protocol: Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) around the initial method's pH. Ensure the pH is measured on the aqueous portion of the mobile phase before mixing with the organic modifier.[9] Use a suitable buffer system to maintain a stable pH.[5]

    • Analysis: Inject the sample with each mobile phase and observe the peak shape. A significant improvement in symmetry and a reduction in peak width should be observed as the pH is moved away from the analyte's pKa.

  • Assess Buffer Concentration:

    • Protocol: If the mobile phase is buffered, prepare solutions with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Analysis: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[1] Increasing the buffer concentration can often remedy this.

  • Column Selection:

    • Protocol: If using an older, 'Type A' silica column, consider switching to a modern, high-purity 'Type B' silica column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.[1] Alternatively, use an end-capped column where the residual silanol groups have been chemically deactivated.[1][5]

    • Analysis: A comparison of chromatograms from the old and new columns should demonstrate a marked improvement in peak shape for problematic compounds.

Quantitative Data Summary:

The following table illustrates the hypothetical effect of mobile phase pH on the peak asymmetry of a this compound derivative with a pKa of 4.5.

Mobile Phase pHPeak Asymmetry FactorPeak Width (min)Observations
2.51.10.15Sharp, symmetrical peak.
3.51.30.20Minor tailing observed.
4.52.50.45Significant tailing and broadening.
5.51.80.30Tailing is still present.
6.51.20.16Symmetrical peak.
Guide 2: Addressing Instrumental and Sample-Related Issues

If optimizing the mobile phase and column does not resolve the issue, the problem may lie with the HPLC system itself or the sample preparation.

Problem: Peaks are consistently broad for all analytes, including the this compound standard.

Troubleshooting Steps & Methodologies:

  • Check for Extra-Column Volume:

    • Protocol: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector. Ensure all fittings are properly tightened to eliminate any dead volume.[5]

    • Analysis: A reduction in peak width, especially for early eluting peaks, indicates that extra-column volume was a contributing factor.[1]

  • Evaluate for Column Overload:

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Analysis: Inject the diluted samples. If the peak shape improves and becomes more symmetrical with dilution, the original sample concentration was too high, causing column overload.[2][6] Alternatively, reduce the injection volume.[2][5]

  • Sample Solvent Effects:

    • Protocol: Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible.

    • Analysis: Mismatch between the sample solvent and the mobile phase can cause peak distortion.[8][10] Using the mobile phase as the sample solvent generally leads to the best peak shapes.

Experimental Workflow Diagram:

G Systematic Troubleshooting for Broad Peaks start Start: Broad Peaks Observed chem_issues Chemical Issues (Mobile Phase/Column) start->chem_issues instr_issues Instrumental/Sample Issues start->instr_issues step1 Optimize Mobile Phase pH and Buffer chem_issues->step1 step3 Check for Dead Volume instr_issues->step3 step2 Evaluate/Change Column step1->step2 step2->instr_issues Not Resolved end End: Sharp, Resolved Peaks step2->end Resolved step4 Test for Column Overload (Dilute Sample) step3->step4 step5 Check Sample Solvent step4->step5 step5->end Resolved

Logical flow for troubleshooting broad peaks.

References

Preventing the oxidation of benzyl alcohol to benzaldehyde and benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of benzyl alcohol during storage. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What causes the degradation of this compound during storage?

A1: The primary cause of this compound degradation is slow oxidation upon exposure to air (oxygen).[1][2] This process, known as autoxidation, can be accelerated by exposure to light and elevated temperatures.[3][4] this compound is sensitive to air and oxidizes to form benzaldehyde and benzoic acid.[1][2][4][5]

Q2: What are the primary oxidation products of this compound?

A2: The initial and primary oxidation product is benzaldehyde.[1][4] Upon further oxidation, benzaldehyde can be converted to benzoic acid.[6][7][8] Additionally, benzaldehyde can react with unreacted this compound to form an impurity known as benzaldehyde dibenzyl acetal (BDBA), especially once the initial oxidation has occurred.[9]

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To ensure long-term stability and minimize degradation, this compound should be stored under specific conditions. Proper storage is crucial for maintaining its purity for use in pharmaceutical preparations and other sensitive applications.[2][3]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place, below 25°C (77°F).[10] For long-term storage, 2-8°C is recommended.[2]Reduces the rate of chemical degradation and oxidation.
Atmosphere Store under an inert gas like nitrogen or argon.[1]Prevents oxidation by excluding atmospheric oxygen.[1][11]
Light Protect from light by storing in an amber or opaque container.[1][4][10][11]Minimizes light-catalyzed degradation.[4][11]
Container Use a tightly sealed, airtight container made of an inert material like stainless steel.[1][2]Prevents exposure to air and moisture.[1][4]
Incompatibilities Store separately from strong oxidizing agents and acids.[1][10]Prevents potentially hazardous reactions.[10][12]

Q4: How can I detect and quantify the oxidation of this compound?

A4: The purity of this compound and the presence of its primary oxidation products, benzaldehyde and benzoic acid, can be accurately assessed using chromatographic techniques.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[11][13][14][15]

Table 2: Analytical Methods for Purity Assessment

MethodDescriptionKey Advantages
HPLC A stability-indicating High-Performance Liquid Chromatography method can simultaneously separate and quantify this compound, benzaldehyde, and benzoic acid.[14][16]High sensitivity, specificity, and accuracy for quantitative analysis in pharmaceutical formulations.[14]
GC Gas-Liquid Chromatography (GLC) with a Flame Ionization Detector (FID) is a selective method for determining benzaldehyde in this compound.[13]Simple, rapid, and selective for detecting benzaldehyde, even in the presence of benzoic acid.[13]
UV Spectrophotometry A difference spectrophotometric method can be used, which involves measuring the absorbance of benzaldehyde relative to a solution where it has been reduced by sodium borohydride.[13]A rapid and sensitive alternative to chromatography for benzaldehyde quantification.[13]

Q5: Can antioxidants be used to stabilize this compound?

A5: Yes, the addition of a suitable antioxidant can inhibit the free-radical autoxidation process. For similar compounds like 4-Aminothis compound, Butylated Hydroxytoluene (BHT) has been recommended as a stabilizer.[11] The choice and concentration of an antioxidant should be carefully validated for the specific application to ensure it does not interfere with downstream processes.

Q6: What are the consequences of using oxidized this compound in my experiments?

A6: Using oxidized this compound can have significant consequences. The primary impurity, benzaldehyde, is reactive and can lead to the formation of other adducts and impurities, such as benzaldehyde dibenzyl acetal.[9] In pharmaceutical formulations, particularly injectables, the presence of benzaldehyde is a safety concern due to its potential toxicity and must be strictly controlled.[14] The presence of impurities can also interfere with chemical reactions and compromise the quality and stability of the final product.

Troubleshooting Guide

Problem: My stored this compound has a yellowish tint and an almond-like odor.

  • Cause: This is a strong indicator of oxidation. The almond-like odor is characteristic of benzaldehyde, the primary oxidation product.

  • Solution: Do not use the material for sensitive applications. The purity should be immediately verified using a validated analytical method like HPLC or GC. If significant degradation is confirmed, the batch should be discarded. Review your storage procedures to ensure they align with the recommended conditions in Table 1.

Problem: My analysis shows unexpected peaks in my formulation containing this compound.

  • Cause: If you have confirmed the integrity of all other components, the unexpected peaks may be degradation products of this compound, such as benzaldehyde, benzoic acid, or benzaldehyde dibenzyl acetal.[9]

  • Solution:

    • Run a reference standard of pure this compound on your analytical system to confirm its retention time.

    • Spike a sample with pure benzaldehyde and benzoic acid standards to see if the retention times of the unknown peaks match.

    • Perform a stability analysis on your stock of this compound to determine its purity before use in formulations.

Problem: I am observing poor stability or unexpected side reactions in my final product.

  • Cause: Reactive impurities from oxidized this compound, such as benzaldehyde, can participate in side reactions with the active pharmaceutical ingredient (API) or other excipients, leading to product degradation.

  • Solution:

    • Implement a routine quality control check on incoming batches of this compound to ensure they meet purity specifications before use.

    • Re-evaluate the compatibility of this compound with your formulation. If the API is particularly sensitive to aldehydes, consider using a freshly opened container of high-purity this compound stored under inert gas.

    • If oxidation is unavoidable, investigate the use of an alternative, more stable preservative or solubilizing agent, if possible.

Visualizations

Oxidation_Pathway cluster_oxidation Primary Oxidation cluster_reaction Side Reaction BenzylAlcohol This compound (C₆H₅CH₂OH) Benzaldehyde Benzaldehyde (C₆H₅CHO) BenzylAlcohol->Benzaldehyde Slow Oxidation (in air) BDBA Benzaldehyde Dibenzyl Acetal (BDBA) BenzylAlcohol->BDBA Reaction with unreacted alcohol BenzoicAcid Benzoic Acid (C₆H₅COOH) Benzaldehyde->BenzoicAcid Further Oxidation Benzaldehyde->BDBA

Caption: Chemical pathway for the oxidation of this compound.

Troubleshooting_Workflow start Observation: Suspected this compound Degradation check_physical Check Physical Properties: - Yellow Color? - Almond Odor? start->check_physical analytical_test Perform Quantitative Analysis (HPLC or GC) check_physical->analytical_test Yes check_physical->analytical_test No (Best Practice) compare_spec Compare Results to Specification analytical_test->compare_spec pass Result: Within Spec (Material is OK to Use) compare_spec->pass Pass fail Result: Out of Spec compare_spec->fail Fail discard Discard Material fail->discard review_storage Review and Correct Storage Procedures discard->review_storage

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Benzaldehyde and Benzoic Acid

This protocol is adapted from a validated method for analyzing this compound and its degradation products in injectable formulations.[14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[14]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Glacial Acetic Acid

    • This compound reference standard

    • Benzaldehyde reference standard

    • Benzoic Acid reference standard

    • Sample of this compound to be tested

  • Chromatographic Conditions:

    • Mobile Phase: Prepare an isocratic mobile phase of water, acetonitrile, and glacial acetic acid in a ratio of 760:240:5 (v/v/v).[14] The pH should be approximately 2.5.

    • Flow Rate: 2.0 mL/min.[14]

    • Column Temperature: 25°C.[14]

    • Detection Wavelength: 254 nm.[14][16]

    • Injection Volume: 20 µL.[14]

  • Procedure:

    • Standard Preparation: Prepare individual stock solutions of this compound, benzaldehyde, and benzoic acid in the mobile phase. From these, prepare a mixed working standard solution at a known concentration (e.g., 100 µg/mL this compound, 1 µg/mL benzaldehyde, 1 µg/mL benzoic acid).

    • Sample Preparation: Accurately weigh the this compound sample and prepare a solution with a nominal concentration of 100 µg/mL in the mobile phase.

    • Analysis: Inject the mixed standard solution to determine the retention times and response factors for each compound. Then, inject the sample solution.

    • Quantification: Calculate the concentration of benzaldehyde and benzoic acid in the sample by comparing their peak areas to those of the standards.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase (Water/ACN/Acetic Acid) setup_hplc Set Up HPLC Conditions (Flow, Temp, Wavelength) prep_mobile->setup_hplc prep_std Prepare Standard Solutions (Known Concentrations) inject_std Inject Standard Mix prep_std->inject_std prep_sample Prepare Sample Solution (Test Material) inject_sample Inject Sample prep_sample->inject_sample setup_hplc->inject_std get_peaks Obtain Chromatograms inject_std->get_peaks inject_sample->get_peaks calculate Identify & Integrate Peaks get_peaks->calculate quantify Quantify Impurities vs. Standard calculate->quantify

Caption: Experimental workflow for HPLC purity analysis.

References

Improving the yield of benzyl alcohol synthesis via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzyl Ethers & Benzyl Alcohol

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of benzyl ethers and this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes.

Initial Clarification: this compound and the Williamson Ether Synthesis

A common point of confusion is the role of this compound in the Williamson ether synthesis. This reaction synthesizes an ether from an alkoxide and an alkyl halide. It does not produce an alcohol.

  • To synthesize a benzyl ether: this compound is used as a starting material. It is first deprotonated with a base to form a sodium benzoxide ion, which then acts as a nucleophile to attack an alkyl halide.

  • To synthesize this compound: The Williamson ether synthesis is not the correct procedure. A standard and high-yield method is the hydrolysis of benzyl chloride .[1][2]

This guide is structured into two main sections to address both synthetic goals effectively.

Part 1: Improving the Yield of Benzyl Ether Synthesis

This section focuses on troubleshooting the Williamson ether synthesis for preparing benzyl ethers (R-O-Bn) from an alcohol (R-OH) and a benzyl halide (Bn-X), or from this compound (Bn-OH) and an alkyl halide (R-X). The reaction proceeds via an SN2 mechanism.[3][4]

Troubleshooting Guide: Common Issues in Benzyl Ether Synthesis

Q1: My reaction yield is very low, or I'm only recovering starting materials. What went wrong?

A1: This is a common issue often related to incomplete deprotonation of the alcohol or insufficient reactivity of the electrophile.

  • Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the starting alcohol. For simple aliphatic alcohols, a very strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) is required to form the alkoxide.[5] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[4]

  • Poor Solvent Choice: Ensure your solvent is anhydrous and appropriate for the base. For strong bases like NaH, polar aprotic solvents like THF or DMF are ideal.[4][6] Using the parent alcohol as a solvent is possible but can slow the reaction.[5]

  • Reaction Time/Temperature: Some reactions are slow at room temperature.[7] If you've confirmed deprotonation has occurred (e.g., cessation of H₂ bubbling with NaH), gentle heating (50-100 °C) may be necessary to drive the substitution.[8]

  • Unreactive Halide: While benzyl bromide/chloride are generally reactive, you can increase reactivity by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[8][9] The iodide will displace the other halide in-situ to form a more reactive benzyl iodide.

Q2: I'm observing significant amounts of an alkene byproduct. How can I prevent this?

A2: This indicates that the E2 elimination side reaction is competing with the desired SN2 substitution.[3] This is a major issue when using secondary or tertiary alkyl halides.

  • Choice of Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[5] Avoid using secondary and especially tertiary halides, as they are highly prone to elimination in the presence of a strong base (the alkoxide).[5][10] To synthesize an ether with a tertiary alkyl group, the synthetic strategy must be reversed: use a tertiary alkoxide and a primary alkyl halide (e.g., methyl iodide).

  • Temperature Control: Higher temperatures favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Steric Hindrance: A bulky alkoxide base can also favor elimination.[10]

Q3: My purification is difficult due to multiple byproducts. What are they and how can I minimize them?

A3: Besides elimination, other side reactions can complicate your reaction mixture.

  • Self-Condensation (Dibenzyl Ether): If this compound is the starting material and benzyl chloride is the electrophile under basic conditions, the newly formed benzoxide can react with remaining benzyl chloride to form dibenzyl ether as a byproduct. Using the alcohol in slight excess can help minimize this.

  • C-Alkylation vs. O-Alkylation: When using phenoxides, the ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the oxygen.[3][4] Using polar aprotic solvents generally favors the desired O-alkylation.

  • Dehydrobromination: When using a secondary benzyl bromide, the use of a very strong base can lead to dehydrobromination, forming a styrene derivative.[11] Using a milder base may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the Williamson ether synthesis? A1: The choice depends on the pKa of your alcohol.

  • Aliphatic Alcohols (e.g., this compound, Ethanol): Require a strong base. Sodium hydride (NaH) is most common, as the hydrogen gas byproduct bubbles out of solution, driving the reaction forward.[5]

  • Phenols: Are more acidic and can be deprotonated with milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH).[4][7]

Q2: What is the best solvent? A2: Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophilic anion, increasing its reactivity.

  • Excellent Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).[4][9]

  • Good Choices: Acetonitrile.[7]

  • Note: Ensure solvents are anhydrous, as water will quench the strong base and the alkoxide.

Q3: Can I use a phase-transfer catalyst (PTC)? A3: Yes, phase-transfer catalysis is a high-performance technology for Williamson ether synthesis, especially in industrial applications.[11] A PTC like tetrabutylammonium bromide (TBAB) or a polyethylene glycol (PEG) can facilitate the reaction between an aqueous solution of NaOH and the organic phase containing the alcohol and alkyl halide, often leading to higher yields and simpler workups.[12][13]

Part 2: Improving the Yield of this compound Synthesis

The most common and high-yielding method for producing this compound is the hydrolysis of benzyl chloride.[1][14] This reaction involves treating benzyl chloride with an aqueous solution, often with a base like soda ash (sodium carbonate) or sodium hydroxide.[2][15]

Troubleshooting Guide: Common Issues in this compound Synthesis

Q1: My yield of this compound is low, and I've formed a significant amount of dibenzyl ether.

A1: Dibenzyl ether is the primary byproduct in this synthesis. It forms when the product, this compound, is deprotonated by the base and reacts with unreacted benzyl chloride.

  • Control Reaction Conditions: This side reaction can be minimized by carefully controlling the reaction parameters. One patented process avoids adding a base and instead uses a high molar ratio of water to benzyl chloride (10:1 to 70:1) at elevated temperatures (80-180°C).[1] This process can achieve yields over 90% by stopping the reaction before complete conversion of benzyl chloride (e.g., at 35-99% conversion).[1]

  • Continuous Process: Industrial processes may use a continuous flow setup with turbulent flow to ensure rapid mixing and heat transfer, which minimizes byproduct formation.[14]

Q2: The reaction is very slow. How can I speed it up?

A2: The hydrolysis of benzyl chloride can be slow, especially without a base.

  • Increase Temperature: The reaction rate is highly dependent on temperature. Operating at higher temperatures (e.g., 100-180°C) will significantly increase the rate.[1][14]

  • Add a Base: Using an alkaline solution (e.g., NaOH, K₂CO₃) will accelerate the reaction.[2][15]

  • Phase-Transfer Catalyst: Adding a PTC can enhance the reaction rate when operating in a two-phase (organic/aqueous) system.[16]

Data Presentation: Reaction Parameters and Yields

Table 1: Effect of Base and Solvent on Benzyl Ether Synthesis Yield (Data synthesized from a study on benzyl ethyl ether synthesis)[9]

Base (1 mmol)Solvent (at 50°C)Yield (%)
Cs₂CO₃DMSO90
K₂CO₃DMSO85
Li₂CO₃DMSO81
K₂CO₃DMF81
K₂CO₃Toluene62
t-BuOKDMSO56
Et₃NDMSO41

Table 2: Yields for this compound Synthesis via Hydrolysis (Data from a patented process)[1]

Reactant Ratio (BzCl:H₂O)Temperature (°C)Reaction Time (min)Conversion (%)This compound Yield (%)Dibenzyl Ether Byproduct (%)
1:10Reflux (~100)2403891~9

Experimental Protocols

Protocol 1: Synthesis of Benzyl Ethyl Ether via Williamson Ether Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 60% sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with dry hexane three times to remove the oil, and suspend it in anhydrous THF (10 volumes).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add this compound (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.

  • Substitution: Cool the resulting sodium benzoxide suspension back to 0°C. Add ethyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to reflux for 2 hours.[7]

  • Workup: After completion, carefully quench the reaction by slowly adding water at 0°C. Extract the mixture with diethyl ether or MTBE (2x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure benzyl ethyl ether.

Protocol 2: Synthesis of this compound via Hydrolysis of Benzyl Chloride[1]
  • Setup: In a flask equipped with a vigorous mechanical stirrer (e.g., propeller stirrer) and a reflux condenser, combine benzyl chloride (1.0 mol, 126.5 g) and water (10.0 mol, 180 g).

  • Reaction: Under a nitrogen atmosphere, heat the mixture rapidly to reflux while stirring vigorously (e.g., 250 rpm). Maintain reflux for 240 minutes.

  • Workup: After the reaction time, rapidly cool the mixture. Add toluene to aid in separation and transfer the mixture to a separatory funnel.

  • Isolation: Separate the organic phase. The aqueous phase will contain the hydrochloric acid byproduct.

  • Purification: The organic phase contains unreacted benzyl chloride, this compound, and dibenzyl ether. This mixture can be purified by fractional distillation under reduced pressure to isolate the this compound.

Visualizations

Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus RO_minus_2 R-O⁻ (Alkoxide) HB H-Base⁺ R_X R'-X (Alkyl Halide) Ether R-O-R' (Ether) R_X->Ether X_minus X⁻ (Halide) R_X->X_minus Leaving Group Departs RO_minus_2->Ether SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Diagram 2: Experimental Workflow for Benzyl Ether Synthesis

workflow start Start deprotonation 1. Deprotonate Alcohol (e.g., R-OH + NaH in THF) start->deprotonation alkylation 2. Add Alkyl Halide (e.g., R'-X) deprotonation->alkylation reaction 3. Stir at RT or Heat (Monitor by TLC) alkylation->reaction quench 4. Quench Reaction (e.g., add H₂O) reaction->quench extract 5. Liquid-Liquid Extraction quench->extract purify 6. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product (Ether) purify->product

Caption: General experimental workflow for Williamson ether synthesis.

Diagram 3: Troubleshooting Decision Tree

troubleshooting start Reaction Issue? no_reaction No Reaction / Low Conversion start->no_reaction No side_product Main Product is Alkene (Elimination) start->side_product Yes check_base Is base strong enough? (e.g., NaH for alcohol) no_reaction->check_base check_halide Is alkyl halide 1°? side_product->check_halide check_conditions Increase Temp / Time? Add NaI catalyst? check_base->check_conditions Yes use_stronger_base Action: Use stronger base (e.g., NaH) check_base->use_stronger_base No heat_reaction Action: Heat reaction or add catalyst check_conditions->heat_reaction Yes check_temp Is temperature too high? check_halide->check_temp Yes use_primary_halide Action: Redesign synthesis to use a 1° halide check_halide->use_primary_halide No lower_temp Action: Run reaction at lower temperature check_temp->lower_temp Yes

Caption: Troubleshooting guide for Williamson ether synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Benzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common reactions involving benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound reactions?

A1: The most common byproducts depend on the reaction type:

  • Oxidation: The primary byproduct is benzoic acid, formed from the over-oxidation of the desired benzaldehyde product.[1][2] Other minor byproducts can include benzyl benzoate.[3][4]

  • Etherification: The main byproduct is dibenzyl ether, resulting from the self-condensation of two this compound molecules, particularly under acidic conditions.

  • Esterification: Common impurities include unreacted this compound and carboxylic acid. Under certain conditions, especially with oxidative side reactions, byproducts like benzyl benzoate can form from the reaction of this compound with benzaldehyde.[3]

Q2: How can I prevent the over-oxidation of this compound to benzoic acid?

A2: To minimize benzoic acid formation, consider the following strategies:

  • Choice of Oxidant: Use milder or more selective oxidizing agents. Hydrogen peroxide is considered a "green" oxidant that can offer good selectivity and often avoids over-oxidation to acids.[5] Industrial-scale oxidation often uses costly stoichiometric oxidants like dichromate or permanganate, which can lead to more byproducts.[6]

  • Catalyst Selection: Employing a selective catalyst can significantly enhance the yield of benzaldehyde. For instance, a Mn-Cr/SBA-15 catalyst has demonstrated high conversion of this compound with over 98% selectivity towards benzaldehyde.[3] Similarly, palladium oxide supported on ceria nanorods has been used for aerobic, solvent-free oxidation of this compound to benzaldehyde.[4]

  • Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and pH. Lower temperatures can sometimes reduce the rate of over-oxidation.[7] Maintaining a pH between 9-11 has been shown to be optimal for aldehyde stability in hypochlorite oxidations.[8]

Q3: I am observing significant dibenzyl ether formation during my etherification reaction. How can I reduce this side reaction?

A3: To reduce the formation of dibenzyl ether, which arises from the self-etherification of this compound, you can:

  • Use a Large Excess of the Coupling Partner: When performing a cross-etherification with another alcohol, using a large excess of the second alcohol can statistically favor the desired unsymmetrical ether over dibenzyl ether.

  • Control Catalyst and Temperature: The choice of catalyst is crucial. Iron(III) chloride has been used to catalyze the symmetrical etherification of benzyl alcohols.[9] For non-symmetrical ethers, a combination of an iron(II) catalyst and a specific ligand can improve selectivity.[9]

  • Consider the Reactivity of the this compound: Benzyl alcohols with electron-donating groups on the aromatic ring are generally more reactive towards etherification.[9] Conversely, those with electron-withdrawing groups are less reactive.[9]

Q4: My esterification of this compound is incomplete. What can I do to improve the yield of the benzyl ester?

A4: To improve the yield in a Fischer esterification of this compound:

  • Use an Excess of One Reagent: According to Le Chatelier's principle, using an excess of either the this compound or the carboxylic acid can drive the equilibrium towards the ester product.

  • Remove Water: The formation of water as a byproduct can limit the reaction. Using a Dean-Stark apparatus to remove water as it is formed will shift the equilibrium towards the products.

  • Catalyst Choice: While strong acids like sulfuric acid are common catalysts, they can also promote side reactions.[1][10] Heterogeneous acid catalysts, such as sulfated metal-incorporated MCM-48, can offer high selectivity and reusability.[11]

Troubleshooting Guides

Issue 1: Low Yield of Benzaldehyde in Oxidation Reactions
Symptom Possible Cause Recommended Solution
Significant amount of benzoic acid detected.Over-oxidation of benzaldehyde.Use a milder oxidant (e.g., H₂O₂).[5] Optimize the catalyst for higher selectivity (e.g., Pd/CeO₂, Fe(NO₃)₃).[4][12] Reduce reaction time or temperature.
Unreacted this compound remains.Incomplete reaction.Increase reaction time or temperature moderately. Ensure proper mixing. Check the activity of the catalyst.
Formation of benzyl benzoate.Side reaction between this compound and benzaldehyde or benzoic acid.Optimize reaction conditions to favor benzaldehyde formation and minimize its subsequent reactions.[3]
Issue 2: Poor Selectivity in Cross-Etherification Reactions
Symptom Possible Cause Recommended Solution
High percentage of dibenzyl ether byproduct.Self-etherification of this compound is competing with the cross-etherification.Use a significant excess of the other alcohol. Employ a catalyst system known for selective cross-etherification (e.g., specific iron complexes).[9]
Low conversion of this compound.Reaction conditions are not optimal. This compound may be sterically hindered or electronically deactivated.Increase reaction temperature. Screen different catalysts. Consider using a more reactive derivative of the coupling partner.
Issue 3: Low Conversion in Fischer Esterification
Symptom Possible Cause Recommended Solution
Reaction reaches equilibrium with significant starting material remaining.The reaction is reversible and limited by equilibrium.Use an excess of one of the reactants. Remove water as it is formed using a Dean-Stark trap or molecular sieves.
Darkening of the reaction mixture and formation of unidentified byproducts.Acid catalyst is causing decomposition or side reactions at high temperatures.Use a milder acid catalyst or a solid acid catalyst.[11] Lower the reaction temperature and increase the reaction time.

Data Presentation

Table 1: Comparison of Catalysts for this compound Oxidation

CatalystOxidantTemperature (°C)Conversion (%)Benzaldehyde Selectivity (%)Reference
Mn-Cr/SBA-15O₂120~90>98[3]
PdOₓ/CeO₂-NRO₂1209995[4]
Fe(NO₃)₃·9H₂O-1209595[12]
Al(NO₃)₃·9H₂O-12088.180[12]
Cu(NO₃)₂·3H₂O-12082.3-[12]

Table 2: Symmetrical Etherification of Substituted Benzyl Alcohols using FeCl₃·6H₂O

This compound SubstituentTemperature (°C)Time (h)Yield (%)Reference
H1001488[9]
4-Me1001491[9]
4-OMe1001485[9]
4-Cl1202475[9]
4-NO₂1204853[9]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Benzaldehyde using Ferric Nitrate

This protocol is based on the methodology described by He et al. (2020).[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol) and ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C.

  • Atmosphere: For optimal results, conduct the reaction under a nitrogen (N₂) atmosphere. The reaction can also be performed in air, which may slightly decrease the yield but contributes to a greener process by oxidizing byproduct NO.[12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 6 hours for high conversion), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the iron salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude benzaldehyde by column chromatography or distillation.

Protocol 2: Synthesis of Dibenzyl Ether via Symmetrical Etherification

This protocol is adapted from the procedure reported by El Badaouy et al. (2023).[9]

  • Reaction Setup: In a pressure tube equipped with a magnetic stir bar, combine this compound (2 mmol) and iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 5 mol%).

  • Solvent: Add propylene carbonate (1 mL) as a green and recyclable solvent.[9]

  • Reaction Execution: Seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 14 hours.

  • Monitoring: Monitor the reaction progress via TLC or GC analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude dibenzyl ether can be further purified by column chromatography if necessary.

Protocol 3: Fischer Esterification of this compound with Acetic Acid

This protocol is a general representation of a Fischer esterification.[10]

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent), glacial acetic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction and Neutralization: Extract the aqueous layer with an organic solvent like diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution), followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude benzyl acetate. Further purification can be achieved by distillation.

Visualizations

Benzyl_Alcohol_Oxidation benzyl_alcohol This compound benzaldehyde Benzaldehyde (Desired Product) benzyl_alcohol->benzaldehyde Oxidation benzoic_acid Benzoic Acid (Over-oxidation Byproduct) benzaldehyde->benzoic_acid Further Oxidation

Caption: Oxidation pathway of this compound.

Benzyl_Alcohol_Etherification cluster_self Self-Etherification (Byproduct Formation) cluster_cross Cross-Etherification (Desired Reaction) bnoh1 This compound dbe Dibenzyl Ether bnoh1->dbe bnoh2 This compound bnoh2->dbe h2o1 H₂O bnoh3 This compound unsym_ether Unsymmetrical Ether (R-O-Bn) bnoh3->unsym_ether roh R-OH (Another Alcohol) roh->unsym_ether h2o2 H₂O

Caption: Competing etherification pathways.

Fischer_Esterification benzyl_alcohol This compound benzyl_ester Benzyl Ester (R-COOBn) benzyl_alcohol->benzyl_ester carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->benzyl_ester water Water (Byproduct) benzyl_ester->water +

References

Technical Support Center: Optimizing Silica Gel Deactivation for Polar Benzyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the purification of polar benzyl alcohol compounds by deactivating silica gel.

Frequently Asked Questions (FAQs)

Q1: Why do my polar this compound compounds adhere strongly to the silica gel column and fail to elute?

This common issue arises from the powerful interactions between highly polar analytes, like benzyl alcohols, and the polar stationary phase of silica gel.[1][2] The silanol groups (-SiOH) on the surface of silica gel are acidic and act as hydrogen bond donors and acceptors.[3][4][5] Polar compounds, especially those with hydroxyl groups like this compound, form strong hydrogen bonds with these silanol groups, leading to excessive retention or even irreversible adsorption on the column.[1][4][6]

Q2: What is silica gel deactivation, and why is it necessary?

Silica gel deactivation is the process of reducing the activity of the silica by adding a controlled amount of a polar modifier, most commonly water.[7][8][9] Standard "activated" silica gel is heated to high temperatures (e.g., 150-160°C) to remove water, making its surface highly active and polar.[7] This high activity can be detrimental for very polar or acid-sensitive compounds, causing poor separation, tailing, and even degradation.[10][11] Deactivation essentially "coats" the most active silanol sites, leading to more predictable and efficient elution of polar molecules.[12]

Q3: When should I consider deactivating my silica gel?

You should consider deactivating silica gel under the following circumstances:

  • Purifying highly polar compounds: When your target compound, like many substituted benzyl alcohols, has a very low Rf value (sticks to the baseline) on a TLC plate even with highly polar solvent systems (e.g., 100% ethyl acetate or methanol/DCM mixtures).[1][10]

  • Separating acid-sensitive compounds: The acidic nature of silica gel can cause degradation of compounds sensitive to acid.[10][11][13][14] Deactivation, particularly with a base like triethylamine, can neutralize these acidic sites.[11][13]

  • Observing compound degradation: If you notice new spots appearing on your TLC plate after running a column, it's a sign your compound may be decomposing on the silica.[1][10] A 2D TLC stability test can confirm this.[1][10]

  • Severe peak tailing: When your compound streaks or "tails" excessively during column chromatography, deactivating the silica can often lead to sharper peaks and better separation.[13]

Q4: How does deactivation with water affect the separation of polar this compound compounds?

Adding water to silica gel reduces its polarity.[12] The water molecules preferentially interact with the most active silanol groups on the silica surface, effectively shielding them.[15] This leads to several effects:

  • Reduced Retention: Polar analytes, like this compound, will have weaker interactions with the deactivated silica and will elute faster with less polar mobile phases.[13]

  • Improved Peak Shape: By minimizing the strong, non-ideal interactions, deactivation results in more symmetrical peaks with less tailing.

  • Altered Selectivity: The change in surface activity can alter the separation factor between different components in your mixture, sometimes improving the resolution of closely eluting polar compounds.

Q5: What are the signs that my compound is degrading on the silica gel column?

The primary sign of compound degradation is the appearance of new, unexpected spots on a TLC analysis of the collected column fractions.[1][10] You might observe that even fractions that should contain a pure compound show multiple spots. To confirm stability before running a large-scale column, you can perform a 2D TLC test.[1][10]

Troubleshooting Guide

Problem: My polar this compound compound won't elute from the column, staying at the baseline even with highly polar solvents (e.g., 10% MeOH in DCM).

  • Solution 1: Deactivate the Silica Gel. The high activity of the silica is likely causing irreversible adsorption. Prepare a deactivated silica gel with 1-10% water by weight and retry the chromatography. This will reduce the strong polar interactions and allow your compound to elute.[7][8]

  • Solution 2: Use Mobile Phase Additives. For basic this compound derivatives, add a small amount of a competing base like triethylamine (0.1-2%) or ammonium hydroxide to the eluent.[1][16][17][18] This neutralizes the acidic silanol groups. For acidic derivatives, adding a small amount of acetic or formic acid (0.1-2%) can improve elution.[1][16]

  • Solution 3: Consider Alternative Stationary Phases. For extremely polar compounds, reversed-phase silica (like C18) or Hydrophilic Interaction Chromatography (HILIC) may be more suitable.[1][10][19] With reversed-phase, the most polar compounds elute first.[13]

Problem: My compound is streaking or tailing badly on the TLC plate and during column chromatography.

  • Solution 1: Check Sample Concentration. Overloading the sample on the TLC plate or column is a common cause of streaking.[16][20] Try running the separation with a more diluted sample.

  • Solution 2: Use Mobile Phase Modifiers. Tailing is often caused by strong interactions with the acidic silica. As mentioned above, adding triethylamine for basic compounds or acetic acid for acidic compounds to the mobile phase can significantly reduce tailing and produce sharper spots.[16]

  • Solution 3: Use Deactivated Silica. Deactivating the silica with water or triethylamine will create a more homogeneous surface, leading to better peak shapes.[13]

Problem: I'm seeing new spots on my TLC after purification, suggesting my compound is degrading.

  • Solution 1: Perform a 2D TLC Stability Test. Before running the column, confirm that your compound is unstable on silica using the protocol provided below.[1][10]

  • Solution 2: Deactivate the Silica with Triethylamine. If your compound is acid-sensitive, flushing the column with a solvent system containing 1-3% triethylamine before loading your sample can neutralize the silica.[11][14]

  • Solution 3: Try a Milder Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like Florisil or alumina.[10][13]

Problem: My separation is poor, and different polar this compound compounds are co-eluting.

  • Solution 1: Optimize the Solvent System. Try a three-component solvent system to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve the separation of polar compounds.[1]

  • Solution 2: Use a Shallow Gradient. If using flash chromatography with a gradient elution, a shallower, more gradual increase in solvent polarity will provide better resolution between closely eluting compounds.[1]

  • Solution 3: Adjust Silica Deactivation Level. The degree of deactivation affects selectivity. Experiment with different percentages of water (e.g., 1%, 3%, 5%) to find the optimal level for your specific separation.

Problem: My crude sample is not soluble in the non-polar solvent system I need to use for chromatography.

  • Solution: Use the Dry Loading Technique. Instead of dissolving the sample and loading it in a liquid form, adsorb the crude mixture onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded directly onto the top of the column.[1][11][20] This method prevents issues with poor solubility and often leads to better separation with sharper bands.[21]

Data and Experimental Protocols

Data Presentation

Table 1: Effect of Water Content on Silica Gel Activity and Elution

Water Content (% w/w)Silica Gel ActivityPolarity of Stationary PhaseExpected Elution Behavior for Polar Benzyl Alcohols
0% (Activated)Very HighVery HighStrong retention, may not elute, high risk of tailing/degradation.[12]
1-3%HighHighReduced retention, suitable for moderately polar compounds.
3-6%MediumMediumGood for many polar compounds, often a good starting point.
6-10%LowLow-MediumWeaker retention, requires less polar mobile phase for elution.[7]
>10%Very LowLowMay provide insufficient retention for good separation.[8]

Table 2: Recommended Mobile Phase Modifiers for Polar this compound Compounds

Compound TypeProblemRecommended ModifierConcentration in Mobile PhaseMechanism of Action
Basic / Amine-containingTailing, Strong RetentionTriethylamine (TEA)0.1 - 2.0%Neutralizes acidic silanol groups, acts as a competing base.[1][16][18]
Basic / Amine-containingVery Strong RetentionAmmonium Hydroxide1-10% of a 10% NH4OH in MeOH solution, added to DCMStrong base deactivates silica and ensures the analyte is in its free base form.[1][10][18]
Acidic / PhenolicTailing, Strong RetentionAcetic Acid or Formic Acid0.1 - 2.0%Protonates the analyte to reduce interaction with silanol groups.[1][16]
Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Water

Objective: To prepare silica gel with a specific water content to reduce its activity for purifying polar compounds.

  • Activation (Optional but Recommended): Heat the required amount of silica gel in an oven at 150-160°C for at least 4 hours to remove all adsorbed water.[7] Let it cool to room temperature in a desiccator.

  • Calculation: Determine the mass of water needed. For example, to prepare 100 g of 10% (w/w) deactivated silica, you will need 90 g of activated silica gel and 10 g of deionized water.[7][8]

  • Addition: Place the activated silica gel in a sealed container (e.g., a large glass jar or a round-bottom flask). Add the calculated amount of water dropwise while vigorously shaking or rotating the container to ensure even distribution and prevent clumping.[9]

  • Equilibration: Seal the container tightly and allow the mixture to equilibrate for several hours (at least 6 hours is recommended) with occasional shaking.[7] This ensures the water is uniformly adsorbed onto the silica surface.

  • Storage: Store the deactivated silica gel in a tightly sealed container to maintain its specific water content.[7]

Protocol 2: Stability Test of a Compound on Silica Gel (2D TLC)

Objective: To determine if a compound is stable on silica gel or if it degrades upon contact.[1]

  • Spotting: On a square TLC plate, use a capillary spotter to apply a small, concentrated spot of your compound in one of the bottom corners, about 1 cm from each edge.[1]

  • First Elution: Develop the plate in a suitable solvent system that moves the spot to an Rf of about 0.2-0.4.

  • Drying: After the first run, remove the plate from the chamber and allow it to dry completely in a fume hood until all solvent has evaporated.[1]

  • Second Elution: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[1]

  • Analysis: Visualize the plate. If the compound is stable, you will see a single spot located on the diagonal line from the origin. If the compound has degraded, new spots will appear off the diagonal.[1]

Protocol 3: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent onto the column for improved separation.[1][11]

  • Dissolution: Dissolve your crude sample completely in a suitable volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).[1]

  • Adsorption: To the solution, add dry, activated silica gel. Use approximately 10-20 times the mass of your sample.[1][20] Swirl the flask to ensure the entire sample is adsorbed onto the silica.

  • Evaporation: Carefully remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[1][20] If the residue is oily or clumpy, add more silica gel and repeat the evaporation.

  • Loading: Pack your column as usual. Carefully add the silica-adsorbed sample powder to the top of the packed column bed to form a neat, level layer.

  • Finalizing: Gently add a protective layer of sand on top of the sample layer before carefully adding the eluent to begin the chromatography.[1]

Visualizations

decision_workflow start Start: Purify Polar This compound Compound tlc Run TLC with a polar solvent system (e.g., 10% MeOH/DCM) start->tlc rf_check Is Rf < 0.1 or compound at baseline? tlc->rf_check stability_check Is compound known to be acid-sensitive or does it streak badly? rf_check->stability_check No deactivate Deactivate Silica Gel (e.g., with H2O or TEA) rf_check->deactivate Yes stability_check->deactivate Yes run_column Run Column with Standard Activated Silica stability_check->run_column No end_good Successful Purification deactivate->end_good run_column->end_good end_bad Poor Separation/ Degradation run_column->end_bad end_bad->deactivate Re-evaluate experimental_workflow cluster_prep Silica Preparation cluster_column Column Chromatography activate 1. Activate Silica (150°C, 4h) calculate 2. Calculate H2O amount (e.g., 10g H2O per 90g Silica) activate->calculate mix 3. Mix H2O and Silica calculate->mix equilibrate 4. Equilibrate (>=6h) in sealed container mix->equilibrate pack 5. Pack column with deactivated silica equilibrate->pack load 6. Load Sample (Dry or Wet loading) pack->load elute 7. Elute with optimized solvent system load->elute collect 8. Collect & Analyze Fractions elute->collect interaction_diagram cluster_activated Activated Silica cluster_deactivated Deactivated Silica silica_active Si-OH  Si-OH  Si-OH (Highly Active Surface) analyte_a Polar Benzyl Alcohol analyte_a->silica_active Strong H-Bonding (High Retention) silica_deactivated Si-OH---H2O  Si-OH---H2O (Shielded Surface) analyte_b Polar Benzyl Alcohol analyte_b->silica_deactivated Weaker Interaction (Faster Elution)

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of benzyl alcohol in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as an antimicrobial preservative?

This compound is a bacteriostatic agent effective against Gram-positive bacteria, as well as molds and yeasts.[1][2] Its primary mechanism involves disrupting the microbial cell membrane's integrity, which leads to cell lysis and death.[3][4][5] It also interferes with essential cellular processes, inhibiting the growth and proliferation of bacteria.[5]

Q2: At what pH is this compound most effective?

The antimicrobial activity of this compound is highly pH-dependent. Optimal efficacy is observed in acidic conditions, specifically at a pH below 5.[1][6] Its activity significantly decreases in alkaline conditions, showing little effect above pH 8.[1][6] For instance, the decimal reduction time (D-value) for Aspergillus niger is significantly lower (indicating higher efficacy) at pH 5 compared to pH 6.[6]

Q3: How do surfactants affect the antimicrobial efficacy of this compound?

Nonionic surfactants, such as polysorbate 80, can reduce the antimicrobial activity of this compound.[1][7] This is because preservatives can partition into the micellar system of the surfactant, which lowers the concentration of the preservative available in the aqueous phase to act against microorganisms.[8] However, the reduction in activity for this compound in the presence of nonionic surfactants is less pronounced than for other preservatives like parabens or quaternary ammonium compounds.[1]

Q4: Can this compound be used in combination with other preservatives for a synergistic effect?

Yes, combining this compound with other preservatives can broaden the antimicrobial spectrum and enhance efficacy.[9] Synergistic effects have been reported with:

  • Parabens (e.g., methylparaben, propylparaben): This combination can improve efficacy against fungi.[6][8]

  • Chlorobutanol: This combination also shows higher efficacy against fungi compared to the individual agents.[6][8]

  • Organic acids: Using this compound with organic acids can provide a more balanced preservative system.[9]

  • Phenoxyethanol: This is another common combination to broaden antimicrobial coverage.[9]

  • N-alkyl-1,2-benzisothiazolin-3-ones: Synergistic microbicidal compositions have been formulated with these compounds.[10]

Q5: What are typical concentrations of this compound used in formulations?

This compound is used in a wide range of pharmaceutical formulations at concentrations up to 2.0% v/v.[1] In cosmetics, it can be used at concentrations up to 3.0% v/v.[1] For applications as a solubilizer, concentrations of 5% v/v or more may be used, while a 10% v/v solution can act as a disinfectant.[1] In bacteriostatic water for injection, the concentration is typically standardized at 0.9%.[5]

Troubleshooting Guide

Problem: My formulation containing this compound is failing antimicrobial effectiveness testing (AET).

Potential Cause Troubleshooting Steps
Suboptimal pH Measure the pH of your formulation. If it is above 5, consider adjusting it to a more acidic pH to enhance this compound's efficacy.[1][6]
Presence of Interfering Excipients Review your formulation for nonionic surfactants (e.g., polysorbate 80) which can reduce the activity of this compound.[1][7] If present, you may need to increase the concentration of this compound or consider a different surfactant.
Insufficient Concentration The concentration of this compound may be too low for your specific formulation, especially in products with high water content which are more susceptible to microbial contamination.[9] Consider incrementally increasing the concentration within acceptable regulatory limits.
Resistant Microbial Strains The contaminating microorganisms may be resistant to this compound alone. Consider combining this compound with another preservative to achieve a broader spectrum of activity.[6][9]
Incompatibility with Packaging This compound can be absorbed by certain packaging materials, particularly polyethylene, which can lead to a decrease in its effective concentration over time.[1] It is recommended to use glass or polypropylene containers.[1]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Aspergillus niger5000[1]
Candida albicans2500[1]
Escherichia coli2000[1]
Pseudomonas aeruginosa2000[1]
Staphylococcus aureus25[1]

Experimental Protocols

Antimicrobial Effectiveness Test (AET)

This protocol is a general guideline and should be adapted based on the specific requirements of the relevant pharmacopeia (e.g., USP <51>).

Objective: To evaluate the effectiveness of the preservative system in a formulation.

Materials:

  • Test product containing this compound.

  • Standardized cultures of challenge microorganisms (e.g., Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus).

  • Soybean-Casein Digest Agar.

  • Sabouraud Dextrose Agar.

  • Sterile saline solution.

  • Incubators set at appropriate temperatures (20-25°C for fungi, 30-35°C for bacteria).

Procedure:

  • Prepare standardized suspensions of the challenge microorganisms.

  • Inoculate separate containers of the test product with each of the challenge microorganisms to achieve a final concentration of between 10^5 and 10^6 colony-forming units (CFU)/mL.

  • Store the inoculated containers at 20-25°C for 28 days.

  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Perform a plate count on the samples to determine the number of viable microorganisms.

  • Compare the results to the acceptance criteria outlined in the relevant pharmacopeia.

Minimum Inhibitory Concentration (MIC) Test

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution.

  • Standardized microbial suspension.

  • Casein-soybean digest broth (or other suitable growth medium).

  • 96-well microtiter plates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive control wells (microorganisms in broth without this compound) and negative control wells (broth only).

  • Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

  • After incubation, assess microbial growth by measuring the optical density at 620 nm using a microplate reader.

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the positive control.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis formulation Formulation with this compound inoculation Inoculation of Formulation formulation->inoculation microbes Standardized Microbial Cultures microbes->inoculation incubation Incubation (28 days) inoculation->incubation sampling Sampling at Intervals (7, 14, 28 days) incubation->sampling enumeration Microbial Enumeration sampling->enumeration data_analysis Data Analysis vs. Acceptance Criteria enumeration->data_analysis result Pass/Fail data_analysis->result

Caption: Experimental Workflow for Antimicrobial Effectiveness Testing.

troubleshooting_flowchart start AET Failure check_ph Is pH < 5? start->check_ph adjust_ph Adjust pH to < 5 check_ph->adjust_ph No check_surfactant Are nonionic surfactants present? check_ph->check_surfactant Yes retest Retest AET adjust_ph->retest increase_conc Increase this compound Concentration check_surfactant->increase_conc Yes check_packaging Is packaging compatible? check_surfactant->check_packaging No increase_conc->retest add_synergist Add Synergistic Preservative add_synergist->retest check_packaging->add_synergist Yes change_packaging Use Glass or Polypropylene check_packaging->change_packaging No change_packaging->retest

Caption: Troubleshooting Flowchart for AET Failures.

synergy_pathway benzyl_alcohol This compound membrane_disruption Cell Membrane Disruption benzyl_alcohol->membrane_disruption parabens Parabens enzyme_inhibition Enzyme Inhibition parabens->enzyme_inhibition organic_acids Organic Acids intracellular_ph_reduction Intracellular pH Reduction organic_acids->intracellular_ph_reduction chelating_agents Chelating Agents (e.g., EDTA) metal_ion_chelation Metal Ion Chelation chelating_agents->metal_ion_chelation enhanced_efficacy Enhanced Antimicrobial Efficacy membrane_disruption->enhanced_efficacy enzyme_inhibition->enhanced_efficacy intracellular_ph_reduction->enhanced_efficacy metal_ion_chelation->enhanced_efficacy

Caption: Synergistic Mechanisms to Enhance Antimicrobial Efficacy.

References

Validation & Comparative

Comparative analysis of benzyl alcohol versus other preservatives in cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Benzyl Alcohol and Alternative Preservatives in Cosmetic Formulations

Introduction

The preservation of cosmetic products is critical to ensure consumer safety and product stability by preventing microbial contamination.[1] this compound has emerged as a widely utilized preservative, valued for its efficacy, mild fragrance, and acceptance in natural and organic formulations.[2][3] This guide provides a comparative analysis of this compound against other common cosmetic preservatives, including parabens, phenoxyethanol, and formaldehyde-releasers. The comparison focuses on antimicrobial efficacy, mechanisms of action, safety profiles, and formulation considerations, supported by quantitative data and standardized experimental protocols.

Mechanism of Action

Preservatives function by inhibiting microbial growth through various mechanisms. This compound, an aromatic alcohol, primarily acts by disrupting the integrity of the microbial cell membrane, which leads to the leakage of cellular components and ultimately cell death.[4][5][6] This mechanism is common to many alcohol-based preservatives. Other preservatives, such as parabens, are thought to interfere with membrane transport and inhibit the synthesis of DNA, RNA, and key enzymes. Formaldehyde-releasers function by slowly releasing formaldehyde, a potent biocide that cross-links proteins and nucleic acids.

cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Membrane_Intact Intact Membrane Membrane_Disrupted Disrupted Membrane Membrane_Intact->Membrane_Disrupted Cell_Viable Viable Cell Cell_Lysis Cell Lysis Membrane_Disrupted->Cell_Lysis Leads to Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Membrane_Intact Disrupts Integrity

Caption: Mechanism of action for this compound as a preservative.

Comparative Efficacy

The effectiveness of a preservative is determined by its ability to inhibit the growth of a broad spectrum of microorganisms at low concentrations. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for this compound and other preservatives against common cosmetic spoilage microorganisms. Lower MIC values indicate higher efficacy.

PreservativeS. aureus (mg/mL)B. subtilis (mg/mL)E. coli (mg/mL)A. flavus (mg/mL)A. fumigatus (mg/mL)A. welwitschiae (mg/mL)
This compound (BA) 0.8 - 3.20.1 - 0.80.8 - 3.21.61.6 - 3.21.6
Phenoxyethanol (PE) 0.8 - 3.20.1 - 0.80.8 - 3.21.61.6 - 3.20.8
Methylparaben (MP) 0.8 - 3.20.1 - 0.80.8 - 3.20.05 - 0.20.05 - 0.20.05 - 0.2
Propylparaben (PP) >3.20.1 - 0.8>3.21.61.6 - 3.20.05
Data synthesized from a study on microorganisms isolated from contaminated cosmetics.[7][8]
Data Presentation: General Preservative Characteristics

This table provides a comparative overview of key characteristics for different preservative classes.

CharacteristicThis compoundParabens (e.g., Methyl-, Propyl-)PhenoxyethanolFormaldehyde-Releasers (e.g., DMDM Hydantoin)
Typical Use Level 0.5% - 1.0%[9]0.1% - 0.4%0.25% - 1.0%[10]0.1% - 0.6%
Optimal pH Range < 5.0 for best activity, but effective up to 7.0[9][10][11]3.0 - 8.03.0 - 12.0[10]3.0 - 10.0
Spectrum of Activity Good against bacteria, moderate against fungi.[11][12]Broad spectrum, more effective against fungi.[13]Broad spectrum, particularly effective against Gram-negative bacteria.[14]Very broad spectrum against bacteria, yeast, and mold.[14]
Regulatory Status Max 1% in EU as preservative.[2] Listed as a fragrance allergen.[2]Use is restricted in some countries/product types due to endocrine disruption concerns.[15][16]Max 1% in EU.Heavily restricted or banned in some regions (e.g., EU) due to formaldehyde's classification as a carcinogen.[15][16]
Natural Origin Can be naturally derived from fruits and plants.[17]Synthetic.Synthetic.Synthetic.

Safety and Toxicological Profile

This compound: Generally considered safe for topical use within permitted concentrations (up to 1% in the EU).[2][3] However, it can be a mild irritant and, in rare cases, cause contact allergies.[18][19][20] It is listed as one of 26 fragrance allergens in the EU that must be declared on the label.[2]

Parabens: Have faced public scrutiny due to studies suggesting potential endocrine-disrupting activity.[14][15] While regulatory bodies like the SCCS have deemed some parabens safe at current concentration limits, consumer perception has led to a demand for "paraben-free" products.[12][16]

Phenoxyethanol: Often used as an alternative to parabens and is considered safe at concentrations up to 1%.[14] It has a low potential for sensitization.

Formaldehyde-Releasers: These are effective preservatives but are controversial due to the release of formaldehyde, a known human carcinogen.[15] Their use is highly restricted in many regions, including the European Union.[16]

Preservative Preservative Class BA This compound Preservative->BA Parabens Parabens Preservative->Parabens Phenoxy Phenoxyethanol Preservative->Phenoxy Formaldehyde Formaldehyde- Releasers Preservative->Formaldehyde BA_Safety Mild Irritant/ Fragrance Allergen BA->BA_Safety associated with Parabens_Safety Endocrine Disruption Concerns Parabens->Parabens_Safety associated with Phenoxy_Safety Low Sensitization Potential Phenoxy->Phenoxy_Safety associated with Formaldehyde_Safety Releases Formaldehyde (Carcinogen) Formaldehyde->Formaldehyde_Safety associated with Safety Key Safety Consideration

Caption: Key safety considerations for preservative classes.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - ISO 11930

The ISO 11930 standard is a globally recognized method for evaluating the antimicrobial protection of a cosmetic product.[21][22]

Objective: To assess the efficacy of the preservative system by challenging the product with a known concentration of specific microorganisms and monitoring their survival over time.[1][23]

Methodology:

  • Preparation: The cosmetic product is divided into five separate, inoculated containers. A preliminary check for microbial contamination of the product is performed.[22]

  • Inoculation: Each container is inoculated with one of five specified microorganism strains (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) at a high concentration (typically >1x10⁵ CFU/g or ml).[21][23]

  • Incubation: The inoculated products are held at a controlled temperature (e.g., room temperature) for a period of 28 days.[21]

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), samples are taken from each container.[23] The number of surviving microorganisms is determined using standard dilution and plating techniques.

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point and for each microorganism.

  • Acceptance Criteria (Criteria A): For bacteria, a ≥ 3 log reduction by day 7 is required, with no subsequent increase. For C. albicans (yeast), a ≥ 1 log reduction by day 7 is needed, with no increase. For A. brasiliensis (mold), no increase from the initial count at day 14 and at least a 1 log reduction by day 28 is required.[21]

Start Start: Product Sample Inoculate Inoculate with Microorganisms (5 strains, >10^5 CFU/mL) Start->Inoculate Incubate Incubate for 28 Days Inoculate->Incubate Sample_7 Sample at Day 7 Incubate->Sample_7 Sample_14 Sample at Day 14 Incubate->Sample_14 Sample_28 Sample at Day 28 Incubate->Sample_28 Enumerate Enumerate Survivors (Plate Counts) Sample_7->Enumerate Sample_14->Enumerate Sample_28->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare to ISO 11930 Criteria Calculate->Compare End End: Pass/Fail Compare->End

Caption: Experimental workflow for the ISO 11930 Challenge Test.

Conclusion

The selection of a preservative system is a multifactorial decision involving efficacy, safety, formulation compatibility, regulatory compliance, and consumer perception. This compound offers a balanced profile, providing moderate, broad-spectrum antimicrobial activity with a favorable safety profile and acceptance in the growing "clean beauty" market.[2] While it may not be as potent as some synthetic alternatives like formaldehyde-releasers, it avoids their significant health concerns.[15] Compared to parabens, it circumvents the issue of perceived endocrine disruption.[12] Its efficacy can be enhanced when used in combination with other preservatives, allowing formulators to create robust, safe, and consumer-friendly products.[2] Ultimately, rigorous efficacy testing, such as the ISO 11930 challenge test, is essential to validate the performance of any chosen preservative system within the final cosmetic formulation.

References

A Comparative Guide to Pharmaceutical Preservatives: Benzyl Alcohol vs. Chlorobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of multi-dose pharmaceutical products, the prevention of microbial contamination is paramount to ensure patient safety and product integrity. This guide provides a detailed, data-driven comparison of two commonly utilized antimicrobial preservatives: benzyl alcohol and chlorobutanol. We will delve into their efficacy, stability, and toxicological profiles, supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable preservative for your formulation needs.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical characteristics of each preservative is crucial for their effective application in pharmaceutical formulations.

PropertyThis compoundChlorobutanol
Chemical Name Phenylmethanol1,1,1-Trichloro-2-methyl-2-propanol
Molecular Formula C₇H₈OC₄H₇Cl₃O
Molecular Weight 108.14 g/mol 177.46 g/mol
Appearance Colorless liquid with a faint, aromatic odorWhite, crystalline powder with a camphoraceous odor
Solubility Sparingly soluble in water; miscible with alcohol, ether, and chloroform.[1]Slightly soluble in water; freely soluble in alcohol, ether, and chloroform.[1]
Typical Concentration Up to 2.0% v/v[1]Up to 0.5% w/v[1][2]

Antimicrobial Efficacy: A Quantitative Comparison

The primary role of a preservative is to inhibit microbial growth. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against USP <51> Challenge Organisms

MicroorganismATCC StrainThis compound (µg/mL)Chlorobutanol (µg/mL)
Staphylococcus aureus6538251250[1]
Escherichia coli873920001250[1]
Pseudomonas aeruginosa902720001250[1]
Candida albicans1023125002500[1]
Aspergillus brasiliensis1640450002500[1]

Note: MIC values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

This compound exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus at a low concentration.[3] Chlorobutanol, on the other hand, demonstrates a broader and more consistent efficacy against Gram-negative bacteria and fungi at its typical use concentration.[1][4]

Stability Profile

The chemical stability of a preservative is critical for maintaining its efficacy throughout the product's shelf life.

FactorThis compoundChlorobutanol
pH Stability Optimum activity below pH 5; little activity above pH 8.[3]More stable in acidic conditions (pH 3-5); degrades in neutral and alkaline conditions.[1]
Thermal Stability Aqueous solutions can be sterilized by autoclaving, though some oxidation to benzaldehyde may occur.[3]Can be lost during autoclaving, with approximately 30% loss at pH 5.
Oxidation Slowly oxidizes in air to benzaldehyde and benzoic acid.[3]Not prone to oxidation.
Volatility Low vapor pressure.Volatile and can be lost through sublimation.
Incompatibilities Incompatible with oxidizing agents, strong acids, and some nonionic surfactants (e.g., polysorbate 80). Can be sorbed by some plastics like polyethylene.[3]Incompatible with plastic vials, rubber stoppers, and some polymers. Its activity can be reduced by polysorbate 80.

Toxicological Overview

A thorough understanding of the toxicological profile of a preservative is essential for ensuring patient safety.

AspectThis compoundChlorobutanol
General Toxicity Considered to have low acute toxicity in adults.[5]Incidence of toxicity appears to be low, but can occur with continued high-dose exposure.[6][7]
Specific Concerns Associated with "gasping syndrome" in neonates, a fatal condition.[5][8] Therefore, its use in this population is contraindicated. Can cause skin and eye irritation at higher concentrations.[3]Can cause eye irritation and corneal surface damage at a concentration of 0.5% w/v in animal studies.[1] Caution is advised in patients with hepatic or renal dysfunction due to a lack of pharmacokinetic data.[6][7]
Metabolism Oxidized to benzoic acid, conjugated with glycine in the liver, and excreted as hippuric acid.[5]Pharmacokinetic data in humans is limited.

Experimental Protocols

Antimicrobial Effectiveness Test (AET) - USP <51>

This test evaluates the efficacy of the preservative system in the final product.

AET_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) ~1x10^8 CFU/mL start->prep_inoculum inoculate Inoculate Product (0.5-1.0% v/v) Initial Conc: 1x10^5 - 1x10^6 CFU/mL prep_inoculum->inoculate product Product Sample product->inoculate incubate Incubate at 20-25°C for 28 days inoculate->incubate enumerate Enumerate Viable Microorganisms (Days 0, 7, 14, 28) incubate->enumerate calculate Calculate Log Reduction enumerate->calculate compare Compare to USP <51> Criteria calculate->compare end End compare->end

Antimicrobial Effectiveness Test (AET) Workflow.

Methodology:

  • Preparation of Inoculum: Standardized cultures of S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.

  • Enumeration: At specified intervals (typically 0, 7, 14, and 28 days), aliquots are removed, and the number of viable microorganisms is determined using standard plate count methods.

  • Evaluation: The log reduction in the concentration of viable microorganisms is calculated for each time point and compared against the acceptance criteria defined in USP <51> for the specific product category.

Stability-Indicating Assay

This method quantifies the preservative and detects any degradation products.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Guidelines) start Start sample Formulation Sample start->sample standard Preservative Standard start->standard prepare_solutions Prepare Sample and Standard Solutions sample->prepare_solutions standard->prepare_solutions inject Inject into HPLC or GC System prepare_solutions->inject separate Chromatographic Separation inject->separate detect Detect and Quantify (e.g., UV, FID) separate->detect validate Validate for Specificity, Linearity, Accuracy, Precision detect->validate forced_degradation Forced Degradation Studies validate->forced_degradation end End forced_degradation->end

Stability-Indicating Assay Workflow.

Methodology (Example using HPLC):

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of a phosphate buffer and an organic solvent like methanol.

  • Standard and Sample Preparation: Standard solutions of the preservative and samples of the formulation are prepared in a suitable diluent.

  • Chromatography: The prepared solutions are injected into an HPLC system equipped with an appropriate column (e.g., C18).

  • Detection: The eluent is monitored at a specific wavelength (e.g., 210 nm for chlorobutanol or 254 nm for this compound) to detect and quantify the preservative and any degradation products.

  • Validation: The method is validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Forced degradation studies are performed to ensure the method is stability-indicating.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the preservative to cause cell death.

MTT_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Cell Adhesion (24h) seed_cells->incubate_adhesion add_preservative Add Preservative (Various Concentrations) incubate_adhesion->add_preservative incubate_treatment Incubate (24h) add_preservative->incubate_treatment add_mtt Add MTT Solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize measure_absorbance Measure Absorbance (~570 nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

MTT Cytotoxicity Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells (e.g., human fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the preservative for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Postulated Toxicological Signaling Pathways

The precise molecular mechanisms underlying the toxicity of these preservatives are still under investigation. However, based on available data, simplified potential pathways can be proposed.

This compound Neurotoxicity

Acute this compound intoxication has been associated with central nervous system effects. This may involve the modulation of key neurotransmitter systems.

Benzyl_Alcohol_Toxicity cluster_cns Central Nervous System cluster_effects Cellular and Systemic Effects BA This compound (High Concentration) NMDA_R NMDA Receptor BA->NMDA_R Impairment Dopamine_N Dopamine Neurons BA->Dopamine_N Impairment GABA_P GABAergic Pathway BA->GABA_P Impairment Excitotoxicity Altered Neuronal Excitability NMDA_R->Excitotoxicity Neurotransmission Impaired Neurotransmission Dopamine_N->Neurotransmission GABA_P->Neurotransmission Clinical_Signs Clinical Signs: Respiratory Depression, Hypotension, Convulsions, Paralysis Excitotoxicity->Clinical_Signs Neurotransmission->Clinical_Signs

Postulated Neurotoxic Effects of this compound.
Chlorobutanol Organ Toxicity

Chlorobutanol has been observed to cause liver and kidney damage in animal studies. One proposed mechanism involves its effect on the arachidonic acid pathway, which could lead to cellular stress and damage.

Chlorobutanol_Toxicity cluster_cellular Cellular Level cluster_organ Organ Level CB Chlorobutanol AA_Pathway Arachidonic Acid Pathway CB->AA_Pathway Adverse Effect on Cell_Stress Cellular Stress AA_Pathway->Cell_Stress Liver Liver Cell_Stress->Liver Kidney Kidney Cell_Stress->Kidney Liver_Damage Hepatotoxicity Liver->Liver_Damage Kidney_Damage Nephrotoxicity Kidney->Kidney_Damage

Postulated Organotoxic Effects of Chlorobutanol.

Conclusion

Both this compound and chlorobutanol are effective pharmaceutical preservatives, each with a distinct profile of advantages and disadvantages. The choice between them is highly dependent on the specific requirements of the formulation.

  • This compound is a suitable option for formulations with an acidic pH, particularly where potent action against Gram-positive bacteria is required. However, its contraindication in neonatal products is a significant limitation.[1]

  • Chlorobutanol offers a broader spectrum of activity at its typical use concentration, but its instability in neutral to alkaline conditions and potential for eye irritation must be carefully considered.[1]

Ultimately, a thorough evaluation of the drug product's characteristics, including its pH, route of administration, target patient population, and packaging components, is essential for the selection of the most appropriate preservative. This guide provides the foundational data and experimental frameworks to support this critical decision-making process.

References

A Comparative Guide to the Validation of Analytical Methods for Benzyl Alcohol in Injectables

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of benzyl alcohol in injectable pharmaceutical formulations. Recognizing the diverse analytical landscape, this document also presents a comparative assessment of alternative techniques, namely Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental protocols and validation data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Introduction to Analytical Method Validation

This compound is a widely used antimicrobial preservative in injectable drug products. Its concentration must be carefully controlled to ensure product safety and efficacy. Accurate and reliable analytical methods are therefore crucial for the quality control of these formulations. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most prevalent technique for the analysis of this compound in injectable formulations due to its high specificity, sensitivity, and adaptability. A variety of HPLC methods have been developed and validated, employing different stationary phases, mobile phases, and detection wavelengths.

The following table summarizes the key parameters of several validated RP-HPLC methods for the determination of this compound. This comparison is intended to highlight the range of chromatographic conditions that can be successfully employed.

Parameter Method 1 Method 2 Method 3
Stationary Phase Zorbax StableBond C18 (250 x 4.6 mm, 5 µm)[5]Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[6]Kromasil 100-5 C8 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[5]Acetonitrile:50mM Triethylamine (70:30, v/v)[6]Gradient with A: pH 2.5 Phosphate Buffer:Methanol (80:20) and B: pH 2.5 Phosphate Buffer:Methanol (10:90)[7]
Flow Rate 2.0 mL/min[5]1.0 mL/min[6]1.5 mL/min[7]
Detection Wavelength 254 nm[5]220 nm[6]254 nm[7]
Linearity (Range) Not Specified (r > 0.99927)[5]160-240 µg/mL (r = 0.9995)[6]Not Specified
Accuracy (% Recovery) 98.76 - 101.22%[5]98.91 - 99.79%[6]Not Specified
Precision (%RSD) < 0.97%[5]< 0.67%[6]< 2.0%[7]
LOD Not Specified0.86 µg/mL[6]Not Specified
LOQ Not Specified2.5 µg/mL[6]Not Specified

Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the determination of this compound in injectables. The choice of method often depends on the available instrumentation, the complexity of the sample matrix, and the specific requirements of the analysis.

This table provides a comparative overview of HPLC, Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of this compound.

Parameter HPLC Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
Specificity High; can separate this compound from its degradation products and other excipients.[5][6][7]High; excellent separation of volatile compounds.[1][2][5][8]Low; susceptible to interference from other UV-absorbing compounds in the matrix.[3]
Sensitivity High (LOD typically in the sub-µg/mL range).[6]Very High (LOD can be in the ng/mL or even pg/mL range).[1][5]Moderate (LOD typically in the µg/mL range).[9][10]
Linearity (Typical Range) Wide linear range.[5][6]Wide linear range.[1][5]Narrower linear range compared to chromatographic methods.[9][10]
Sample Preparation Simple dilution is often sufficient.May require extraction or derivatization for non-volatile matrices.Simple dilution is typical.
Instrumentation Cost Moderate to HighModerate to HighLow
Analysis Time Typically 5-15 minutes per sample.[6]Can be longer than HPLC, depending on the temperature program.Very fast, typically less than a minute per sample.
Validation Data (Example) Linearity: r > 0.999[5][6]Accuracy: 98-102%[5][6]Precision: RSD < 2%[5][6][7]Linearity: r > 0.999[1][5]Accuracy: 98-105%[5]Precision: RSD < 5%[5]Linearity: r > 0.999[9][10]Accuracy: Not always reportedPrecision: Not always reported

Experimental Protocols

This protocol is based on a typical reversed-phase HPLC method for the determination of this compound in an injectable formulation.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • This compound reference standard

  • Injectable drug product containing this compound

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a filtered and degassed mixture of Water, Acetonitrile, and Glacial Acetic Acid in the ratio of 760:240:5 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1000 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately dilute the injectable formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

6. System Suitability:

  • Inject the standard solution at least five times.

  • The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

7. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

1. Acid Degradation:

  • Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).

  • Neutralize the solution with 0.1 M NaOH and dilute to the initial concentration with the mobile phase before analysis.

2. Base Degradation:

  • Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period.

  • Neutralize the solution with 0.1 M HCl and dilute to the initial concentration with the mobile phase.

3. Oxidative Degradation:

  • Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Dilute to the initial concentration with the mobile phase before analysis.

4. Thermal Degradation:

  • Expose the solid drug product or the drug solution to dry heat (e.g., 80°C) for a specified period.

  • Dissolve or dilute the sample in the mobile phase to the initial concentration.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.

  • Dilute to the initial concentration with the mobile phase if necessary.

After each stress condition, analyze the samples using the validated HPLC method to assess the degradation of this compound and the specificity of the method in separating the analyte peak from any degradation products.

Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Analytical Method Protocol start->protocol validation_plan Prepare Validation Plan (ICH Q2) protocol->validation_plan specificity Specificity (Forced Degradation) validation_plan->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability data_analysis Data Analysis & Evaluation system_suitability->data_analysis validation_report Validation Report Generation data_analysis->validation_report end End: Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Pathway benzyl_alcohol This compound benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Oxidation other_degradants Other Degradation Products benzyl_alcohol->other_degradants benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Further Oxidation acid Acid Hydrolysis (e.g., HCl, Heat) base Base Hydrolysis (e.g., NaOH, Heat) oxidation Oxidation (e.g., H2O2) heat Thermal Stress (e.g., 80°C) light Photolytic Stress (UV/Vis Light)

Caption: Forced Degradation Pathways of this compound.

References

A Comparative Study of Benzyl Alcohol Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, benzyl alcohol and its derivatives are indispensable building blocks and versatile intermediates. Their utility spans a wide array of applications, from serving as robust protecting groups to participating in intricate cross-coupling reactions. The electronic and steric properties of the benzyl moiety can be finely tuned through aromatic substitution, offering a powerful tool for modulating reactivity and achieving desired chemical transformations.

This guide provides an objective, data-driven comparison of the performance of various this compound derivatives in several key synthetic applications. The information presented herein is intended to assist researchers in selecting the optimal this compound derivative and reaction conditions for their specific synthetic challenges.

Benzyl Derivatives as Protecting Groups for Alcohols

The benzyl group (Bn) is a cornerstone of protecting group chemistry, prized for its general stability under a wide range of acidic and basic conditions.[1] Derivatives such as the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers offer a spectrum of lability, allowing for strategic and orthogonal deprotection schemes in complex syntheses.[2]

The primary distinction in the reactivity of these protecting groups lies in their susceptibility to acidic and oxidative cleavage, which is governed by the electron-donating nature of the methoxy substituents. The increased electron density on the aromatic ring of PMB and DMB ethers facilitates their removal under milder conditions compared to the unsubstituted benzyl group.[2]

Table 1: Comparative Performance of Benzyl Derivatives in the Protection of Primary Alcohols [2]

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
DMB2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 6 h85 - 95
PMBp-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
BnBenzyl bromide (Bn-Br)NaH, THF, 0 °C to rt4 - 12 h90 - 98

Table 2: Orthogonal Deprotection of Benzyl-type Protecting Groups [2]

Protecting GroupDeprotection Conditions
DMBMild acidic conditions (e.g., 1% TFA in CH₂Cl₂)
PMBOxidative cleavage (e.g., DDQ, CAN)
BnCatalytic hydrogenolysis (e.g., H₂, Pd/C)

Experimental Protocols

Protocol 1: General Procedure for the Benzylation of an Alcohol [3]

  • To a stirred mixture of the alcohol (1 equivalent) and solid potassium hydroxide pellets (2-3 equivalents) in a round-bottom flask, add benzyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred vigorously at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure benzyl ether.

Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis [1]

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Diagram 1: Orthogonal Deprotection Strategy

G compound Molecule with DMB, PMB, and Bn Protected Alcohols DMB_cleaved DMB group removed compound->DMB_cleaved Mild Acid (e.g., 1% TFA) PMB_cleaved PMB group removed DMB_cleaved->PMB_cleaved Oxidant (e.g., DDQ) Bn_cleaved Bn group removed PMB_cleaved->Bn_cleaved H2, Pd/C G start Start setup Assemble glassware (three-necked flask, condenser) start->setup reagents Add this compound, naphthalene, and dioxane setup->reagents atmosphere Evacuate and backfill with Nitrogen reagents->atmosphere heat Heat to 80 °C atmosphere->heat catalyst Add Fe(NO3)3·9H2O heat->catalyst reaction Monitor reaction (GC or TLC) catalyst->reaction workup Cool, quench with water, and extract reaction->workup Complete purify Purify by column chromatography workup->purify end End purify->end G Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Bn-OPiv NiII_Bn R-Bn-Ni(II)L_n(OPiv) OxAdd->NiII_Bn Transmetal Transmetalation NiII_Bn->Transmetal ArB(OR)2 NiII_Ar R-Bn-Ni(II)L_n(Ar) Transmetal->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product R-Bn-Ar RedElim->Product G start Start mix Mix this compound, Amine, and Pd Catalyst start->mix heat_pressurize Heat under Oxygen Atmosphere mix->heat_pressurize reaction Monitor Reaction Progress heat_pressurize->reaction filter Cool and Filter to Remove Catalyst reaction->filter Complete concentrate Concentrate Filtrate filter->concentrate product Imine Product concentrate->product

References

A Comparative Guide to Benzyl Alcohol and Other Aromatic Alcohols as Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the selection of an appropriate solvent is a critical decision that profoundly impacts the stability, efficacy, and safety of the final drug product. Among the various options, aromatic alcohols, particularly benzyl alcohol, are frequently employed for their versatile solvent properties and antimicrobial attributes. This guide provides an in-depth comparison of the performance of this compound against other aromatic alcohols, namely phenethyl alcohol and cinnamyl alcohol, supported by illustrative experimental data and detailed methodologies.

Executive Summary

This compound stands out as a widely used solvent and preservative in pharmaceutical preparations due to its favorable balance of polarity, low toxicity, and low vapor pressure.[1] It effectively solubilizes a range of active pharmaceutical ingredients (APIs) and exhibits bacteriostatic properties.[2] However, alternative aromatic alcohols like phenethyl alcohol and cinnamyl alcohol present distinct characteristics that may be advantageous for specific formulation challenges. Phenethyl alcohol is noted for its greater surface activity and hydrophobicity compared to this compound, while cinnamyl alcohol offers a different aromatic character and has been investigated for various biological activities.[3][4] The choice among these solvents necessitates a thorough evaluation of their solvent capacity, antimicrobial efficacy, and toxicity profile in the context of the intended application.

Data Presentation

Table 1: Physical and Chemical Properties of Selected Aromatic Alcohols
PropertyThis compoundPhenethyl AlcoholCinnamyl Alcohol
Chemical Formula C₇H₈OC₈H₁₀OC₉H₁₀O
Molecular Weight 108.14 g/mol 122.17 g/mol 134.18 g/mol
Appearance Colorless liquidColorless liquidColorless to pale yellow liquid
Odor Mild, aromaticFloral, rose-likeHyacinth-like
Boiling Point 205.3 °C219-221 °C250-258 °C
Solubility in Water 4.29 g/100 mL (25 °C)[5]~2 g/100 mLSparingly soluble
logP (Octanol-Water) 1.11.361.94
Table 2: Illustrative Solubility of a Model API (Naproxen)
SolventSolubility (mg/mL) at 25°C
This compound350
Phenethyl Alcohol280
Cinnamyl Alcohol210

Note: The data in this table is illustrative and intended for comparative purposes. Actual solubility will vary depending on the specific API and experimental conditions.

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) as a Preservative
MicroorganismThis compound (mg/mL)Phenethyl Alcohol (mg/mL)Cinnamyl Alcohol (mg/mL)
Escherichia coli10812
Staphylococcus aureus547
Aspergillus niger202530
Candida albicans151218

Note: The data in this table is illustrative and based on general trends. Actual MIC values can vary significantly based on formulation and test conditions.[6][7]

Table 4: Illustrative Cytotoxicity (IC₅₀) in Human Dermal Fibroblasts (HDFs)
SolventIC₅₀ (mg/mL) after 24h exposure
This compound5.5
Phenethyl Alcohol3.8
Cinnamyl Alcohol2.1

Note: The data in this table is illustrative. Actual IC₅₀ values will depend on the specific cell line and experimental setup.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of an API in the selected aromatic alcohols.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound, Phenethyl alcohol, Cinnamyl alcohol (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the API to a glass vial.

  • Add a known volume of the respective aromatic alcohol to the vial.

  • Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.

  • Calculate the solubility in mg/mL.

Antimicrobial Effectiveness Testing (AET)

This protocol is a modification of the USP <51> method to assess the preservative efficacy of the aromatic alcohols.[9][10]

Materials:

  • Test formulation containing the aromatic alcohol at a specified concentration.

  • Cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Sterile saline solution.

  • Soybean-Casein Digest Agar and Sabouraud Dextrose Agar.

  • Incubator.

Procedure:

  • Prepare standardized inoculums of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.[9]

  • Inoculate separate containers of the test formulation with each microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Store the inoculated containers at 22.5 ± 2.5 °C.[9]

  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.

  • Incubate the plates and count the colonies.

  • Calculate the log reduction in microbial count from the initial inoculum. The acceptance criteria are based on the log reduction at each time point as specified in USP <51>.

Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the aromatic alcohol that inhibits cell viability by 50% (IC₅₀).[2][11][12]

Materials:

  • Human Dermal Fibroblast (HDF) cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • This compound, Phenethyl alcohol, Cinnamyl alcohol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed HDF cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of each aromatic alcohol in the cell culture medium.

  • Remove the existing medium from the cells and add the different concentrations of the test solutions. Include a vehicle control (medium with the highest concentration of any co-solvent used, if applicable) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified exposure time (e.g., 24 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

G cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Optimization & Final Selection API Properties Define API Physicochemical Properties (pKa, logP, etc.) Literature Review Literature & Database Search for Potential Solvents API Properties->Literature Review Dosage Form Define Target Dosage Form & Route Dosage Form->Literature Review Solubility Studies Solubility Screening in Selected Solvents Literature Review->Solubility Studies Compatibility Studies API-Excipient Compatibility (DSC, HPLC) Solubility Studies->Compatibility Studies Preliminary Stability Short-term Stability in Lead Formulations Compatibility Studies->Preliminary Stability Formulation Optimization DOE to Optimize Solvent Concentration Preliminary Stability->Formulation Optimization Performance Testing In Vitro Release/ Permeation Studies Formulation Optimization->Performance Testing Final Selection Final Solvent Selection & Justification Performance Testing->Final Selection

Caption: A logical workflow for solvent selection in pharmaceutical formulation.

G This compound This compound ROS Production Increased Reactive Oxygen Species (ROS) This compound->ROS Production Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondrial Damage Mitochondrial Membrane Potential Depolarization ROS Production->Mitochondrial Damage Caspase9 Caspase-9 Activation Mitochondrial Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Phenethyl Alcohol Phenethyl Alcohol Membrane Interaction Interaction with Cell Membrane Lipids Phenethyl Alcohol->Membrane Interaction Permeability Increase Increased Membrane Permeability Membrane Interaction->Permeability Increase Ion Leakage Efflux of Intracellular Ions (e.g., K+) Permeability Increase->Ion Leakage Metabolic Disruption Disruption of Cellular Metabolism & DNA Synthesis Permeability Increase->Metabolic Disruption Cell Death Cell Death Ion Leakage->Cell Death Metabolic Disruption->Cell Death

References

Cross-reactivity and allergenicity of benzyl alcohol compared to other fragrance components

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cross-reactivity and allergenicity of benzyl alcohol against other common fragrance components reveals its classification as a weak sensitizer. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies for key assays, and a look into the molecular pathways of fragrance-induced allergic contact dermatitis.

This compound, a common ingredient in fragrances and personal care products, demonstrates a lower allergenic potential compared to many other fragrance components.[1][2] Experimental data from in vivo and in vitro studies, including the murine Local Lymph Node Assay (LLNA) and the human Cell Line Activation Test (h-CLAT), consistently categorize this compound as a weak sensitizer.[1] Despite its widespread use, reported cases of allergic contact dermatitis to this compound are relatively rare.[3][4]

Comparative Allergenicity of Fragrance Components

The sensitizing potential of a chemical is often quantified by its EC3 value (Effective Concentration for a 3-fold stimulation index) in the LLNA. A lower EC3 value indicates a stronger sensitizer. While a comprehensive database directly comparing a wide range of fragrance allergens is not singularly available, data compiled from various studies allows for a comparative assessment.

Fragrance ComponentCAS NumberLLNA EC3 Value (%)Sensitization Potentialh-CLAT Data (Qualitative)
This compound 100-51-6 >50 (Negative in some studies) [1][5]Weak/Non-sensitizer [1]Negative/Weak Positive [5]
Cinnamal104-55-20.4StrongPositive
Isoeugenol97-54-10.5StrongPositive
Oakmoss Absolute90028-68-50.6StrongNot Widely Available
Cinnamyl Alcohol104-54-11.3ModeratePositive
Geraniol106-24-14.9ModeratePositive
Eugenol97-53-05.0ModeratePositive
Linalool78-70-621.0WeakPositive
Limonene5989-27-5>50 (oxidized form is sensitizing)Weak (unoxidized)Positive (oxidized)

Note: EC3 and h-CLAT data are compiled from various sources. The sensitizing potential of some substances, like limonene and linalool, can increase upon oxidation.[6][7]

Cross-Reactivity Profile of this compound

Cross-reactivity occurs when the immune system reacts to a substance that is structurally similar to the primary allergen. This compound has been reported to have potential cross-reactivity with Balsam of Peru and its constituents, which include benzyl cinnamate and benzyl benzoate.[3][4][8] Patients sensitized to Balsam of Peru may also react to this compound.[4][8]

Experimental Protocols for Allergenicity Testing

Standardized assays are crucial for determining the skin sensitization potential of fragrance ingredients. The following are detailed protocols for the Local Lymph Node Assay (LLNA) and the Human Cell Line Activation Test (h-CLAT).

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. An increased proliferation, measured by the incorporation of a radiolabeled marker, indicates a sensitization response.[9]

Experimental Workflow:

LLNA_Workflow cluster_prep Preparation cluster_application Application cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis prep Prepare test substance in a suitable vehicle (e.g., acetone:olive oil) animals Group CBA/J mice (n=4-5 per group) prep->animals application Apply 25 µL of test substance or vehicle control to the dorsum of each ear for 3 consecutive days animals->application injection On day 5, inject mice intravenously with 3H-methyl thymidine application->injection sacrifice Euthanize mice after 5 hours injection->sacrifice dissection Excise auricular lymph nodes sacrifice->dissection cell_suspension Prepare single-cell suspensions of lymph node cells dissection->cell_suspension scintillation Measure 3H-methyl thymidine incorporation via liquid scintillation counting cell_suspension->scintillation si Calculate Stimulation Index (SI) = DPM per test group / DPM per vehicle control group scintillation->si ec3 Determine EC3 value (concentration resulting in an SI of 3) si->ec3

Caption: Workflow of the murine Local Lymph Node Assay (LLNA).

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that assesses the skin sensitization potential of chemicals by measuring the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1). Upregulation of these markers is associated with dendritic cell activation, a key event in the skin sensitization pathway.

Experimental Workflow:

hCLAT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_staining Staining and Analysis cluster_analysis Data Analysis cell_culture Culture THP-1 cells to an appropriate density incubation Incubate THP-1 cells with various concentrations of the test substance for 24 hours cell_culture->incubation test_substance Prepare test substance and controls (e.g., DNCB as positive control) test_substance->incubation harvest Harvest and wash cells incubation->harvest staining Stain cells with fluorescently labeled antibodies for CD86 and CD54 harvest->staining flow_cytometry Analyze marker expression using flow cytometry staining->flow_cytometry rfi Calculate Relative Fluorescence Intensity (RFI) flow_cytometry->rfi ec150_ec200 Determine EC150 (for CD86) and EC200 (for CD54) values rfi->ec150_ec200 classification Classify substance based on RFI thresholds ec150_ec200->classification

Caption: Workflow of the Human Cell Line Activation Test (h-CLAT).

Signaling Pathways in Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is a Type IV delayed-type hypersensitivity reaction. The process is initiated by the binding of small chemical allergens (haptens), such as some fragrance components, to skin proteins, forming a hapten-protein complex. This complex is then recognized by antigen-presenting cells (Langerhans cells), leading to the activation of T-cells and an inflammatory response upon subsequent exposure.

A key signaling pathway involved is the Keap1-Nrf2 pathway, which is activated by electrophilic substances. Many fragrance allergens are electrophiles or can be metabolized to become reactive electrophiles (prohaptens).

ACD_Signaling_Pathway cluster_initiation Initiation Phase cluster_apc Antigen Presentation cluster_sensitization Sensitization cluster_elicitation Elicitation Phase (Re-exposure) hapten Fragrance Allergen (Hapten) complex Hapten-Protein Complex hapten->complex protein Skin Protein protein->complex lc Langerhans Cell (APC) complex->lc uptake and processing mhc MHC-II lc->mhc presents antigen t_cell Naive T-Cell mhc->t_cell activates t_helper Activated T-Helper Cell t_cell->t_helper memory_t Memory T-Cell t_helper->memory_t re_t_cell Memory T-Cell Activation memory_t->re_t_cell recognizes re_hapten Fragrance Allergen re_complex Hapten-Protein Complex re_hapten->re_complex re_lc Langerhans Cell re_complex->re_lc re_lc->re_t_cell cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) re_t_cell->cytokines inflammation Inflammation (ACD Symptoms) cytokines->inflammation

References

A comparative study on the photooxidation of benzyl alcohol using different photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of benzyl alcohol to benzaldehyde is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Traditional methods often rely on stoichiometric oxidants that are hazardous and generate significant waste. Photocatalysis offers a green and sustainable alternative, utilizing light energy to drive this conversion under mild conditions. This guide provides a comparative analysis of different photocatalysts for the photooxidation of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable catalyst for their applications.

Performance Comparison of Photocatalysts

The efficiency of a photocatalyst in the oxidation of this compound is primarily evaluated by two key metrics: the conversion of this compound and the selectivity towards benzaldehyde. The following table summarizes the performance of various photocatalysts under different experimental conditions as reported in the literature.

PhotocatalystSupport/ModificationLight SourceSolventReaction Time (h)This compound Conversion (%)Benzaldehyde Selectivity (%)Apparent Quantum Yield (AQY) (%)Reference
TiO₂-Based Iridium (Ir)High-pressure Hg lampSolvent-free6<10>90-[1]
Gold (Au)Flashing lightAcetonitrile---~0.2-0.8[2]
Platinum (Pt)UV and Visible lightToluene8~20 (UV), ~9 (Visible)≥99-[3]
Palladium-Zinc (Pd-Zn)Not SpecifiedSolvent-freeNot Specified5581-[4]
g-C₃N₄-Based Iron(III) Oxide (Fe₂O₃)UV lightAcetonitrile42070-[5]
Palladium (Pd)Not SpecifiedSolvent-free6>95>70-[6]
Vanadyl (VO)Visible lightNot SpecifiedNot SpecifiedHighHigh-[7]
Carbon Nanodots (CDs)Visible light (>400 nm)Water/Benzyl alcoholNot Specified---[8]
Quantum Dots Cadmium Sulfide (CdS)405 nm laserD₂O/d₄-MeOH10-99~1 (EQE)[9]
CdS/Ti₃C₂ QDsNot SpecifiedNot SpecifiedNot Specified9899-[10]
Carbon QDs/Cu₂OVisible lightNot SpecifiedNot Specified-90-[11]

Note: Direct comparison of catalyst performance should be approached with caution due to the significant variations in experimental conditions across different studies, including reactor geometry, light intensity, and catalyst concentration. The external quantum efficiency (EQE) is reported for CdS QDs.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of photocatalytic systems. Below are generalized methodologies for the key experiments cited in this guide.

General Procedure for Photocatalytic Oxidation of this compound

A typical experimental setup involves a photoreactor equipped with a light source, a cooling system to maintain a constant temperature, and a system for bubbling gas (e.g., oxygen or air).

  • Catalyst Suspension: The photocatalyst is suspended in the reaction solvent (or in neat this compound for solvent-free reactions) within the photoreactor. The mixture is typically stirred in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium between the catalyst surface and the reactants.

  • Reaction Initiation: The light source is turned on to initiate the photocatalytic reaction. The reaction is carried out for a predetermined duration under continuous stirring and a constant flow of an oxidant gas like O₂.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals. The catalyst is separated from the liquid phase by centrifugation or filtration.

  • Product Quantification: The concentrations of this compound and benzaldehyde in the collected samples are determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Apparent Quantum Yield (AQY) Calculation

The Apparent Quantum Yield (AQY) is a critical parameter for evaluating the efficiency of a photocatalytic reaction. It is defined as the ratio of the number of molecules of a specific product formed to the number of incident photons.

The formula for calculating AQY is as follows:

AQY (%) = (Number of molecules of product formed / Number of incident photons) x 100

The number of incident photons is typically measured using a calibrated photodiode or through chemical actinometry.

Mechanistic Insights and Visualizations

The photooxidation of this compound on a semiconductor photocatalyst surface is a complex process involving several key steps. The following diagrams illustrate the general mechanism and a typical experimental workflow.

G General Mechanism of this compound Photooxidation VB Valence Band (VB) BenzylAlcohol This compound (C₆H₅CH₂OH) VB->BenzylAlcohol Oxidation Water H₂O VB->Water •OH CB Conduction Band (CB) Oxygen Oxygen (O₂) CB->Oxygen O₂⁻• Benzaldehyde Benzaldehyde (C₆H₅CHO) BenzylAlcohol->Benzaldehyde Product Light Light (hν ≥ Ebg) Light->VB h⁺ Light->CB e⁻

Caption: General mechanism of this compound photooxidation on a semiconductor photocatalyst.

G Experimental Workflow for Photocatalyst Evaluation A Catalyst Preparation and Characterization B Photoreactor Setup A->B D Catalyst Suspension and Equilibration (Dark) B->D C Reactant Preparation (this compound, Solvent) C->B E Initiate Irradiation (Light On) D->E F Reaction Monitoring (Sampling) E->F G Sample Analysis (GC/HPLC) F->G H Data Analysis (Conversion, Selectivity, AQY) G->H

Caption: A typical experimental workflow for evaluating photocatalyst performance.

This comparative guide highlights the diverse range of photocatalysts available for the selective oxidation of this compound. While TiO₂-based materials are widely studied, g-C₃N₄ and quantum dots are emerging as highly efficient alternatives, particularly under visible light irradiation. The choice of photocatalyst will ultimately depend on the specific requirements of the application, including desired conversion and selectivity, operating conditions, and cost-effectiveness. Further research focusing on standardized testing protocols will be invaluable for enabling more direct and robust comparisons between different photocatalytic systems.

References

A Comparative Guide to the Validation of Benzyl Alcohol Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzyl alcohol in complex biological matrices like plasma, serum, and blood is critical. The selection of an appropriate extraction method is a pivotal step, directly impacting the reliability and reproducibility of analytical results. This guide provides an objective comparison of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—supported by experimental data and detailed protocols to aid in method selection and validation.

Performance Comparison of Extraction Methods

The choice of extraction method depends on various factors, including the required sensitivity, sample throughput, and available resources. The following table summarizes the quantitative performance of different methods based on validated studies.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with a water-miscible organic solvent (e.g., acetonitrile, methanol).[1][2]Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[3]Analyte is retained on a solid sorbent and then eluted with a solvent.[4][5]
Typical Recovery Analyte-dependent, potential for loss due to co-precipitation. Methanol PPT can remove >98% of protein.[2]Generally high; can be optimized by solvent choice and pH adjustment.High; a study on dog plasma reported 98.3% ± 3.0% recovery for this compound.[6]
Linearity Range N/A (Method Dependent)N/A (Method Dependent)80-640 ng injected amount (r = 0.998) reported for a plasma assay.[6]
Precision (%RSD) N/A (Method Dependent)Within-run: 2.7%, Between-run: 4.2% (for a GC-MS method in serum).[7]N/A (Method Dependent)
Limit of Detection (LOD) 50.0 - 60.0 µg/mL (HPLC-UV).[8]0.1 mg/L (GC-MS).[7]N/A (Method Dependent)
Limit of Quantification (LOQ) 70.0 - 80.0 µg/mL (HPLC-UV).[8]N/A (Method Dependent)N/A (Method Dependent)
Throughput High, suitable for 96-well plate formats.[1][9]Moderate, can be labor-intensive.Moderate to High, amenable to 96-well formats and automation.[4]
Selectivity Low, risk of matrix effects from remaining endogenous components.Moderate, can be improved with back-extraction.High, effectively removes interferences.
Cost Low (requires only solvent).Low to Moderate (requires high-purity solvents).High (requires SPE cartridges/plates).

Note: N/A (Not Available) indicates that specific data for this extraction method was not found in the provided search results, or the parameter is highly dependent on the subsequent analytical method (e.g., LC-MS, GC-MS).

Experimental Protocols and Workflows

Detailed and standardized protocols are crucial for reproducible results. Below are representative workflows and methodologies for each extraction technique.

Protein Precipitation (PPT)

PPT is a fast and simple method for removing the bulk of proteins from biological samples.[1] It is often used in high-throughput screening environments.

Methodology:

  • Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube or a well of a 96-well plate.

  • Add 300-500 µL of a cold, water-miscible organic solvent, such as acetonitrile or methanol.[1]

  • Vortex the mixture for 1-2 minutes to ensure complete protein denaturation.[9]

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte for direct injection or further processing (e.g., evaporation and reconstitution).[1]

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Workflow start Biological Sample step1 Add Precipitation Solvent (e.g., ACN) start->step1 100 µL step2 Vortex to Mix step1->step2 300 µL step3 Centrifuge to Pellet Protein step2->step3 step4 Collect Supernatant step3->step4 end Analysis (LC-MS/GC-MS) step4->end

Protein Precipitation (PPT) experimental workflow.
Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids.[3] It offers better cleanup than PPT by removing salts and other polar interferences.

Methodology:

  • Aliquot 100 µL of the biological sample into a glass tube.

  • Add an appropriate internal standard.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether).[3][6]

  • Vortex vigorously for 5-10 minutes to facilitate analyte partitioning into the organic phase.

  • Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer (top or bottom, depending on solvent density) to a clean tube.[3]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.[6]

Workflow Diagram:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Biological Sample step1 Add Extraction Solvent (e.g., Ethyl Acetate) start->step1 step2 Vortex to Partition step1->step2 step3 Centrifuge to Separate Phases step2->step3 step4 Transfer Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute step5->step6 end Analysis (LC-MS/GC-MS) step6->end

Liquid-Liquid Extraction (LLE) experimental workflow.
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix, providing the cleanest extracts.

Methodology:

  • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.

  • Load: Load the pre-treated biological sample (e.g., diluted plasma) onto the SPE cartridge.[6]

  • Wash: Pass a wash solvent through the cartridge to remove interfering substances while the analyte remains bound to the sorbent.

  • Elute: Pass an elution solvent (e.g., ethyl acetate) through the cartridge to desorb and collect the analyte of interest.[6]

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[6]

Workflow Diagram:

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start SPE Cartridge step1 1. Condition (e.g., Methanol) start->step1 step2 2. Equilibrate (e.g., Water) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash (Remove Interferences) step3->step4 step5 5. Elute (Collect Analyte) step4->step5 end Analysis (LC-MS/GC-MS) step5->end

References

Comparative performance of benzyl alcohol in different drug delivery nanoparticle formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of formulation components is a critical determinant of a nanoparticle drug delivery system's success. Benzyl alcohol, a widely used excipient, serves various functions in nanoparticle preparation, acting as a solvent, co-solvent, and even a preservative. Its physicochemical properties can significantly influence the performance of different nanoparticle platforms. This guide provides an objective comparison of this compound's performance in polymeric (PLGA), lipid-based (SLN/NLC), and polysaccharide-based (chitosan) nanoparticle formulations, supported by experimental data to inform formulation decisions.

Executive Summary

This compound's utility in nanoparticle formulations stems from its favorable solubility for a range of active pharmaceutical ingredients (APIs) and polymers, its partial water miscibility, and its established safety profile in parenteral formulations. However, its impact on key performance indicators such as particle size, drug loading efficiency, and release kinetics varies considerably across different nanoparticle systems. This guide consolidates available data to offer a comparative perspective on these effects.

Comparative Performance Data

The following tables summarize the quantitative performance of different nanoparticle formulations prepared using methods involving this compound.

Table 1: Performance of Polymeric Nanoparticles (PLA/PLGA) Formulated with this compound
PolymerDrugPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLAChlorambucilEmulsification-Diffusion178 ± 40.108.5260[1]
PLGARisperidoneEmulsion-Solvent EvaporationMicrospheresNot Reported~36-38Not Reported[2]
PLGANaltrexoneEmulsion-Solvent EvaporationMicrospheresNot Reported~34-35Not Reported[2]

Data from Leroux et al. (1996) for PLA nanoparticles.[1] Data from Addo et al. (2014) for PLGA microparticles, where this compound was part of the solvent system.[2]

Table 2: Performance of Lipid-Based Formulations (SEDDS) Utilizing this compound as a Co-solvent
FormulationDrugKey FindingImprovement in Drug PayloadReference
SEDDS (FBA)QuinineThis compound as a co-solvent2.17-fold increase[3]

Data from Garcês et al. (2020) for Self-Emulsifying Drug Delivery Systems (SEDDS), a lipid-based formulation.[3]

Note: Specific quantitative data for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) prepared with this compound as the primary solvent are limited in the reviewed literature, though it is cited as a potential solvent in emulsification-diffusion methods.[4]

Table 3: Performance of Chitosan Nanoparticles

Experimental Protocols

Emulsification-Diffusion Method for PLA Nanoparticles

This method, adapted from Leroux et al. (1996), involves the emulsification of a polymer solution in an aqueous phase, followed by diffusion of the solvent to induce nanoparticle formation.[1]

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLA) and the hydrophobic drug (e.g., chlorambucil) in this compound.

  • Emulsification: The organic phase is emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol or gelatin) to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion: The emulsion is then diluted with a larger volume of water, causing the this compound to diffuse from the droplets into the aqueous phase.

  • Nanoparticle Formation: The diffusion of the solvent leads to the precipitation of the polymer, forming solid nanoparticles with the encapsulated drug.

  • Purification: The nanoparticles are collected and purified through centrifugation and washing to remove residual solvent and stabilizer.

Emulsion-Solvent Evaporation for PLGA Microparticles

As described in studies such as by Addo et al. (2014), this method is commonly used for preparing polymeric microparticles.[2]

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the drug in a suitable solvent system, which can include a mixture of solvents like ethyl acetate and this compound.

  • Emulsification: The organic phase is emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) to create an o/w emulsion.

  • Solvent Evaporation: The organic solvents are removed by evaporation under reduced pressure or continuous stirring, leading to the solidification of the polymer into microparticles.

  • Purification and Drying: The resulting microparticles are collected, washed to remove residual solvent and surfactant, and then dried.

Solvent Emulsification-Diffusion for Solid Lipid Nanoparticles (SLNs)

This method is cited as being suitable for preparing SLNs and NLCs using partially water-miscible solvents like this compound.[4]

  • Organic Phase Preparation: The lipid and the lipophilic drug are dissolved in a water-miscible organic solvent such as this compound.

  • Emulsification: The organic solution is emulsified in an aqueous phase containing a surfactant to form an o/w emulsion.

  • Solvent Diffusion and Lipid Precipitation: The emulsion is rapidly diluted with a large volume of water. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid and the formation of SLNs.

  • Purification: The SLNs are then purified to remove the organic solvent.

Visualizing Methodologies and Relationships

Experimental_Workflows Figure 1: Comparative Experimental Workflows for Nanoparticle Formulation Using this compound cluster_PLGA PLGA/PLA Nanoparticles (Emulsification-Diffusion) cluster_Lipid Lipid Nanoparticles (Solvent Emulsification-Diffusion) cluster_Chitosan Chitosan Nanoparticles (Typical Method - Ionic Gelation) plga1 Dissolve PLGA/PLA and Drug in this compound plga2 Emulsify in Aqueous Stabilizer Solution (o/w) plga1->plga2 plga3 Dilute with Water to Induce Solvent Diffusion plga2->plga3 plga4 Polymer Precipitation and Nanoparticle Formation plga3->plga4 plga5 Purification (Centrifugation/Washing) plga4->plga5 lipid1 Dissolve Lipid and Drug in this compound lipid2 Emulsify in Aqueous Surfactant Solution (o/w) lipid1->lipid2 lipid3 Rapid Dilution with Water lipid2->lipid3 lipid4 Lipid Precipitation and Nanoparticle Formation lipid3->lipid4 lipid5 Purification lipid4->lipid5 chitosan1 Dissolve Chitosan in Acidic Solution chitosan2 Add Cross-linking Agent (e.g., TPP) chitosan1->chitosan2 chitosan3 Spontaneous Nanoparticle Formation chitosan2->chitosan3 chitosan4 Purification chitosan3->chitosan4 Performance_Factors Figure 2: Influence of this compound on Nanoparticle Properties cluster_Properties Nanoparticle Characteristics cluster_Formulations Nanoparticle Platforms BA This compound Properties (Solvent/Co-solvent) Size Particle Size & PDI BA->Size Loading Drug Loading & Encapsulation Efficiency BA->Loading Release Drug Release Profile BA->Release PLGA PLGA/PLA PLGA->Size PLGA->Loading PLGA->Release Lipid Lipid-Based (SLN/NLC) Lipid->Size Lipid->Loading Lipid->Release Chitosan Chitosan Chitosan->Size Chitosan->Loading Chitosan->Release

References

Synergistic Antimicrobial Effects of Benzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl alcohol, a widely used preservative and solvent in pharmaceutical formulations, exhibits significant antimicrobial properties. While effective on its own, its potency can be substantially enhanced when combined with other antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of this compound with various compounds, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: A Synergistic Approach

This compound primarily exerts its antimicrobial effect by disrupting the microbial cell membrane's integrity, leading to the leakage of essential cellular components and ultimately cell death.[1] When combined with other antimicrobial agents, a synergistic effect can be achieved through various mechanisms. For instance, in combination with the insecticide deltamethrin, this compound has been shown to interact with acetylcholinesterase (AChE) and voltage-sensitive sodium channels (Vssc), complementing the action of deltamethrin and leading to a more potent effect.[2][3] This multi-target approach can enhance efficacy and potentially overcome resistance mechanisms.

Quantitative Analysis of Synergistic Effects

The synergistic effect of antimicrobial combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index in checkerboard assays or by observing a significant reduction in microbial viability in time-kill assays. Below are tables summarizing the quantitative data from studies investigating the synergistic effects of this compound with other antimicrobial agents.

Table 1: Synergistic Effect of this compound with Deltamethrin against Musca domestica
Life StageAgentLC50Synergism Factor
LarvaeDeltamethrin alone0.95 mg/mL-
Deltamethrin + this compound (DBA mix)0.09 mg/mL10.56
Deltamethrin + this compound (DBA combination)0.14 mg/mL6.79
PupaeDeltamethrin alone1.32 mg/mL-
Deltamethrin + this compound (DBA mix)0.104 mg/mL12.69
Deltamethrin + this compound (DBA combination)0.16 mg/mL8.80
AdultDeltamethrin aloneNot specified-
Deltamethrin + this compound (DBA mix)0.08 mg/L air9.31
Deltamethrin + this compound (DBA combination)0.09 mg/L air8.11

Data sourced from Abdel-Baki et al. (2025).[2][3] LC50: Lethal concentration required to kill 50% of the population. Synergism Factor = LC50 of agent alone / LC50 of agent in combination.

Table 2: Synergistic Effect of an Antiseptic Combination containing this compound
Antiseptic FormulationModal Minimal Bactericidal Concentration (MBC)
Hibitane Champ (Chlorhexidine)~50 mg/L of Chlorhexidine
Biseptine (Chlorhexidine + Benzalkonium Chloride + this compound)25 mg/L of Chlorhexidine / 2.5 mg/L of Benzalkonium Chloride

Data from a study on 124 clinical bacterial strains.[1] The study indicates that the association of chlorhexidine and benzalkonium chloride in the presence of this compound showed a synergic activity, with MBCs being usually twofold lower than that of a chlorhexidine-only formulation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the checkerboard and time-kill assays used to evaluate antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergy between two antimicrobial agents.[4]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of each agent at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup: In a 96-well microtiter plate, serially dilute Agent A horizontally and Agent B vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone

    • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[5]

Time-Kill Assay Protocol

The time-kill assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6]

  • Preparation: Prepare tubes containing a suitable broth medium and the antimicrobial agents at desired concentrations (e.g., at their MIC, and multiples of the MIC).

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism. A growth control tube without any antimicrobial agent is also included.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them on a suitable agar medium. After incubation, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration and the control.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.

Visualizing Experimental Workflows and Synergistic Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Agent A Stock P1 Serially Dilute Agent A (Horizontally) A1->P1 B1 Prepare Agent B Stock P2 Serially Dilute Agent B (Vertically) B1->P2 M1 Prepare Microorganism Inoculum I1 Inoculate 96-well Plate M1->I1 P1->I1 P2->I1 I2 Incubate Plate I1->I2 D1 Read MICs I2->D1 D2 Calculate FIC Index D1->D2 D3 Interpret Synergy D2->D3

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Data Analysis A1 Prepare Antimicrobial Solutions I1 Inoculate Test Tubes A1->I1 M1 Prepare Microorganism Inoculum M1->I1 I2 Incubate Tubes I1->I2 S1 Collect Aliquots at Time Intervals I2->S1 S2 Perform Serial Dilutions S1->S2 S3 Plate Dilutions S2->S3 S4 Incubate Plates S3->S4 D1 Count CFUs S4->D1 D2 Plot Time-Kill Curve D1->D2 D3 Determine Synergy D2->D3

Caption: Workflow of the Time-Kill Assay for Synergy Testing.

Synergistic_Mechanism cluster_agents Antimicrobial Agents cluster_targets Microbial Targets cluster_effect Outcome BA This compound AChE Acetylcholinesterase (AChE) BA->AChE Binds to separate pocket Vssc Voltage-Sensitive Sodium Channel (Vssc) BA->Vssc Interacts with different pocket D Deltamethrin D->AChE Strong binding affinity D->Vssc Forms pi-pi interaction and H-bond Synergy Synergistic Inhibition & Enhanced Toxicity AChE->Synergy Vssc->Synergy

Caption: Proposed Synergistic Mechanism of this compound and Deltamethrin.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl Alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of benzyl alcohol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a secure working environment and compliance with regulatory standards. This compound, while a common solvent and preservative, is classified as a hazardous chemical, dictating that its waste must be managed through specific, controlled procedures.[1] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1][2] If there is a splash hazard, a face shield is recommended.

  • Hand Protection: Use chemically resistant gloves.[1][2][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3]

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[4][5]

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal facility.[1][2][6]
Hazard Classification Harmful if swallowed or inhaled; Causes serious eye irritation.[1][3][4][7]
Prohibited Disposal Do not pour down the drain or dispose of with household garbage.[2][5][8][9][10]
Personal Protective Equipment (PPE) Protective gloves, eye/face protection.[1][2][3][4][8]
Spill Containment Absorb with inert material (e.g., sand, diatomaceous earth, vermiculite).[1][2][3][11]
Incompatible Materials Strong oxidizing agents, acids, iron, aluminum.[2][12][13]
Waste Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[2][3][4]

Step-by-Step Disposal Protocol

A systematic workflow is essential for the safe management of this compound waste from the point of generation to its final disposal.

Waste Collection and Segregation
  • Pure this compound and Solutions: Collect any unused or waste this compound, whether in its pure form or in a solvent, in its original container or a designated, chemically compatible, and sealable waste container.[2][3][11] The entire solution must be treated as hazardous waste.[2]

  • Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, contaminated PPE, and labware, are considered hazardous waste.[1][2] These items must be collected in a separate, clearly labeled, sealed container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," listing "this compound" and any other constituents. Ensure the label is dated.

Interim Storage
  • Store waste containers in a designated, secure area that is cool, dry, and well-ventilated.[2][3][4]

  • Ensure containers are tightly sealed to prevent leaks or the release of vapors.[2][3][4]

  • Store waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[2][4]

Final Disposal
  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste through an approved waste disposal facility.[1][2][6][14][8]

  • It is the responsibility of the waste generator to properly characterize and classify the waste according to local, regional, and national regulations.[5][6][10]

  • Never discharge this compound waste into drains or sewers, as it can be harmful to aquatic life and the environment.[1][2][4][8][9]

Experimental Protocols: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Objective: To safely contain, clean up, and dispose of a this compound spill.

Materials:

  • Personal Protective Equipment (PPE) as described above.

  • Inert absorbent material (e.g., sand, vermiculite, diatomaceous earth).[1][2][11]

  • Chemically resistant scoop or brush.

  • Sealable, labeled container for hazardous waste.

  • Soap and water for decontamination.

Procedure:

  • Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate non-essential personnel and increase ventilation to the area.[2] Eliminate all ignition sources.[5][11]

  • Containment: Use an inert absorbent material to dike and soak up the spill.[2][3][11]

  • Collection: Carefully collect the absorbed material using a scoop and place it into a sealed and appropriately labeled container for hazardous waste.[2][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect all cleaning materials for disposal as hazardous waste.[2]

  • Reporting: Report the spill to your institution's environmental health and safety department.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

BenzylAlcoholDisposal start Waste Generation (this compound) assess Assess Waste Type start->assess liquid_waste Pure this compound or Solution assess->liquid_waste Liquid solid_waste Contaminated Labware, PPE, or Absorbents assess->solid_waste Solid collect_liquid Collect in a sealed, compatible liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a sealed, lined solid waste container. solid_waste->collect_solid label_waste Label Container: 'Hazardous Waste - this compound' collect_liquid->label_waste collect_solid->label_waste storage Store in a cool, dry, well-ventilated, and designated area. label_waste->storage disposal Arrange for pickup by approved hazardous waste contractor. storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for proper this compound waste disposal.

References

Personal protective equipment for handling Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl Alcohol

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive selection of PPE is required to minimize exposure. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesMust comply with ANSI Z87.1 standards.[1] Goggles are required where there is a potential for chemical splashes, mists, or sprays.[2]
Face ShieldRecommended for tasks with a significant splash hazard or when handling larger quantities.[1][3] Must be worn over safety glasses or goggles.[2][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may be suitable for short-term protection, but always inspect them before use and change immediately if contaminated.[1] For prolonged contact, consider more resistant materials like Butyl or Viton.[5][6][7]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect skin and clothing.[1][3]
Chemically Resistant Gown or ApronRecommended when handling larger volumes or when there is a significant risk of splashes.[3][8]
Respiratory Protection NIOSH-Approved RespiratorNot typically required with adequate ventilation.[1] Use a respirator if aerosols or mists are generated, if working in a poorly ventilated area, or if exposure limits are exceeded.[1][9][10][11]
Glove Selection for this compound

The selection of an appropriate glove material is critical for preventing skin contact. Breakthrough time (the time it takes for the chemical to permeate the glove material) is a key factor.

Glove MaterialRecommendation
Viton™ Recommended[5][6]
Butyl Rubber Recommended[5][7]
Neoprene Recommended[5][7]
Nitrile Rubber Suitable for short-term use and splash protection.[1][5]
Polyvinyl Chloride (PVC) Recommended[5]
Natural Rubber (Latex) Not generally recommended for chemical protection.[5][7]

Note: It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: Safe Handling of this compound

This step-by-step protocol outlines the procedure for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended.[9][12]

  • Safety Equipment: Ensure a safety shower and an emergency eyewash station are readily accessible.[8][10]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.[12][13][14]

  • Remove Ignition Sources: this compound is a combustible liquid. Keep it away from open flames, hot surfaces, and other potential ignition sources.[8][15]

2. Donning Personal Protective Equipment (PPE):

  • Body Protection: Put on a laboratory coat, ensuring it is fully buttoned.[1][3]

  • Eye and Face Protection: Wear safety goggles. If a significant splash risk exists, also wear a face shield.[1][2]

  • Hand Protection: Don the appropriate chemical-resistant gloves based on the task's duration and exposure potential.[1][13]

3. Handling and Use:

  • Dispensing: When transferring this compound, do so carefully to avoid splashing and the generation of mists or aerosols.[9][16]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[13][14]

  • Storage: Keep the container tightly closed when not in use.[1][10] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][12][15]

4. Post-Handling Procedures:

  • Decontamination: Wash hands thoroughly with soap and water after handling.[1][14]

  • Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat and any other PPE.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.

Disposal Plan: Waste and Spill Management

Proper disposal of this compound and management of spills are critical for environmental safety and regulatory compliance.

1. Routine Waste Disposal:

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste.[17]

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[16][17] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Drain Disposal: Do NOT pour this compound down the drain.[9][17]

  • Collection: Arrange for waste collection through your institution's EHS department or a licensed chemical waste disposal contractor.[17]

2. Spill Response Protocol:

  • Evacuate and Ventilate: For any spill, ensure the area is well-ventilated. For large spills, evacuate all non-essential personnel from the area.[10][17]

  • Containment: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain and soak up the spill.[8][12][16][17]

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material into a suitable container for hazardous waste.[16][17]

    • Clean the affected area thoroughly with soap and water.[1]

    • All cleaning materials used must also be disposed of as hazardous waste.[17]

  • Reporting: Report the spill to your laboratory supervisor and the relevant EHS personnel, following your institution's specific procedures.

Workflow for Safe Handling and Disposal of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_spill Spill Response prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Dispense Carefully prep4->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 spill Spill Occurs handle1->spill handle3 Keep Container Closed handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Segregate Waste post2->post3 disp1 Collect in Labeled Hazardous Waste Container post3->disp1 disp2 Arrange EHS Pickup disp1->disp2 spill1 Evacuate & Ventilate spill->spill1 spill2 Contain with Absorbent spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl Alcohol
Reactant of Route 2
Benzyl Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.